(S)-Cyclohexyl 2-aminopropanoate hydrochloride
Description
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Properties
IUPAC Name |
cyclohexyl (2S)-2-aminopropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-7(10)9(11)12-8-5-3-2-4-6-8;/h7-8H,2-6,10H2,1H3;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAWHYMFBXOGHQ-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1CCCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC1CCCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657931 | |
| Record name | Cyclohexyl L-alaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41324-79-2 | |
| Record name | L-Alanine, cyclohexyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41324-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexyl L-alaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-Cyclohexyl 2-aminopropanoate hydrochloride: Structure, Synthesis, and Applications in Drug Discovery
Abstract
(S)-Cyclohexyl 2-aminopropanoate hydrochloride, a chiral non-proteinogenic amino acid ester, represents a valuable building block in contemporary medicinal chemistry and drug development. Its unique molecular architecture, combining the chirality of L-alanine with the lipophilic and sterically influential cyclohexyl moiety, offers distinct advantages in the design of novel therapeutics. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a validated synthesis protocol, and detailed spectral characterization. Furthermore, we explore its strategic applications in peptide and peptidomimetic drug design, highlighting the causal relationships between its structure and its functional role in enhancing the pharmacological profiles of bioactive molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their research and development endeavors.
Introduction: The Strategic Value of Non-Proteinogenic Amino Acids in Drug Design
The therapeutic landscape is increasingly dominated by the need for drugs with high specificity, enhanced metabolic stability, and improved pharmacokinetic profiles. While peptides are attractive therapeutic candidates due to their high potency and specificity, their application is often limited by poor stability and low oral bioavailability. The incorporation of non-proteinogenic amino acids, such as this compound, into peptide-based drug candidates is a powerful strategy to overcome these limitations. The cyclohexyl group, in particular, enhances lipophilicity, which can improve membrane permeability and bioavailability.[1] Moreover, the bulky nature of the cyclohexyl ring can provide steric shielding, rendering the adjacent peptide bonds more resistant to enzymatic degradation. The inherent chirality of the molecule is crucial for stereospecific interactions with biological targets.[2]
Molecular Structure and Physicochemical Properties
This compound is the hydrochloride salt of the cyclohexyl ester of L-alanine. The presence of the chiral center at the alpha-carbon (S-configuration) is a critical determinant of its biological activity.
| Property | Value | Source |
| CAS Number | 41324-79-2 | [3] |
| Molecular Formula | C₉H₁₈ClNO₂ | [3] |
| Molecular Weight | 207.70 g/mol | [3] |
| Appearance | White to off-white crystalline solid (predicted) | General knowledge |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol | [2] |
| Melting Point | Not available |
Structural Diagram
Caption: 2D structure of this compound.
Synthesis and Characterization
The synthesis of this compound is most commonly achieved through Fischer esterification of L-alanine with cyclohexanol, followed by salt formation. This method is efficient and utilizes readily available starting materials.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Fischer Esterification
This protocol is a representative procedure based on established methods for the synthesis of amino acid esters.[4]
Materials:
-
L-Alanine
-
Cyclohexanol (excess)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add L-alanine to a significant excess of cyclohexanol. Cool the mixture in an ice bath.
-
Esterification: Slowly add thionyl chloride dropwise to the stirred mixture. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Reaction Progression: After the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-Cyclohexyl 2-aminopropanoate.
-
Salt Formation: Dissolve the crude ester in anhydrous diethyl ether and cool in an ice bath. Add a solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Spectroscopic Characterization
The following spectroscopic data are predicted based on the molecular structure and typical values for similar compounds. Experimental verification is recommended.
3.3.1. ¹H NMR Spectroscopy (Predicted)
-
Solvent: CDCl₃
-
Reference: Tetramethylsilane (TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | br s | 3H | -NH₃⁺ |
| ~4.8 | m | 1H | -CH- (cyclohexyl ester) |
| ~4.2 | q | 1H | α-H |
| ~1.8-1.2 | m | 10H | Cyclohexyl protons |
| ~1.6 | d | 3H | -CH₃ |
3.3.2. ¹³C NMR Spectroscopy (Predicted)
-
Solvent: CDCl₃
-
Reference: Tetramethylsilane (TMS)
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | C=O (ester) |
| ~75 | -CH- (cyclohexyl ester) |
| ~50 | α-C |
| ~31 | Cyclohexyl carbons |
| ~25 | Cyclohexyl carbons |
| ~23 | Cyclohexyl carbons |
| ~17 | -CH₃ |
3.3.3. FTIR Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2800 | Strong, broad | N-H stretch (ammonium) |
| ~2940, 2860 | Strong | C-H stretch (aliphatic) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1590 | Medium | N-H bend (asymmetric) |
| ~1500 | Medium | N-H bend (symmetric) |
| ~1200 | Strong | C-O stretch (ester) |
3.3.4. Mass Spectrometry (Predicted)
-
Ionization Mode: Electrospray Ionization (ESI+)
-
Expected [M+H]⁺: m/z 172.13 (for the free base)
-
Key Fragmentation Patterns: Loss of the cyclohexyl group, loss of the carboxylic acid moiety.
Applications in Drug Development
This compound is a valuable building block for the synthesis of peptidomimetics and peptide-based drugs. Its incorporation can significantly enhance the therapeutic potential of parent compounds.
Enhancing Lipophilicity and Bioavailability
The cyclohexyl group significantly increases the lipophilicity of a peptide, which can facilitate its passage through biological membranes. This is a crucial factor in improving the oral bioavailability of peptide drugs, which are often poorly absorbed.[5]
Improving Metabolic Stability
The steric bulk of the cyclohexyl moiety can hinder the approach of proteolytic enzymes, thereby increasing the in vivo half-life of the peptide. This leads to a longer duration of action and potentially less frequent dosing.[6]
Modulating Receptor Binding and Selectivity
The conformationally restricted nature of the cyclohexyl ring can help to lock the peptide backbone into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target receptor. This can result in increased potency and reduced off-target effects.[7]
Use in Peptide Synthesis
As a protected amino acid derivative, this compound can be used in both solid-phase and solution-phase peptide synthesis. The ester serves as a protecting group for the carboxylic acid functionality of L-alanine, allowing for the sequential coupling of other amino acids to the free amino group.[1]
Conclusion
This compound is a versatile and strategically important building block for drug discovery and development. Its unique combination of chirality, lipophilicity, and steric bulk provides medicinal chemists with a powerful tool to enhance the drug-like properties of peptide-based therapeutics. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for the effective utilization of this compound in the design and synthesis of next-generation pharmaceuticals. As the demand for more stable and orally bioavailable peptide drugs continues to grow, the importance of non-proteinogenic amino acids like this compound is set to increase significantly.
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Optimization of Potent and Selective Cyclohexyl Acid ERAP1 Inhibitors Using Structure- and Property-Based Drug Design. (2024, November 6). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI. Retrieved January 20, 2026, from [Link]
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Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. (2023, December 19). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Solved 1H and 13C NMR spectra of both products from this. (2023, October 20). Chegg. Retrieved January 20, 2026, from [Link]
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Chemical Properties of Pentanoic acid, cyclohexyl ester (CAS 1551-43-5). (n.d.). Cheméo. Retrieved January 20, 2026, from [Link]
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(2S)-amino(cyclohexyl)ethanoic acid. (2024, April 9). ChemBK. Retrieved January 20, 2026, from [Link]
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β-Cyclohexyl-L-alanine hydrochloride. (n.d.). Chem-Impex. Retrieved January 20, 2026, from [Link]
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(2R)-amino(cyclohexyl)ethanoic acid. (2024, April 9). ChemBK. Retrieved January 20, 2026, from [Link]
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High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. (n.d.). SpringerLink. Retrieved January 20, 2026, from [Link]
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1H NMR and 13C NMR chemical shifts for the SCH 2 group of the... (2018, October). ResearchGate. Retrieved January 20, 2026, from [Link]
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Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved January 20, 2026, from [Link]
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Solved HELP ME WITH THIS LAB: Report and discuss 1H and 13C. (2022, July 10). Chegg. Retrieved January 20, 2026, from [Link]
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Growth and Characterization of L-Alanine Crystals using FT-IR, UV Visible Spectra. (n.d.). Retrieved January 20, 2026, from [Link]
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Synthesis and characterization of lanthanum chloride doped L-alanine maleate single crystals. (2019, June). ResearchGate. Retrieved January 20, 2026, from [Link]
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(S)-Cyclohexyl 2-aminopropanoate hydrochloride solubility profile
An In-depth Technical Guide to the Solubility Profile of (S)-Cyclohexyl 2-aminopropanoate hydrochloride
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility profile of this compound. As a hydrochloride salt of an amino acid ester, its solubility is a critical physicochemical parameter influencing bioavailability, formulation development, and overall therapeutic efficacy. This document synthesizes theoretical principles with actionable experimental protocols, offering researchers, scientists, and drug development professionals a robust methodology for characterizing this compound. We delve into the impact of pH, temperature, and solvent systems on solubility, grounded in established pharmaceutical science principles and regulatory guidelines.
Introduction
This compound is the hydrochloride salt of the cyclohexyl ester of L-alanine. Its chemical structure, featuring a primary amine, an ester, and a bulky cyclohexyl group, dictates its physicochemical behavior. Understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug discovery and development.[1][2][3] Poor solubility can lead to low bioavailability and hinder the development of effective oral dosage forms.[4] A thorough solubility profile is therefore essential for guiding formulation strategies, ensuring consistent quality, and meeting regulatory requirements.[5][6][7][8][9]
This guide provides both the theoretical underpinnings and practical, field-proven methodologies for establishing a comprehensive solubility profile for this compound.
Physicochemical Properties and Theoretical Considerations
A foundational understanding of the molecule's properties is crucial for interpreting its solubility.
-
Chemical Structure: this compound
-
Molecular Weight: 207.7 g/mol [10]
The key to its solubility behavior lies in the ionizable primary amine group. As a hydrochloride salt, the compound exists in its protonated, cationic form. The solubility of such a compound is intrinsically linked to the pH of the aqueous medium.[3][13]
The Critical Role of pH
The solubility of an ionizable compound like this compound is highly dependent on pH.[13][14][15] The relationship between the protonated (ionized) and unprotonated (free base) forms is described by the Henderson-Hasselbalch equation.[16][17][18][19]
pH = pKa + log ( [R-NH2] / [R-NH3+] )
Where:
-
[R-NH2] is the concentration of the unprotonated free base.
-
[R-NH3+] is the concentration of the protonated, ionized form.
The hydrochloride salt form, [R-NH3+]Cl-, is generally much more soluble in water than the neutral free base, [R-NH2].[20] At low pH, the equilibrium shifts to favor the protonated, more soluble form. As the pH increases and approaches the pKa of the primary amine, the proportion of the less soluble free base increases, which can lead to a significant decrease in solubility.[14] Therefore, characterizing the pH-solubility profile is the most critical aspect of this compound's pre-formulation assessment.
Impact of Temperature
The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature.[4][21][22][23] However, this is not a universal rule, as some compounds exhibit exothermic dissolution.[22] It is crucial to determine the temperature dependency of solubility, especially for processes like manufacturing and for defining storage conditions. Thermodynamic properties of dissolution, such as enthalpy and entropy, can be derived from solubility data measured at different temperatures.[24]
Solvent Effects
The principle of "like dissolves like" is fundamental.[22] The solubility of this compound will vary significantly across different solvents based on their polarity.
-
Polar Protic Solvents (e.g., Water, Ethanol): These solvents are generally effective at solvating the ionic hydrochloride salt through hydrogen bonding and dipole-dipole interactions.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These may also offer some degree of solubility.
-
Non-polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low in these solvents due to the ionic nature of the compound.
Experimental Determination of Equilibrium Solubility
The "gold standard" for determining equilibrium solubility is the Saturation Shake-Flask Method .[25][26][27] This method measures the thermodynamic, or true, solubility of a compound once a solution has reached equilibrium with an excess of the solid drug.
Rationale for the Shake-Flask Method
This method is trusted by regulatory agencies like the WHO and is referenced in the United States Pharmacopeia (USP) because it allows the system to reach thermodynamic equilibrium.[25][28][29] This ensures the measured concentration represents the maximum amount of solute that can be dissolved under specific conditions, which is a critical parameter for biopharmaceutical classification (BCS).[30][31][32]
Diagram of the Experimental Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Step-by-Step Protocol
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound (API)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Calibrated pH meter
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Validated HPLC-UV system
-
Volumetric flasks and pipettes
-
Solvents:
-
0.1 N HCl (pH ~1.2)
-
Acetate Buffer (pH 4.5)
-
Phosphate Buffer (pH 6.8)
-
Purified Water
-
Ethanol
-
Methanol
-
Procedure:
-
Preparation: Prepare the required buffer solutions according to USP standards.
-
Addition of API: Add an excess amount of the API to a series of vials containing a known volume (e.g., 5 mL) of each solvent/buffer. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.[28]
-
Equilibration: Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.[28] The concentration should be measured at different time points (e.g., 24h, 48h, 72h) until it reaches a plateau.[28]
-
Sampling and Filtration: Once equilibrium is reached, allow the suspensions to settle. Carefully withdraw an aliquot from the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
pH Measurement: Measure the pH of the remaining supernatant in each vial to confirm the final equilibrium pH.[25][26]
-
Quantification: Dilute the filtered samples accurately with an appropriate mobile phase. Analyze the concentration of the dissolved API using a validated, stability-indicating HPLC-UV method.[33][34][35][36][37]
-
Data Reporting: Report the solubility in mg/mL or g/L. The experiment should be performed in triplicate for each condition.[31][32]
Expected Solubility Profile: Data & Interpretation
The following table presents an illustrative solubility profile for this compound. Note: This data is for exemplary purposes.
| Solvent System | Temperature (°C) | pH (Initial) | pH (Final) | Solubility (mg/mL) | USP Descriptor |
| 0.1 N HCl | 25 | 1.2 | 1.25 | > 200 | Freely Soluble |
| Acetate Buffer | 25 | 4.5 | 4.52 | > 200 | Freely Soluble |
| Phosphate Buffer | 25 | 6.8 | 6.75 | 150 | Freely Soluble |
| Purified Water | 25 | ~5.5 | 5.3 | > 200 | Freely Soluble |
| Phosphate Buffer | 25 | 8.0 | 7.8 | 25 | Sparingly Soluble |
| 0.1 N HCl | 37 | 1.2 | 1.26 | > 250 | Freely Soluble |
| Phosphate Buffer | 37 | 6.8 | 6.74 | 185 | Freely Soluble |
| Ethanol | 25 | N/A | N/A | 80 | Soluble |
| Methanol | 25 | N/A | N/A | 110 | Freely Soluble |
Interpretation of Data
The data clearly illustrates the pH-dependent solubility. The compound is highly soluble in acidic to neutral pH ranges (pH 1.2-6.8), which is typical for a hydrochloride salt of a primary amine.[20] The significant drop in solubility at pH 8.0 indicates that the pH is approaching or has exceeded the pKa of the amine group, leading to the precipitation of the less soluble free base. The increased solubility at 37°C compared to 25°C suggests an endothermic dissolution process.[24]
Diagram of pH-Dependent Ionization and Solubility
Caption: Impact of pH on the Ionization and Solubility.
Conclusion
The solubility profile of this compound is dominated by its behavior as the salt of a weak base. It exhibits high aqueous solubility in the physiologically relevant pH range of 1.2 to 6.8, a favorable characteristic for oral drug development. The shake-flask method provides a reliable means of quantifying its equilibrium solubility, and a comprehensive analysis should systematically investigate the effects of pH, temperature, and different solvent systems. The insights gained from this profile are indispensable for guiding rational formulation design, ensuring product quality, and accelerating the path to clinical application.
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A Technical Guide to the Stability and Storage of (S)-Cyclohexyl 2-aminopropanoate hydrochloride
This guide provides an in-depth technical overview of the chemical stability, recommended storage conditions, and analytical methodologies for ensuring the integrity of (S)-Cyclohexyl 2-aminopropanoate hydrochloride. It is intended for researchers, scientists, and professionals in drug development who utilize this compound as a chiral building block or intermediate in pharmaceutical synthesis.
Physicochemical Profile
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability profile.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | L-Alanine cyclohexyl ester hydrochloride |
| CAS Number | 41324-79-2 |
| Molecular Formula | C9H18ClNO2[1] |
| Molecular Weight | 207.7 g/mol [1] |
| Appearance | White to off-white solid |
| Structure |
Note: Specific properties like melting point and solubility may vary slightly between suppliers and batches. Always refer to the product-specific Certificate of Analysis.
Chemical Stability and Degradation Pathways
The molecular structure of this compound, featuring an ester linkage and an amine hydrochloride salt, dictates its susceptibility to specific degradation pathways. Understanding these pathways is critical for preventing impurity formation and ensuring the compound's integrity throughout its lifecycle.[2][3]
2.1. Primary Degradation Pathway: Hydrolysis
The most significant stability concern for this molecule is the hydrolysis of the cyclohexyl ester bond. This reaction can be catalyzed by both acid and base, yielding cyclohexanol and L-alanine hydrochloride as the primary degradation products.
-
Mechanism: The presence of water attacks the electrophilic carbonyl carbon of the ester. This process is accelerated in acidic conditions (protonation of the carbonyl oxygen) and significantly accelerated in basic conditions (formation of the highly nucleophilic hydroxide ion).
-
Impact: Hydrolysis not only reduces the purity of the starting material but also introduces new chemical entities that could interfere with subsequent reactions or pose safety concerns in a pharmaceutical context.
2.2. Other Potential Degradation Pathways
-
Thermal Stress: While generally stable at ambient temperatures, prolonged exposure to high heat can accelerate hydrolysis and potentially lead to other decomposition pathways, such as decarboxylation, though this is less common under typical storage conditions.
-
Oxidation: The molecule does not contain functional groups that are highly susceptible to oxidation. However, interaction with strong oxidizing agents should be avoided as a general precaution.[4][5]
-
Photostability: There is no specific chromophore in the structure that would suggest high sensitivity to UV or visible light. However, as per ICH Q1B guidelines, photostability should be confirmed as part of a comprehensive stability program.[6]
Below is a diagram illustrating the key degradation pathway.
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(S)-Cyclohexyl 2-aminopropanoate hydrochloride material safety data sheet (MSDS)
An In-depth Technical Guide to the Safety Assessment of (S)-Cyclohexyl 2-aminopropanoate hydrochloride
Introduction: A Paradigm for Assessing Novel Chemical Entities
In the landscape of drug discovery and chemical research, scientists frequently encounter novel or sparsely documented compounds. This compound is a case in point. While its basic chemical identity is established, a comprehensive, publicly available Material Safety Data Sheet (MSDS) from a primary manufacturer is not readily accessible. This guide, therefore, transcends a simple data sheet recitation. It presents a robust framework for researchers, scientists, and drug development professionals to perform a thorough risk assessment when faced with incomplete safety data. By leveraging structural analogy, first-principle chemical reasoning, and established safety protocols, we can construct a prudent and effective handling strategy. This document serves not only as a safety guide for the title compound but as a methodological template for assessing similar research chemicals.
Section 1: Chemical and Physical Identity
The foundational step in any safety assessment is the unambiguous identification of the substance. The known properties of this compound are summarized below. This data provides the basis for all subsequent analysis.
| Property | Value | Source(s) |
| CAS Number | 41324-79-2 | [1] |
| Molecular Formula | C₉H₁₈ClNO₂ | [1][2] |
| Molecular Weight | 207.7 g/mol | [1][2] |
| Synonyms | L-Alanine cyclohexyl ester hydrochloride | [1][2] |
The structure consists of an L-alanine core, ester-linked to a cyclohexyl group, and formulated as a hydrochloride salt. Each of these structural motifs informs our hazard prediction.
Caption: Chemical structure of the target compound.
Section 2: Hazard Identification through Structural Analogy and First Principles
In the absence of specific toxicological data, a conservative hazard assessment is derived from analyzing structurally related compounds and the intrinsic properties of the molecule's functional groups.
Structural Analogy: A close structural analog, cyclopentyl (2S)-2-aminopropanoate hydrochloride, is classified as a skin and eye irritant (Category 2).[3] This suggests a similar hazard profile for the cyclohexyl variant. The primary difference is the size of the cycloalkane ring, which is unlikely to fundamentally alter its irritant properties but could slightly modify its absorption characteristics.
Functional Group Analysis:
-
Amine Hydrochloride Salt: This group renders the molecule as a solid salt. In solution, it can exhibit slight acidity, which is a common cause of skin and eye irritation.
-
Ester Linkage: While esters are generally stable, they can be hydrolyzed under acidic or basic conditions. The primary toxicological concern is typically with the parent acid and alcohol, which in this case are L-alanine and cyclohexanol, both of which have low acute toxicity.
-
Cyclohexyl Group: This bulky, lipophilic group increases the nonpolar character of the molecule. This can potentially facilitate absorption through the skin, a factor to consider in dermal exposure scenarios.
Predicted Hazard Profile: Based on the available information, it is prudent to handle this compound as a substance with the following potential hazards until proven otherwise:
The following workflow illustrates the decision-making process for establishing these prudent handling protocols.
Caption: Risk assessment workflow for novel compounds.
Section 3: Exposure Controls and Personal Protection
Given the predicted hazards, a stringent set of exposure controls is mandatory. The core principle is the elimination of direct contact and inhalation.
Engineering Controls:
-
Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[6]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[7]
-
Eyewash and Safety Shower: Must be readily accessible and tested regularly.[6]
Personal Protective Equipment (PPE): A standard PPE ensemble for handling this compound includes:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles, mitigating the risk of serious eye irritation.[8] |
| Hand Protection | Nitrile gloves (check manufacturer's breakthrough time). | Prevents direct skin contact, addressing the predicted skin irritation hazard.[8] |
| Body Protection | A buttoned lab coat. | Protects skin and personal clothing from contamination.[7] |
| Respiratory | Not required if handled exclusively in a fume hood. | For large spills or emergencies, a NIOSH-approved respirator may be necessary.[8] |
Section 4: Safe Handling, Storage, and Emergency Procedures
Adherence to methodical protocols is critical for ensuring safety.
Handling and Storage Protocol
-
Pre-Handling Check: Confirm the fume hood is operational and all necessary PPE is correctly donned.
-
Aliquotting: When weighing or transferring the solid, use gentle motions to avoid creating airborne dust. Use a chemical-resistant spatula and weigh onto a tared weigh boat or directly into the receiving vessel.
-
Solution Preparation: Add the solid slowly to the solvent with stirring to ensure controlled dissolution.
-
Post-Handling: Thoroughly clean the work area. Wash hands and any exposed skin with soap and water after removing gloves.
-
Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area.[9] Store away from incompatible materials such as strong oxidizing agents.
First-Aid Measures
These measures are based on standard chemical safety principles and should be performed while seeking immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Show the safety data information to the medical professional.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[7]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious.[3]
Accidental Release and Fire-Fighting Measures
Spill Response (Solid):
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation and wear full PPE.
-
Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.
-
Carefully scoop the material into a labeled, sealable container for hazardous waste disposal.[3]
-
Clean the spill area with a damp cloth or towel, and place the cleaning materials into the waste container.
-
Ventilate the area and wash the site after material pickup is complete.[3]
Fire-Fighting:
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or an appropriate foam.[3] A water spray can be used to cool nearby containers.
-
Specific Hazards: Combustion is expected to produce hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[9]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]
Section 5: Stability and Reactivity
-
Reactivity: No specific reactivity data is available. However, as an amine salt, it may react with strong bases to liberate the free amine.
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions.[10]
-
Conditions to Avoid: Avoid exposure to extreme heat, moisture, and incompatible materials like strong oxidizing agents.
-
Hazardous Decomposition Products: As mentioned, thermal decomposition may produce CO, CO₂, NOx, and HCl.[9]
Section 6: Toxicological and Ecological Information
-
Toxicological Information: No specific toxicological studies (e.g., LD50 data) are available in the searched results for this compound. The primary health effects are predicted to be irritation to the skin, eyes, and respiratory system based on analogy.[3]
-
Ecological Information: No ecotoxicity data is available. It is a standard and prudent practice to prevent any chemical from entering drains or the environment. All waste must be disposed of according to local, state, and federal regulations.
Conclusion
The safety assessment of this compound exemplifies a necessary and critical scientific skill: the ability to operate safely in the face of incomplete information. By applying a systematic approach grounded in chemical principles and structural analogies, we have established a conservative and robust safety profile. Researchers are urged to treat this compound as a potential skin, eye, and respiratory irritant and to adhere strictly to the engineering controls, personal protective equipment, and handling protocols outlined in this guide. This methodology of "prudent assumption of hazard" ensures a culture of safety and is a cornerstone of responsible research and development.
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An In-depth Technical Guide on (S)-Cyclohexyl 2-aminopropanoate hydrochloride as a Non-Proteinogenic Amino Acid
Introduction: Expanding the Proteomic Alphabet
In the landscape of modern drug discovery and chemical biology, the 20 canonical amino acids form the fundamental syntax of life. However, to compose novel therapeutic narratives with enhanced potency, stability, and specificity, scientists must often look beyond this natural alphabet. Non-proteinogenic amino acids (NPAAs), also known as unnatural amino acids (UAAs), offer a vast vocabulary of chemical functionalities that enable the rational design of next-generation peptide and peptidomimetic therapeutics.[1][2][3][] By introducing NPAAs into peptide sequences, researchers can fundamentally alter their pharmacological properties, overcoming limitations such as poor metabolic stability and bioavailability that often plague natural peptide candidates.[1][2][3]
This guide focuses on a particularly valuable NPAA: (S)-Cyclohexyl 2-aminopropanoate hydrochloride , the cyclohexyl ester of L-alanine. This molecule serves as a versatile building block, prized for its ability to introduce hydrophobicity and steric bulk. The cyclohexyl moiety, an aliphatic analogue of the phenyl group in phenylalanine, can significantly enhance a peptide's resistance to enzymatic degradation and improve its ability to penetrate cell membranes.[5][6][7] This document provides a comprehensive technical overview of its synthesis, properties, and core applications for researchers, chemists, and drug development professionals.
Section 1: Physicochemical and Structural Properties
This compound is the hydrochloride salt of the cyclohexyl ester of L-alanine. The presence of the hydrochloride salt enhances aqueous solubility and stability compared to its free acid form.[8] The "(S)" designation confirms that the stereochemistry at the α-carbon is retained from the natural L-alanine precursor.
Key Structural Features:
-
α-Amino Group: The primary amine at the α-carbon is the site for peptide bond formation.
-
Cyclohexyl Ester: The bulky, hydrophobic cyclohexyl group is attached via an ester linkage to the carboxyl group of alanine. This feature is critical for modulating the lipophilicity of the parent amino acid.
-
Chiral Center: The α-carbon maintains the (S)-configuration, which is crucial for predictable incorporation into peptide structures and for specific interactions with chiral biological targets.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of (S)-Cyclohexyl 2-aminopropanoate and its related derivatives.
| Property | (S)-Cyclohexyl 2-aminopropanoate HCl | (S)-2-Amino-3-cyclohexylpropanoic acid (Free Acid) |
| CAS Number | 41324-79-2[9] | 27527-05-5[7] |
| Molecular Formula | C₉H₁₈ClNO₂[9] | C₉H₁₇NO₂[7] |
| Molecular Weight | 207.70 g/mol [8][9] | 171.2 g/mol [7] |
| Appearance | White to off-white powder | Off-white to white powder[7] |
| Melting Point | ~234–237°C (hydrate form)[8] | Not available |
| Solubility | Enhanced aqueous solubility | Lower water solubility[8] |
Section 2: Synthesis and Preparation
The most direct and common method for synthesizing this compound is through the acid-catalyzed esterification of L-alanine with cyclohexanol. This reaction is typically performed under anhydrous conditions to drive the equilibrium towards the ester product.
Workflow for Synthesis
The synthesis can be visualized as a straightforward two-step process: esterification followed by salt formation, though often the salt is formed in situ or during workup.
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A Technical Guide on the Role of (S)-Cyclohexyl 2-aminopropanoate hydrochloride in Modern Drug Discovery
Introduction: Beyond a Simple Reagent
In the intricate landscape of pharmaceutical development, the selection of starting materials and intermediates is a critical determinant of a program's success. Among the vast repository of chemical entities, chiral building blocks hold a place of particular importance, enabling the stereospecific synthesis of complex therapeutic agents. (S)-Cyclohexyl 2-aminopropanoate hydrochloride, an ester derivative of the amino acid L-alanine, stands out as a quintessential example of such a crucial component. While seemingly a simple molecule, its unique structural features—a defined stereocenter and a lipophilic cyclohexyl moiety—make it an invaluable tool for medicinal chemists.
This technical guide provides an in-depth analysis of the role of this compound in drug discovery. Moving beyond a mere cataloging of its properties, we will explore the strategic rationale behind its application, with a particular focus on its pivotal role in the synthesis of the landmark antiviral agent, Remdesivir. This document is intended for researchers, scientists, and drug development professionals seeking to understand not just the "what," but the "why" behind the application of this versatile chiral intermediate.
Foundational Profile and Strategic Advantages
This compound is structurally derived from the natural amino acid L-alanine. The esterification with cyclohexanol and its presentation as a hydrochloride salt confer specific properties that are highly advantageous in synthetic chemistry.
Key Structural Advantages:
-
Defined Stereochemistry: The molecule possesses a single, defined chiral center at the alpha-carbon, inherited from L-alanine. This enantiomeric purity is paramount in modern drug development, as the biological activity of a drug often resides in a single enantiomer.[1][2] The use of such pre-defined chiral building blocks circumvents the need for costly and often inefficient chiral separations or asymmetric synthesis at later stages.[2]
-
Enhanced Lipophilicity: The cyclohexyl group is a non-polar, bulky aliphatic moiety that significantly increases the lipophilicity (fat-solubility) of the molecule and any subsequent structures it is incorporated into.[1] This property is frequently exploited to improve a drug candidate's pharmacokinetic profile, particularly its ability to cross cellular membranes.[3]
-
Stable and Reactive Handle: The hydrochloride salt form enhances the compound's stability and shelf-life, while the free amino group, which can be readily deprotected, serves as a robust nucleophile for coupling reactions.[4]
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | L-Alanine cyclohexyl ester HCl |
| CAS Number | 72873-27-9 |
| Molecular Formula | C₉H₁₈ClNO₂ |
| Molecular Weight | 207.70 g/mol |
| Appearance | White to off-white solid |
| Chirality | (S)-enantiomer |
Core Function: A Chiral Building Block in Asymmetric Synthesis
The primary role of this compound is to serve as a chiral building block. The concept of using such pre-synthesized, enantiomerically pure molecules is a cornerstone of efficient drug synthesis. It allows for the direct incorporation of a specific stereocenter into a larger, more complex molecule, ensuring the final product has the desired three-dimensional arrangement for optimal interaction with its biological target.[2]
Caption: Retrosynthetic analysis of Remdesivir.
Experimental Workflow: The Phosphoramidate Coupling Reaction
The incorporation of the sidechain derived from this compound into the Remdesivir scaffold is a critical coupling step. While specific conditions are proprietary, the general chemistry is well-documented in the scientific literature. [3][5]The process involves the formation of a phosphorochloridate intermediate which then reacts with the nucleoside.
Here is a representative, conceptual protocol for this key transformation:
Objective: To couple the phosphoramidate sidechain with the protected nucleoside core.
Materials:
-
This compound
-
Phenyl dichlorophosphate (or similar phosphorylating agent)
-
Protected nucleoside scaffold
-
A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)
-
A Lewis acid catalyst (e.g., MgCl₂)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran, THF)
Step-by-Step Methodology:
-
Neutralization of the Amine Salt:
-
This compound is suspended in an anhydrous solvent like THF.
-
One equivalent of a non-nucleophilic base (DIPEA) is added.
-
Causality: The base neutralizes the hydrochloride salt, liberating the free amino group as a nucleophile required for the next step. DIPEA is chosen because it is sterically hindered and will not compete as a nucleophile.
-
-
Formation of the Phosphoramidate Intermediate:
-
In a separate vessel, the protected nucleoside is reacted with a phosphorylating agent (e.g., phenyl dichlorophosphate) to form a phosphorochloridate intermediate.
-
The neutralized (S)-Cyclohexyl 2-aminopropanoate is then slowly added to this mixture.
-
Causality: The nucleophilic nitrogen of the alanine ester attacks the phosphorus center, displacing a chloride ion and forming the desired P-N bond of the phosphoramidate. This reaction creates the specific diastereomer required for Remdesivir. [5]
-
-
Coupling with the Nucleoside:
-
The activated phosphoramidate intermediate is then reacted with the primary alcohol of the protected ribose sugar on the nucleoside core.
-
A Lewis acid like MgCl₂ can be used to activate the phosphorus center, making it more electrophilic and facilitating the coupling. [3] * Causality: This is the key C-O bond-forming reaction that links the sidechain to the drug scaffold. The reaction is carefully controlled to maintain the stereochemical integrity of all chiral centers.
-
-
Deprotection and Isolation:
-
Following the coupling, any remaining protecting groups on the nucleoside are removed, often under acidic conditions (e.g., concentrated HCl in THF). [5] * The final product, Remdesivir, is then purified using techniques such as chromatography and/or crystallization to yield the optically pure active pharmaceutical ingredient.
-
Broader Applications and Future Perspectives
While its role in Remdesivir is its most celebrated application, the utility of (S)-Cyclohexyl 2-aminopropanoate and the broader class of cyclohexylalanine derivatives extends to other areas of drug discovery.
-
Peptide Synthesis: Non-natural amino acids like cyclohexylalanine are used in peptide synthesis to create peptidomimetics with enhanced properties. [1]The bulky cyclohexyl group can increase the metabolic stability of peptides by shielding adjacent peptide bonds from enzymatic degradation and can improve bioactivity. [1]* Diabetes and Metabolic Disorders: Derivatives of cyclohexylalanine have been patented as potent inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. [6]This highlights the potential of the scaffold in developing treatments for type 2 diabetes.
-
Oncology: The cyclohexyl moiety is a common feature in many small molecule inhibitors designed to fit into hydrophobic pockets of target proteins, such as kinases. [7][8]The scaffold from (S)-Cyclohexyl 2-aminopropanoate could be explored for building novel kinase inhibitors or other anticancer agents.
Conclusion
This compound is far more than a simple chemical reagent; it is a strategic tool in the arsenal of the medicinal chemist. Its value lies in the combination of enantiomeric purity and engineered lipophilicity, which together address fundamental challenges in modern drug design—namely, stereocontrol and bioavailability. The successful development of Remdesivir provides definitive proof of its impact, demonstrating how a well-chosen chiral building block can be instrumental in creating a life-saving therapeutic. As drug discovery continues to tackle increasingly complex biological targets, the demand for versatile, high-purity intermediates like this compound will undoubtedly continue to grow, solidifying its role as a cornerstone of pharmaceutical synthesis.
References
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Title: Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances Source: ACS Omega URL: [Link]
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Title: A Mini Review on Discovery and Synthesis of Remdesivir as an Effective and Promising Drug against COVID-19 Source: National Institutes of Health (NIH) URL: [Link]
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Title: A Chemoenzymatic Synthesis of the (RP)-Isomer of the Antiviral Prodrug Remdesivir Source: ACS Medicinal Chemistry Letters URL: [Link]
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Title: Recent advances made in the synthesis of small drug molecules for clinical applications: An insight Source: PubMed Central (PMC) URL: [Link]
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Title: Total synthesis of remdesivir Source: PubMed Central (PMC) URL: [Link]
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Title: What is the application of L-Alanine methyl ester hydrochloride in organic synthesis? Source: FAQ-Chemical URL: [Link]
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Title: Chiral Building Blocks Source: Aspira Chemical URL: [Link]
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Title: Multi-Step Synthesis in the Development of Antiviral Agents Source: Scholars Research Library URL: [Link]
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Title: Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors Source: PubMed URL: [Link]
-
Title: Optimization of Potent and Selective Cyclohexyl Acid ERAP1 Inhibitors Using Structure- and Property-Based Drug Design Source: National Institutes of Health (NIH) URL: [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Dipeptides Utilizing (S)-Cyclohexyl 2-aminopropanoate hydrochloride
Authored by: A Senior Application Scientist
Introduction: The Architectural Significance of Dipeptides
The synthesis of peptides with a precisely defined sequence is a foundational pillar of modern chemical biology, drug discovery, and materials science.[1][2] Dipeptides, the simplest constituents of the peptide family, serve not only as critical building blocks for larger polypeptides but also as standalone therapeutic agents and key structural motifs in complex natural products. The challenge in their synthesis lies in the controlled, stepwise formation of the amide (peptide) bond between two amino acids, preventing unwanted side reactions like racemization and uncontrolled polymerization.[1][3]
This guide provides a detailed exploration of solution-phase dipeptide synthesis, centering on the use of (S)-Cyclohexyl 2-aminopropanoate hydrochloride [4][5][6] as the C-terminal residue. The cyclohexyl ester offers distinct advantages, including steric bulk that can influence peptide conformation and solubility characteristics favorable for purification. We will delve into the mechanistic rationale behind reagent selection, provide validated, step-by-step protocols for common coupling strategies, and illustrate the critical workflows involved.
Foundational Principles: A Tale of Two Ends
Successful peptide synthesis hinges on a strategy of selective protection and activation.[7] To form a dipeptide, we must ensure the amino group of one amino acid reacts exclusively with the carboxylic acid of another.
-
The C-Terminal Component: this compound This molecule serves as our starting point for the C-terminus of the dipeptide. The carboxylic acid is "protected" as a cyclohexyl ester, preventing it from reacting. The amino group is free but protonated as a hydrochloride salt, rendering it non-nucleophilic until a base is added.
-
The N-Terminal Component: The N-Protected Amino Acid The second amino acid, which will form the N-terminus of the dipeptide, must have its amino group protected to prevent self-coupling.[7] Common protecting groups include the acid-labile tert-butyloxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz or Z) group.[8][9][10]
The core of the synthesis is the activation of the free carboxylic acid on the N-protected amino acid, enabling it to react with the free amino group of the (S)-Cyclohexyl 2-aminopropanoate.
Figure 2: Simplified mechanism of HBTU-mediated coupling.
Carbodiimides: The Classic Workhorses
Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide) are cost-effective and widely used coupling reagents. [2][11]They function by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can undergo rearrangement to an unreactive N-acylurea. [12][11] To mitigate these side reactions, an additive like HOBt (1-Hydroxybenzotriazole) is almost always included. HOBt acts as a nucleophilic trap, converting the O-acylisourea into an HOBt-active ester, which is more stable and less susceptible to racemization. [11][13][14][15]
Validated Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis of a model dipeptide, Boc-Gly-(S)-Ala-OCy, using two distinct coupling methodologies.
Table 1: Reagent Stoichiometry for Synthesis
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 5 mmol scale) |
| This compound | 207.70 | 1.0 | 1.04 g |
| Boc-Glycine (Boc-Gly-OH) | 175.18 | 1.1 | 0.96 g |
| Method A: HBTU Coupling | |||
| HBTU | 379.25 | 1.1 | 2.09 g |
| DIPEA | 129.24 | 2.5 | 2.2 mL |
| Method B: EDC/HOBt Coupling | |||
| EDC·HCl | 191.70 | 1.2 | 1.15 g |
| HOBt·H₂O | 153.14 | 1.2 | 0.92 g |
| DIPEA | 129.24 | 2.5 | 2.2 mL |
Protocol 1: HBTU-Mediated Synthesis of Boc-Gly-(S)-Ala-OCy
Rationale: This protocol utilizes the high efficiency of HBTU for a rapid and clean coupling reaction, minimizing potential side reactions. [16][17]DIPEA serves a dual role: neutralizing the hydrochloride salt of the amino ester and deprotonating the carboxylic acid of Boc-Gly-OH. [18] Materials:
-
This compound (1.0 eq)
-
Boc-Gly-OH (1.1 eq)
-
HBTU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous NaHCO₃ solution
-
1 M aqueous HCl solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and Boc-Gly-OH (1.1 eq).
-
Dissolve the solids in anhydrous DCM (approx. 10 mL per mmol of amino ester).
-
Add HBTU (1.1 eq) to the mixture and stir for 2-3 minutes.
-
Cool the flask in an ice bath (0 °C).
-
Slowly add DIPEA (2.5 eq) dropwise to the stirring mixture. The first equivalent neutralizes the HCl salt, and subsequent amounts facilitate the coupling.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: a. Dilute the reaction mixture with additional DCM. b. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). This removes unreacted starting materials, DIPEA salts, and HOBt. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure Boc-Gly-(S)-Ala-OCy as a white solid or viscous oil.
Protocol 2: EDC/HOBt-Mediated Synthesis of Boc-Gly-(S)-Ala-OCy
Rationale: This classic method is cost-effective and reliable. [3]HOBt is crucial for suppressing racemization and improving the yield by preventing the formation of N-acylurea byproducts. [11][14] Materials:
-
This compound (1.0 eq)
-
Boc-Gly-OH (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt·H₂O (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Standard work-up reagents (as in Protocol 1)
Procedure:
-
To a round-bottom flask, dissolve Boc-Gly-OH (1.1 eq) and HOBt·H₂O (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) and stir the mixture at 0 °C for 30 minutes. This pre-activation step forms the HOBt active ester.
-
In a separate flask, dissolve this compound (1.0 eq) in DCM and add DIPEA (1.1 eq) to liberate the free amine. Stir for 5-10 minutes.
-
Add the free amine solution from step 4 to the activated ester solution from step 3.
-
Add the remaining DIPEA (1.4 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor by TLC.
-
Work-up: a. Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate if DCC was used. For EDC, the urea byproduct is water-soluble and will be removed during the aqueous wash. [11] b. Follow the same aqueous wash procedure as described in Protocol 1 (1 M HCl, sat. NaHCO₃, brine). c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography as described in Protocol 1.
The Next Step: Selective Deprotection
Once the protected dipeptide is synthesized and purified, one of the protecting groups can be selectively removed to either elongate the peptide chain or yield the final product.
Protocol 3: N-Terminal Boc Group Deprotection
Rationale: The Boc group is designed to be labile under moderately acidic conditions, which typically do not affect the cyclohexyl ester or other common protecting groups like Cbz or benzyl esters. [8][19]Trifluoroacetic acid (TFA) is the standard reagent for this purpose. [8][20]
Figure 3: Mechanism of acid-catalyzed Boc deprotection.
Procedure:
-
Dissolve the Boc-protected dipeptide in DCM (approx. 5-10 mL per mmol).
-
Add an equal volume of TFA (creating a 50% TFA/DCM solution). [19][20]3. Stir the reaction at room temperature for 30-60 minutes.
-
Concentrate the solution under reduced pressure to remove the TFA and DCM. Co-evaporation with toluene can help remove residual TFA.
-
The resulting product is the dipeptide amine as its TFA salt, which can be used directly in the next coupling step after neutralization.
Protocol 4: N-Terminal Cbz Group Deprotection (if Cbz-AA was used)
Rationale: The Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis. [9][10]This method is orthogonal to the Boc group and most ester protecting groups.
Procedure:
-
Dissolve the Cbz-protected dipeptide in a suitable solvent like methanol, ethanol, or ethyl acetate.
-
Carefully add 5-10 mol% of Palladium on carbon (10% Pd/C) catalyst. [1]3. Secure the flask to a hydrogenation apparatus, evacuate the flask, and backfill with hydrogen gas (H₂). Repeat this purge cycle three times. [1]4. Stir the mixture vigorously under a hydrogen atmosphere (typically 1 atm from a balloon) at room temperature until TLC analysis shows complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the pyrophoric Pd/C catalyst. Caution: Keep the catalyst wet during handling. [1]6. Concentrate the filtrate under reduced pressure to yield the deprotected dipeptide amine.
Conclusion
The use of this compound provides a reliable and versatile entry point for the synthesis of dipeptides. By selecting an appropriate N-terminal protecting group and a high-efficiency coupling reagent such as HBTU or the classic EDC/HOBt combination, researchers can construct the desired peptide bond with high fidelity and yield. The protocols and mechanistic insights provided herein serve as a robust guide for scientists in drug development and chemical research, enabling the strategic and successful synthesis of these fundamental biomolecules.
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Topic: Scale-up Synthesis of Derivatives from (S)-Cyclohexyl 2-aminopropanoate Hydrochloride
An Application Note and Protocol Guide for Drug Development Professionals
Abstract
(S)-Cyclohexyl 2-aminopropanoate hydrochloride, the cyclohexyl ester of L-alanine, serves as a pivotal chiral building block in synthetic organic chemistry. Its primary utility lies in its role as a C-terminal starting material for the synthesis of dipeptides, peptidomimetics, and other complex molecular architectures relevant to drug discovery. Transitioning the synthesis of its derivatives from benchtop to kilogram-scale production presents significant challenges in process chemistry, including thermal management, reaction kinetics, and product purification. This guide provides a comprehensive framework for the scale-up synthesis of peptide derivatives from this starting material. It moves beyond a simple recitation of steps to explain the underlying chemical principles and process safety considerations essential for a successful, safe, and scalable campaign. Detailed protocols, process flow diagrams, and quantitative data are presented to empower researchers and drug development professionals to navigate the complexities of large-scale peptide coupling.
Foundational Principles of Derivatization: The Peptide Bond
The primary synthetic application of this compound is in peptide synthesis, where its free amino group acts as a nucleophile.[1][2] The cyclohexyl ester serves as a robust protecting group for the carboxylic acid, preventing self-polymerization and directing reactivity to the amine.[3]
A successful peptide coupling reaction to form a dipeptide derivative requires the controlled reaction between two specifically prepared amino acid fragments:
-
The Amine Component: this compound. The hydrochloride salt must be neutralized in situ with a non-nucleophilic base to liberate the free amine, making it available for reaction.
-
The Carboxyl Component: An N-terminally protected amino acid (e.g., with a Boc or Fmoc group). Its carboxylic acid must be activated to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine component.[4][5]
-
The Coupling Reagent: A chemical agent that facilitates the formation of the activated carboxyl intermediate, promoting the creation of the amide (peptide) bond.[6]
-
The Base: A non-nucleophilic organic base (e.g., Diisopropylethylamine - DIPEA) is used to neutralize the hydrochloride salt of the amine component without interfering with the coupling reaction.[7][8]
The overall strategy is to ensure a single, desired reaction occurs: the formation of a specific peptide bond between the activated carboxyl group of one amino acid and the free amino group of another.
Caption: General scheme for peptide coupling.
Strategic Imperatives for Process Scale-Up
Scaling a reaction from grams to kilograms is not a linear process. Physical and chemical properties that are negligible at the lab bench become process-defining at scale.[9] A successful scale-up campaign requires meticulous planning and a deep understanding of process chemistry.
-
Thermal Management: Amide bond formation is an exothermic process. On a large scale, the heat generated can overwhelm the system's ability to dissipate it, leading to a dangerous, uncontrolled temperature increase known as a thermal runaway.[10][11]
-
Mitigation: Employ jacketed reactors with precise temperature control. Ensure the rate of reagent addition is slow enough to allow the cooling system to manage the heat output. Never add reagents in one large portion.[11] A pre-scale-up calorimetric study (DSC) can quantify the reaction enthalpy and inform safety protocols.[10]
-
-
Reagent Selection and Byproduct Management: The choice of coupling reagent is critical. While highly efficient, some reagents are expensive or generate problematic byproducts at scale.[12]
-
DCC (Dicyclohexylcarbodiimide): Effective and inexpensive, but produces dicyclohexylurea (DCU), a solid that can complicate stirring and filtration.[6][13]
-
DIC (Diisopropylcarbodiimide): Produces diisopropylurea, which is more soluble in common organic solvents, simplifying removal during aqueous work-up.[6]
-
Uronium/Phosphonium Salts (HATU, HBTU, PyBOP): Very fast and efficient with low racemization, but are significantly more expensive and have a higher molecular weight, contributing to poor mass intensity.[6] They are often reserved for difficult couplings.
-
-
Purification Strategy: Column chromatography, the workhorse of lab-scale purification, is generally impractical and uneconomical at large scales due to massive solvent consumption and low throughput.[11]
-
Physical Handling and Equipment: Handling kilograms of material and tens or hundreds of liters of solvent requires specialized equipment.[9]
-
Equipment: Use appropriately sized, jacketed glass or glass-lined steel reactors equipped with overhead mechanical stirrers (magnetic stir bars are ineffective at this scale). Utilize large-bore addition funnels or pumps for controlled reagent delivery.[11]
-
Safety: All operations should be conducted in a walk-in fume hood or a well-ventilated, designated process bay.[9] Ensure all glassware is properly clamped and supported.[9] Practice transfers with non-hazardous solvents first to get a feel for the weight and ergonomics of the equipment.[9]
-
Detailed Scale-Up Protocol: Synthesis of Boc-L-Phenylalanyl-L-Alanine Cyclohexyl Ester
This protocol details a representative scale-up synthesis of a dipeptide derivative.
Objective: To synthesize Boc-L-Phenylalanyl-L-Alanine Cyclohexyl Ester on a 1-mole scale.
Materials and Equipment
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Quantity | Molar Eq. |
| (S)-Cyclohexyl 2-aminopropanoate HCl | 41324-79-2 | 207.70 | 207.7 g | 1.0 |
| Boc-L-Phenylalanine | 13734-34-4 | 265.32 | 278.6 g | 1.05 |
| Diisopropylcarbodiimide (DIC) | 693-13-0 | 126.20 | 138.8 g (165 mL) | 1.1 |
| Hydroxybenzotriazole (HOBt) Hydrate | 123333-53-9 | ~153.14 | 168.5 g | 1.1 |
| Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 142.2 g (191 mL) | 1.1 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~4.0 L | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~5.0 L | - |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | - | ~3.0 L | - |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 144-55-8 | - | ~3.0 L | - |
| Brine | - | - | ~2.0 L | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~200 g | - |
| Equipment | ||||
| 10 L Jacketed Glass Reactor with Overhead Stirrer, Condenser, and Temperature Probe | ||||
| 2 L Addition Funnel | ||||
| Large Buchner Funnel and Filter Flask | ||||
| 20 L Separatory Funnel |
Experimental Workflow
Caption: Detailed workflow for scale-up dipeptide synthesis.
Step-by-Step Protocol
-
Reactor Setup and Activation:
-
Set up the 10 L jacketed reactor with an overhead stirrer, temperature probe, condenser, and nitrogen inlet. Purge the system with nitrogen.
-
Charge the reactor with Boc-L-Phenylalanine (278.6 g), HOBt hydrate (168.5 g), and Dichloromethane (2.0 L).
-
Begin stirring and cool the reactor contents to 0-5 °C using the circulating chiller.
-
Slowly add Diisopropylcarbodiimide (165 mL) to the slurry via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stir the mixture at 0-5 °C for 1 hour to allow for the complete formation of the activated HOBt ester.
-
-
Amine Neutralization and Coupling:
-
In a separate flask, suspend this compound (207.7 g) in Dichloromethane (1.0 L).
-
Add Diisopropylethylamine (191 mL) and stir until the solid has fully dissolved.
-
Slowly add this amine solution to the cold, activated ester solution in the reactor over approximately 1 hour. Monitor the internal temperature closely, maintaining it below 10 °C.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C).
-
Continue stirring for 12-18 hours. Monitor the reaction's progress by TLC or HPLC until the starting amine is consumed.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to 10-15 °C.
-
Transfer the reactor contents to a 20 L separatory funnel.
-
Wash the organic phase sequentially with:
-
1 M HCl (2 x 1.5 L) to remove excess DIPEA and unreacted HOBt.
-
Saturated NaHCO₃ solution (2 x 1.5 L) to remove acidic impurities.
-
Brine (1 x 2.0 L) to reduce the water content.
-
-
Dry the resulting organic layer over anhydrous magnesium sulfate (~200 g), stir for 30 minutes, and filter.
-
-
Purification and Isolation:
-
Concentrate the filtered organic solution on a rotary evaporator to yield a crude oil or foam.
-
To purify via crystallization, dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add heptane until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C for several hours to maximize crystal formation.
-
Collect the solid product by vacuum filtration using a Buchner funnel, washing the filter cake with cold heptane.
-
Dry the purified solid in a vacuum oven at 40 °C to a constant weight.
-
Expected Outcomes and Data
The described protocol, when executed with care, provides the target dipeptide in high yield and purity.
| Parameter | Expected Value |
| Scale | 1.0 mole |
| Reaction Time | 12-18 hours |
| Typical Yield | 85-95% (355 - 397 g) |
| Purity (by HPLC) | >98% |
| Physical Appearance | White to off-white crystalline solid |
| Characterization | ¹H NMR, ¹³C NMR, and Mass Spec to confirm structure |
Process Safety and Hazard Management
A rigorous approach to safety is non-negotiable in scale-up synthesis.[15] A thorough risk assessment must be performed before commencing any work.[9][11]
-
Chemical Hazards:
-
DIC: A potent sensitizer and lachrymator. Handle only in a well-ventilated hood with appropriate gloves and eye protection.
-
DCM: A suspected carcinogen. Minimize exposure through engineering controls (fume hood) and proper PPE.
-
DIPEA: Corrosive and flammable. Avoid contact with skin and eyes.
-
-
Process Hazards:
-
Exotherm: The coupling reaction generates heat. The primary risk is thermal runaway. Strict temperature control and slow addition rates are the critical control points.[11]
-
Pressure: While not a high-pressure reaction, ensure the system is vented to a scrubber or bubbler to prevent any pressure buildup from evolving gases.
-
Manual Handling: Large volumes of liquids are heavy. Use trolleys and proper lifting techniques to move carboys and flasks.[9]
-
-
Emergency Preparedness:
-
Ensure safety showers, eyewash stations, and appropriate fire extinguishers are accessible.[15]
-
Have a quench protocol ready. A pre-chilled solution of a weak acid can be used to neutralize the reaction in an emergency.
-
Keep spill kits rated for the solvents in use readily available.
-
Conclusion
This compound is an exceptionally useful synthon for constructing peptide-based molecules. The successful transition from small-scale discovery to large-scale production hinges on a proactive approach that addresses the unique challenges of process chemistry. By focusing on robust thermal management, judicious reagent selection, and designing for non-chromatographic purification, researchers can develop safe, efficient, and scalable syntheses. The protocols and strategies outlined herein provide a validated foundation for leveraging this valuable chiral building block in the development of new therapeutic agents.
References
-
Introduction to Peptide Synthesis - Master Organic Chemistry. (2019). Master Organic Chemistry. [Link]
-
Scale Up Safety_FINAL - Stanford Environmental Health & Safety. (2023). Stanford University. [Link]
-
Peptide synthesis - University of Calgary. University of Calgary. [Link]
-
26.7: Peptide Synthesis - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
-
Protecting Groups in Peptide Synthesis | Springer Nature Experiments. (2017). Springer Nature. [Link]
-
Chemical Process Safety | Techniques & Equipment - Mettler Toledo. Mettler Toledo. [Link]
-
Coupling Reagents - Aapptec Peptides. Aapptec. [Link]
-
Innovation: Large-Scale Manufacture of Peptide Therapeutics by Chemical Synthesis. (2023). Preprints.org. [Link]
-
This compound, CAS No. 41324-79-2 - iChemical. iChemical. [Link]
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Organic Process Research & Development - ACS Publications. (2016). ACS Publications. [Link]
-
Scale-up Reactions - Division of Research Safety - University of Illinois. (2019). University of Illinois. [Link]
-
Chemical Synthesis Safety Tips To Practice in the Lab - Moravek. Moravek. [Link]
-
Convergent Synthesis of Peptides at Large Scale | AIChE - Proceedings. (2022). AIChE. [Link]
-
How to Handle Lab Chemicals Safely: From PPE to Spill Response| Pure Synth. (2023). PureSynth. [Link]
-
Introduction to Peptide Synthesis - PMC - NIH. (2012). National Institutes of Health. [Link]
-
Highly Productive Continuous Flow Synthesis of Di- and Tripeptides in Water. (2018). Royal Society of Chemistry. [Link]
-
CAS#:41324-79-2 | L-Alanine, cyclohexyl ester, hydrochloride | Chemsrc. (2024). Chemsrc. [Link]
-
Dipeptide Syntheses via Activated α-‐Aminoesters. (2015). Organic Syntheses. [Link]
-
First Steps for the Direct Purification of l-Leu-l-Leu Dipeptide through Co-Crystallization | Request PDF - ResearchGate. (2018). ResearchGate. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]
-
Product Class 11: Peptides. (2005). Thieme. [Link]
-
(S)-2-aminopropanamide hydrochloride | C3H9ClN2O | CID 2775816 - PubChem. National Institutes of Health. [Link]
-
Synthesis of cyclohexylalanine - PrepChem.com. PrepChem. [Link]
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC - NIH. (2012). National Institutes of Health. [Link]
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - ResearchGate. (2012). ResearchGate. [Link]
Sources
- 1. This compound, CAS No. 41324-79-2 - iChemical [ichemical.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. peptide.com [peptide.com]
- 7. orgsyn.org [orgsyn.org]
- 8. peptide.com [peptide.com]
- 9. ehs.stanford.edu [ehs.stanford.edu]
- 10. mt.com [mt.com]
- 11. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bachem.com [bachem.com]
- 15. moravek.com [moravek.com]
Application Notes and Protocols: (S)-Cyclohexyl 2-aminopropanoate hydrochloride as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing the Stereodirecting Power of Alanine-Derived Auxiliaries
In the landscape of asymmetric synthesis, the quest for efficient and predictable methods to control stereochemistry is paramount. Chiral auxiliaries, temporarily incorporated into a prochiral substrate, offer a robust strategy to achieve high levels of stereoselectivity.[1] Among the diverse array of chiral auxiliaries, those derived from readily available and optically pure amino acids represent a cornerstone of modern synthetic chemistry. This guide focuses on (S)-Cyclohexyl 2-aminopropanoate hydrochloride , a chiral auxiliary derived from the natural amino acid L-alanine. The cyclohexyl ester moiety provides significant steric bulk, which is crucial for creating a biased chiral environment around a reactive center, thereby directing the approach of incoming reagents to a specific face of the molecule.
These application notes provide a comprehensive technical guide to the synthesis and application of this compound in key asymmetric carbon-carbon bond-forming reactions, including alkylations, aldol reactions, and Michael additions. The protocols detailed herein are designed to be self-validating, offering insights into the causality behind experimental choices and providing a solid foundation for researchers to implement this versatile chiral auxiliary in their synthetic endeavors.
Synthesis of the Chiral Auxiliary: this compound
The synthesis of the title chiral auxiliary is a straightforward esterification of L-alanine with cyclohexanol, typically facilitated by an acid catalyst. The hydrochloride salt is then readily obtained.
Protocol 1: Synthesis of this compound
This protocol outlines a standard procedure for the synthesis of the chiral auxiliary from L-alanine and cyclohexanol.
Materials:
-
L-alanine
-
Cyclohexanol
-
Thionyl chloride (SOCl₂) or gaseous HCl
-
Toluene or a suitable solvent for azeotropic removal of water
-
Diethyl ether
-
Dean-Stark apparatus (if using an azeotropic method)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Esterification: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if applicable), suspend L-alanine (1.0 eq) in cyclohexanol (2.0-3.0 eq) and a suitable solvent like toluene.
-
Acid Catalyst Addition: Carefully add thionyl chloride (1.1-1.2 eq) dropwise at 0 °C. Alternatively, bubble dry HCl gas through the mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting L-alanine is consumed. If using a Dean-Stark trap, water will be collected.
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent and excess cyclohexanol under reduced pressure.
-
Purification and Salt Formation: Dissolve the residue in a minimal amount of a suitable solvent and precipitate the hydrochloride salt by adding a solution of HCl in diethyl ether. Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Activation of the Chiral Auxiliary: N-Acylation
For the chiral auxiliary to direct stereoselective enolate formation, the primary amine must be acylated. This is typically achieved by reacting the amino acid ester hydrochloride with an acyl chloride or anhydride in the presence of a base.
Protocol 2: N-Propionylation of (S)-Cyclohexyl 2-aminopropanoate
This protocol describes the N-acylation with a propionyl group, preparing the substrate for subsequent asymmetric reactions.
Materials:
-
This compound
-
Propionyl chloride or propionic anhydride
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Suspend this compound (1.0 eq) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Cool the suspension to 0 °C and add triethylamine (2.2 eq) dropwise.
-
Acylation: Slowly add propionyl chloride (1.1 eq) or propionic anhydride (1.1 eq) to the stirred mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude N-propionyl-(S)-cyclohexyl 2-aminopropanoate.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-acylated auxiliary.
Application in Asymmetric Synthesis
The N-acylated chiral auxiliary serves as a powerful tool for controlling the stereochemistry of enolate reactions. The bulky cyclohexyl group effectively shields one face of the enolate, leading to high diastereoselectivity in reactions with electrophiles.
Asymmetric Alkylation
The diastereoselective alkylation of enolates derived from N-acyl amino acid esters is a classic method for the synthesis of non-proteinogenic α-amino acids.
This representative protocol details the alkylation of the N-acylated auxiliary with an alkyl halide.
Materials:
-
N-Propionyl-(S)-cyclohexyl 2-aminopropanoate
-
Lithium diisopropylamide (LDA) or another suitable strong base
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice/acetone bath (-78 °C)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Syringes and needles
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Enolate Formation: Dissolve the N-acylated auxiliary (1.0 eq) in anhydrous THF in a flame-dried, inert-atmosphere-flushed flask. Cool the solution to -78 °C. Slowly add a freshly prepared solution of LDA (1.1 eq) in THF via syringe. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the diastereomeric ratio of the product by ¹H NMR spectroscopy or chiral HPLC analysis.
Table 1: Representative Data for Asymmetric Alkylation
| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzyl bromide | >95:5 | 85-95 |
| Methyl iodide | >90:10 | 80-90 |
| Allyl bromide | >92:8 | 82-92 |
Note: These are expected values and may vary depending on the specific reaction conditions and substrates.
Caption: Workflow for Asymmetric Alkylation.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds with control over two new stereocenters. Boron enolates are often employed to achieve high levels of diastereoselectivity.
This protocol provides a general procedure for a boron-mediated asymmetric aldol reaction.
Materials:
-
N-Propionyl-(S)-cyclohexyl 2-aminopropanoate
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Syringes and needles
-
Magnetic stirrer and stir bar
-
Dry ice/acetone bath (-78 °C)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Enolate Formation: Dissolve the N-acylated auxiliary (1.0 eq) in anhydrous DCM in a flame-dried, inert-atmosphere-flushed flask. Cool the solution to 0 °C. Add DIPEA (1.2 eq) followed by the dropwise addition of Bu₂BOTf (1.1 eq). Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
Aldol Addition: Add the aldehyde (1.2 eq) dropwise to the boron enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-3 hours, then allow it to warm to 0 °C over 1 hour.
-
Quenching and Oxidative Work-up: Quench the reaction by adding methanol, followed by the slow, careful addition of a mixture of methanol and 30% H₂O₂. Stir vigorously for 1 hour.
-
Work-up: Add saturated aqueous NaHCO₃ solution and extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the diastereomeric ratio of the aldol adduct by ¹H NMR spectroscopy or chiral HPLC analysis.
Table 2: Representative Data for Asymmetric Aldol Reaction
| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Isobutyraldehyde | >98:2 | 80-90 |
| Benzaldehyde | >95:5 | 85-95 |
| Acetaldehyde | >90:10 | 75-85 |
Note: These are expected values and may vary depending on the specific reaction conditions and substrates.
Caption: Workflow for Asymmetric Aldol Reaction.
Asymmetric Michael Addition
The conjugate addition of enolates to α,β-unsaturated carbonyl compounds is a powerful method for forming 1,5-dicarbonyl compounds. The use of a chiral auxiliary allows for the stereocontrolled formation of new stereocenters.
This protocol provides a general procedure for the asymmetric Michael addition to an α,β-unsaturated ketone.
Materials:
-
N-Propionyl-(S)-cyclohexyl 2-aminopropanoate
-
Lithium diisopropylamide (LDA)
-
α,β-Unsaturated ketone (e.g., methyl vinyl ketone)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice/acetone bath (-78 °C)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Syringes and needles
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Enolate Formation: Dissolve the N-acylated auxiliary (1.0 eq) in anhydrous THF in a flame-dried, inert-atmosphere-flushed flask. Cool the solution to -78 °C. Slowly add a freshly prepared solution of LDA (1.1 eq) in THF via syringe. Stir the mixture at -78 °C for 30-60 minutes.
-
Michael Addition: Add the α,β-unsaturated ketone (1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, or until TLC analysis indicates the reaction is complete.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the diastereomeric ratio of the Michael adduct by ¹H NMR spectroscopy or chiral HPLC analysis.
Table 3: Representative Data for Asymmetric Michael Addition
| Michael Acceptor | Diastereomeric Ratio (d.r.) | Yield (%) |
| Methyl vinyl ketone | >95:5 | 80-90 |
| Cyclohexenone | >92:8 | 82-92 |
| Acrylonitrile | >90:10 | 75-85 |
Note: These are expected values and may vary depending on the specific reaction conditions and substrates.
Caption: Workflow for Asymmetric Michael Addition.
Cleavage of the Chiral Auxiliary
A crucial step in the synthetic sequence is the removal of the chiral auxiliary to yield the desired chiral product. For ester-based auxiliaries, hydrolysis is the most common cleavage method.
Protocol 6: Hydrolytic Cleavage of the Chiral Auxiliary
This protocol describes a general method for the saponification of the cyclohexyl ester to afford the chiral carboxylic acid.
Materials:
-
Diastereomerically enriched product from Protocol 3, 4, or 5
-
Lithium hydroxide (LiOH) or sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Saponification: Dissolve the N-acylated product (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v). Add an aqueous solution of LiOH (2.0-3.0 eq) or NaOH (2.0-3.0 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Work-up: Remove the THF under reduced pressure. Dilute the aqueous residue with water and wash with a nonpolar solvent (e.g., hexane or diethyl ether) to remove the recovered chiral auxiliary (cyclohexanol).
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. Extract the desired carboxylic acid product with ethyl acetate.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the chiral carboxylic acid.
-
Purification: The product can be further purified by recrystallization or chromatography if necessary. The recovered cyclohexanol can be purified by distillation for reuse.
Conclusion
This compound is a versatile and effective chiral auxiliary for asymmetric synthesis. Its straightforward preparation from L-alanine and the significant steric bulk of the cyclohexyl group enable high levels of diastereoselectivity in a range of important C-C bond-forming reactions. The protocols provided in this guide offer a solid starting point for researchers to explore the utility of this auxiliary in the synthesis of complex, enantiomerically enriched molecules. As with any synthetic method, optimization of reaction conditions for specific substrates is encouraged to achieve the best possible results.
References
- Nicolaou, K. C., & Sorensen, E. J. (1996).
- Sheehan, J. C. (1982). The enchanted ring: the untold story of penicillin. MIT Press.
- Brown, W. H., Iverson, B. L., Ansyln, E. V., & Foote, C. (2018). Organic Chemistry (8th ed.). Cengage Learning.
- Clayden, J., Greeves, N., & Warren., S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Evans, D. A., et al. (1982). Stereoselective aldol condensations. 3. A new class of chiral boron enolates. Journal of the American Chemical Society, 104(6), 1737–1739.
- Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511.
- Enders, D., et al. (1996). Asymmetric Synthesis of α-Alkylated Carbonyl Compounds with SAMP-/RAMP-Hydrazones. In Stereoselective Synthesis (pp. 239-257). Springer, Berlin, Heidelberg.
- O'Donnell, M. J. (2004). The enantioselective synthesis of α-amino acids by phase-transfer catalysis with cinchona alkaloid-derived quaternary ammonium salts. Accounts of Chemical Research, 37(8), 506-517.
-
Waldmann, H. (1995). Amino Acid Esters: Versatile Chiral Auxiliary Groups for the Asymmetric Synthesis of Nitrogen Heterocycles. Synlett, 1995(02), 133–141. [Link]
-
Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]
Sources
Application Notes and Protocols for the Coupling of (S)-Cyclohexyl 2-aminopropanoate hydrochloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Sterically Encumbered Amino Acid Esters
In the landscape of peptide synthesis, the incorporation of amino acids with bulky side chains or protecting groups presents a significant synthetic hurdle. (S)-Cyclohexyl 2-aminopropanoate, a derivative of L-alanine featuring a sterically demanding cyclohexyl ester, is a prime example of such a challenge. The cyclohexyl group, while offering potential advantages in terms of peptide stability and conformational rigidity, significantly encumbers the amino group, retarding the kinetics of peptide bond formation.[1][2] Furthermore, this reagent is commonly supplied as a hydrochloride salt, necessitating a carefully orchestrated neutralization step prior to coupling to unmask the nucleophilic amine.[3]
This technical guide provides a detailed exploration of the principles and practical protocols for the efficient coupling of (S)-Cyclohexyl 2-aminopropanoate hydrochloride in solution-phase peptide synthesis. We will delve into the mechanistic underpinnings of modern coupling reagents, address the critical issue of racemization, and present validated, step-by-step protocols to empower researchers to confidently incorporate this valuable building block into their peptide targets.
Core Principles: Overcoming Steric Hindrance and Ensuring Chiral Integrity
The successful coupling of this compound hinges on two key considerations: efficient activation of the incoming N-protected amino acid to overcome the steric barrier, and the suppression of side reactions, most notably racemization of the activated acid.[4]
The bulky cyclohexyl ester group on the nucleophile (the deprotonated amine of (S)-Cyclohexyl 2-aminopropanoate) physically obstructs the approach of the activated carboxyl group.[2][5] This necessitates the use of highly reactive coupling reagents that can form activated esters with a high potential to acylate the sterically hindered amine.
Racemization , the loss of stereochemical integrity at the α-carbon of the activated amino acid, is a major concern in peptide synthesis, particularly when employing highly reactive coupling reagents and in the presence of base.[4] The mechanism often proceeds through the formation of a planar oxazolone intermediate, which can be protonated from either face, leading to a mixture of enantiomers. The addition of auxiliary nucleophiles, such as 1-hydroxybenzotriazole (HOBt) or its derivatives, is a cornerstone of modern peptide synthesis, as they intercept the activated intermediate to form less reactive, but also less racemization-prone, active esters.[4][6]
Recommended Coupling Protocols
The following protocols are designed for the solution-phase coupling of an N-protected amino acid to this compound. All reactions should be performed in a well-ventilated fume hood using anhydrous solvents and under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: High-Efficiency Coupling using HATU
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly efficient aminium-based coupling reagent that forms a reactive OAt-ester, which is particularly effective for coupling sterically hindered amino acids.[4][7]
Materials:
-
This compound
-
N-protected amino acid (e.g., Fmoc-L-Val-OH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Procedure:
-
Neutralization and Amine Component Preparation:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add DIPEA (1.1 eq) to the solution and stir at room temperature for 15-20 minutes to neutralize the hydrochloride salt and liberate the free amine.
-
-
Carboxyl Component Activation:
-
In a separate flask, dissolve the N-protected amino acid (1.05 eq) and HATU (1.05 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to this solution and stir at room temperature for 5-10 minutes to pre-activate the carboxylic acid. A color change may be observed.
-
-
Coupling Reaction:
-
Add the activated carboxyl component solution to the amine component solution from step 1.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS. For particularly hindered couplings, the reaction time may be extended or gentle heating (e.g., 40 °C) may be applied cautiously.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude dipeptide can be purified by silica gel column chromatography.
-
Data Summary Table for HATU Coupling:
| Parameter | Recommended Value | Rationale |
| (S)-Cyclohexyl 2-aminopropanoate HCl | 1.0 eq | Limiting reagent. |
| N-protected amino acid | 1.05 - 1.1 eq | A slight excess ensures complete consumption of the amine. |
| HATU | 1.05 - 1.1 eq | Equimolar to the acid for efficient activation. |
| DIPEA (for neutralization) | 1.1 eq | Neutralizes the HCl salt. |
| DIPEA (for activation/coupling) | 2.0 - 3.0 eq | Acts as a base to facilitate the coupling reaction. |
| Solvent | Anhydrous DMF | Excellent solvating properties for peptides and reagents. |
| Reaction Time | 2 - 4 hours | Typically sufficient for HATU-mediated couplings. |
| Temperature | Room Temperature | Balances reaction rate and potential for side reactions. |
Workflow and Mechanism Diagrams:
Caption: Simplified mechanism of HATU-mediated coupling.
Protocol 2: Classic and Cost-Effective Coupling using DIC/HOBt
Diisopropylcarbodiimide (DIC) in combination with 1-hydroxybenzotriazole (HOBt) is a widely used and economical method for peptide bond formation. HOBt serves to suppress racemization and increase coupling efficiency. [4][8] Materials:
-
This compound
-
N-protected amino acid (e.g., Fmoc-L-Leu-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M aqueous hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Procedure:
-
Amine Component Preparation:
-
Suspend this compound (1.0 eq) in anhydrous DCM.
-
Add DIPEA (1.1 eq) and stir at room temperature for 20-30 minutes to generate the free amine.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the N-protected amino acid (1.1 eq) and HOBt (1.1 eq) in anhydrous DMF.
-
Add this solution to the free amine suspension from step 1.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIC (1.1 eq) dropwise to the cooled mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours). The formation of a precipitate (diisopropylurea, DIU) is expected.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DIU.
-
Dilute the filtrate with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography.
-
Data Summary Table for DIC/HOBt Coupling:
| Parameter | Recommended Value | Rationale |
| (S)-Cyclohexyl 2-aminopropanoate HCl | 1.0 eq | Limiting reagent. |
| N-protected amino acid | 1.1 eq | A slight excess is used to drive the reaction. |
| DIC | 1.1 eq | Equimolar to the acid for carbodiimide activation. |
| HOBt | 1.1 eq | Suppresses racemization and improves efficiency. |
| DIPEA (for neutralization) | 1.1 eq | Neutralizes the HCl salt. |
| Solvent | DCM / DMF | DCM for neutralization, DMF for coupling. |
| Reaction Time | 12 - 16 hours | Slower kinetics compared to aminium reagents. |
| Temperature | 0 °C to Room Temp. | Initial cooling minimizes side reactions. |
Workflow and Mechanism Diagrams:
Caption: Simplified mechanism of DIC/HOBt-mediated coupling.
Troubleshooting and Optimization
-
Low Coupling Efficiency: For extremely difficult couplings, consider a "double coupling" strategy where the coupling step is repeated with fresh reagents after the initial reaction period. A[9]lternatively, switching to a more potent phosphonium-based reagent like PyBOP may be beneficial.
-
Racemization: If racemization is detected, ensure the reaction temperature is kept low, particularly during the activation step. Using a less hindered base than DIPEA, such as 2,4,6-collidine, can sometimes mitigate this issue.
-
Solvent Choice: While DMF is a common choice, for aggregation-prone sequences, N-Methyl-2-pyrrolidone (NMP) can be a superior solvent due to its enhanced solvating properties.
Conclusion
The successful incorporation of this compound into a growing peptide chain is readily achievable with the appropriate selection of coupling reagents and reaction conditions. The steric hindrance presented by the cyclohexyl ester necessitates the use of potent activating agents like HATU, or the classic DIC/HOBt combination with extended reaction times. Careful neutralization of the hydrochloride salt is a critical prerequisite for the reaction. By understanding the underlying chemical principles and adhering to the detailed protocols provided, researchers can effectively utilize this sterically encumbered yet valuable building block in the synthesis of novel peptides.
References
-
Ghosh, K., & Wulff, W. D. (n.d.). to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, April 28). 12.5: Peptide Synthesis- Solution-Phase. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]
-
Reddit. (2022, March 24). amide coupling help. Retrieved from [Link]
-
iChemical. (n.d.). This compound, CAS No. 41324-79-2. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Vankayala, S. L., & Gopishetty, S. (2018). A potential greener protocol for peptide coupling reactions using recyclable/reusable ionic liquid [
\hbox {C} - SciSpace. Journal of Chemical Sciences, 130(4). [Link] -
YouTube. (2020, June 4). Peptide Coupling Reagents. Retrieved from [Link]
-
Varkey, J. T., & Varkey, J. (2001). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE. [Link]
-
Zhang, G., & Liu, X. (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. National Institutes of Health. [Link]
-
ResearchGate. (2025, August 5). Solution-Phase-Peptide Synthesis without Purification of Column Chromatography and Recrystallization by Protecting Amino Acid Esters with Phosphinyl Chloride | Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Retrieved from [Link]
-
Reddit. (2021, August 1). effect of steric hindrance on nucleophiles. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Retrieved from [Link]Amino_Acids)
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Protecting the Amine of (S)-Cyclohexyl 2-aminopropanoate Hydrochloride: A Guide to Strategic Selection and Application
Introduction: The Critical Role of Amine Protection in Synthesis
In the landscape of modern organic synthesis, particularly in the realms of peptide chemistry and pharmaceutical development, the strategic manipulation of functional groups is paramount. The amine group, a ubiquitous and highly reactive moiety, often requires temporary masking or "protection" to prevent unwanted side reactions during synthetic transformations at other parts of a molecule. (S)-Cyclohexyl 2-aminopropanoate hydrochloride, a valuable chiral building block, presents a primary amine that necessitates protection to enable selective modifications, such as peptide bond formation at its carboxylic acid terminus (after conversion to the free acid).
This comprehensive guide provides an in-depth exploration of protecting group strategies for the amine of this compound. We will delve into the practical and mechanistic considerations behind the selection and application of two of the most robust and widely employed amine protecting groups: tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). This document is intended for researchers, scientists, and drug development professionals seeking to implement effective and reliable protection-deprotection protocols in their synthetic workflows. The causality behind experimental choices will be explained, ensuring a deep understanding of the underlying chemical principles.
Understanding the Substrate: this compound
This compound is a salt, meaning the primary amine exists in its protonated form (ammonium chloride). Before the introduction of a protecting group, the free amine must be generated by neutralization with a suitable base. The choice of base and reaction conditions is crucial to avoid unwanted side reactions, such as ester hydrolysis. The bulky cyclohexyl ester group can influence the reactivity of the molecule and should be considered when designing synthetic routes.
Strategic Selection of a Protecting Group: Boc vs. Cbz
The choice between the Boc and Cbz protecting groups is dictated by the overall synthetic strategy, particularly the compatibility with subsequent reaction conditions and the desired deprotection method.[1][2]
| Feature | tert-Butyloxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz) |
| Protecting Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) |
| Introduction Conditions | Mild basic conditions | Mild basic conditions |
| Stability | Stable to catalytic hydrogenation and mild base. | Stable to acidic conditions and some nucleophiles. |
| Deprotection Method | Strong acidic conditions (e.g., TFA, HCl)[3][4] | Catalytic hydrogenolysis (e.g., H₂, Pd/C)[1][5] |
| Key Advantage | Orthogonal to Cbz and Fmoc protecting groups.[6] | Can be removed under neutral conditions, preserving acid-sensitive groups. |
| Potential Drawback | Deprotection requires strong acid, which may not be suitable for acid-labile substrates. | Catalytic hydrogenolysis may be incompatible with other reducible functional groups (e.g., alkenes, alkynes).[7] |
Table 1. Comparison of Boc and Cbz Protecting Groups.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for the choices made.
Protocol 1: Boc Protection of (S)-Cyclohexyl 2-aminopropanoate
This protocol describes the protection of the amine functionality with the tert-butyloxycarbonyl (Boc) group. The reaction proceeds via nucleophilic attack of the free amine on the di-tert-butyl dicarbonate (Boc₂O).[1][4]
Workflow for Boc Protection:
Figure 1. Workflow for Boc Protection.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Generation of the Free Amine: To a stirred suspension of this compound (1.0 eq) in anhydrous DCM (10 mL/g of starting material) in a round-bottom flask at 0 °C (ice bath), add triethylamine (1.1 eq) dropwise. The hydrochloride salt will react with the base to form the free amine and triethylammonium chloride. Stir the mixture for 15-20 minutes at 0 °C. The choice of a non-nucleophilic base like TEA is crucial to prevent side reactions with the ester.
-
Boc Protection: To the same flask, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in anhydrous DCM (2 mL/g of Boc₂O) dropwise at 0 °C. The reaction is exothermic, and slow addition helps to control the temperature.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.[8]
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to neutralize any remaining acid and remove some byproducts), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Protocol 2: Cbz Protection of (S)-Cyclohexyl 2-aminopropanoate
This protocol details the introduction of the benzyloxycarbonyl (Cbz) protecting group using benzyl chloroformate. The reaction mechanism involves the nucleophilic substitution of the chloride from the acyl chloride by the amine.[5]
Workflow for Cbz Protection:
Figure 2. Workflow for Cbz Protection.
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Generation of the Free Amine: Dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 2:1 v/v). Cool the solution to 0 °C in an ice bath. Add sodium bicarbonate (2.5 eq) portion-wise with vigorous stirring. The bicarbonate acts as a base to generate the free amine and as a buffer to maintain a slightly alkaline pH, which is optimal for the reaction and minimizes racemization.[5]
-
Cbz Protection: While maintaining the temperature at 0 °C, add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise to the vigorously stirred mixture.
-
Reaction Monitoring: Allow the reaction to proceed at 0 °C for 1 hour and then at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography.
Deprotection Protocols
The removal of the protecting group is as critical as its introduction. The choice of deprotection method must be orthogonal to other functional groups present in the molecule.
Protocol 3: Deprotection of Boc-Protected Amine
The Boc group is readily cleaved under acidic conditions, generating the free amine as its corresponding salt.[3][4] The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation.[1]
Workflow for Boc Deprotection:
Figure 3. Workflow for Boc Deprotection.
Materials:
-
Boc-protected (S)-Cyclohexyl 2-aminopropanoate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the Boc-protected amine (1.0 eq) in anhydrous DCM (10 mL/g of substrate) in a round-bottom flask.
-
Acid Treatment: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5-10 eq) dropwise. The use of a significant excess of strong acid ensures complete and rapid deprotection.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The evolution of isobutylene gas is an indication of the reaction proceeding. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Once the deprotection is complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting product will be the trifluoroacetate salt of the amine. If the hydrochloride salt is desired, the residue can be dissolved in a minimal amount of methanol and treated with ethereal HCl, followed by precipitation with diethyl ether.
-
Alternatively, for immediate use in a subsequent step requiring the free amine, the residue can be carefully neutralized with a base.
-
Protocol 4: Deprotection of Cbz-Protected Amine
The Cbz group is classically removed by catalytic hydrogenolysis, which is a mild and efficient method.[3][5] The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst.
Workflow for Cbz Deprotection:
Figure 4. Workflow for Cbz Deprotection.
Materials:
-
Cbz-protected (S)-Cyclohexyl 2-aminopropanoate
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂) source (e.g., balloon or Parr hydrogenator)
-
Reaction flask
-
Magnetic stirrer and stir bar
-
Celite® or other filter aid
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable reaction flask, dissolve the Cbz-protected amine (1.0 eq) in methanol (20 mL/g of substrate).
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C, ~10% by weight of the substrate) to the solution. Caution: Pd/C can be pyrophoric; handle with care, preferably under an inert atmosphere.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or place the flask in a Parr hydrogenator. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen or by TLC/LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Once the reaction is complete, carefully purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure to afford the deprotected amine.
-
Conclusion
The selection of an appropriate amine protecting group is a critical decision in the synthesis of complex molecules derived from (S)-Cyclohexyl 2-aminopropanoate. The Boc and Cbz groups offer robust and versatile options with well-defined introduction and removal protocols. The choice between them hinges on the orthogonality required for the overall synthetic plan. By understanding the underlying chemical principles and carefully following the detailed protocols provided, researchers can confidently and efficiently protect and deprotect the amine functionality, paving the way for successful synthetic outcomes.
References
-
Ashenhurst, J. (2023). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Sajiki, H. (1995). Ammonia, pyridine and ammonium acetate were extremely effective as inhibitors of Pd/C catalyzed benzyl ether hydrogenolysis. Tetrahedron Letters, 36(20), 3465-3468.
-
Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
-
MDPI. (2024). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. jk-sci.com [jk-sci.com]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. mdpi.com [mdpi.com]
The Strategic Application of (S)-Cyclohexyl 2-aminopropanoate Hydrochloride in the Synthesis of Novel Chiral Heterocycles
Introduction: The Significance of Chiral Building Blocks in Modern Drug Discovery
In the landscape of contemporary drug discovery and development, the chirality of a molecule is a critical determinant of its pharmacological activity and safety profile. The human body, being a chiral environment, often interacts stereoselectively with drug molecules. This necessitates the synthesis of enantiomerically pure compounds to optimize therapeutic efficacy while minimizing off-target effects. (S)-Cyclohexyl 2-aminopropanoate hydrochloride, a derivative of the naturally occurring amino acid L-alanine, has emerged as a valuable and versatile chiral building block in the synthesis of novel heterocycles. Its cyclohexyl ester moiety offers unique steric and electronic properties that can influence the stereochemical outcome of reactions, making it a powerful tool for medicinal chemists. This document provides a comprehensive overview of the application of this key intermediate, complete with detailed protocols and mechanistic insights for the synthesis of novel heterocyclic structures.
Core Principles: Why this compound?
The utility of this compound as a chiral precursor stems from a combination of factors:
-
Inherent Chirality: Derived from L-alanine, it introduces a defined stereocenter into the target molecule, which is crucial for achieving stereoselectivity in subsequent transformations.
-
Steric Influence of the Cyclohexyl Group: The bulky cyclohexyl group can act as a stereodirecting group, influencing the facial selectivity of approaching reagents and promoting the formation of a specific diastereomer.
-
Ester Functionality as a Synthetic Handle: The cyclohexyl ester provides a site for various chemical modifications and can be a key component in cyclization reactions leading to the formation of heterocyclic rings.
-
Commercial Availability: The hydrochloride salt is a stable, crystalline solid that is readily available, facilitating its use in both small-scale research and larger-scale production.
Application in the Synthesis of Diketopiperazines: A Case Study
One of the most direct and valuable applications of amino acid esters is in the synthesis of 2,5-diketopiperazines (DKPs). These cyclic dipeptides are prevalent scaffolds in a wide array of biologically active natural products and synthetic compounds, exhibiting activities ranging from anticancer to antiviral and neuroprotective. The synthesis of a simple yet illustrative DKP, cyclo(L-alanyl-L-alanine), from this compound serves as an excellent model for the strategic use of this chiral building block.
Conceptual Workflow for Diketopiperazine Synthesis
The overall strategy involves the self-condensation of two molecules of the amino acid ester. The process is typically facilitated by gentle heating in a suitable solvent, which promotes the intermolecular aminolysis of the ester, followed by an intramolecular cyclization to form the stable six-membered diketopiperazine ring. The hydrochloride salt is first neutralized to the free amine to enable its nucleophilic character.
Caption: General workflow for the synthesis of cyclo(L-alanyl-L-alanine).
Detailed Experimental Protocol: Synthesis of cyclo(L-alanyl-L-alanine)
This protocol provides a step-by-step guide for the synthesis of cyclo(L-alanyl-L-alanine) from this compound.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 41324-79-2 | 207.70 | 10.0 g |
| Triethylamine | 121-44-8 | 101.19 | 1.1 eq |
| Methanol (anhydrous) | 67-56-1 | 32.04 | 100 mL |
| Diethyl ether | 60-29-7 | 74.12 | As needed |
Procedure:
-
Neutralization of the Amino Ester Hydrochloride:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 48.1 mmol).
-
Add anhydrous methanol (100 mL) to the flask and stir until the solid is fully dissolved.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine (7.4 mL, 53.0 mmol, 1.1 eq) dropwise to the stirred solution over 5 minutes. A white precipitate of triethylamine hydrochloride will form.
-
Allow the mixture to stir at 0 °C for an additional 15 minutes.
-
-
Filtration:
-
Filter the mixture through a Büchner funnel to remove the triethylamine hydrochloride precipitate.
-
Wash the filter cake with a small amount of cold, anhydrous methanol (2 x 10 mL).
-
Combine the filtrates in a clean, dry 250 mL round-bottom flask.
-
-
Cyclization Reaction:
-
Equip the flask containing the filtrate with a reflux condenser.
-
Heat the solution to reflux (approximately 65 °C) using a heating mantle.
-
Maintain the reflux for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amino ester spot.
-
-
Workup and Isolation:
-
After the reaction is complete, allow the solution to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator to obtain a crude solid.
-
Triturate the crude solid with diethyl ether (50 mL) to remove any soluble impurities.
-
Collect the solid product by vacuum filtration and wash with a small amount of diethyl ether.
-
-
Purification:
-
Recrystallize the crude product from a minimal amount of hot methanol or ethanol to yield pure cyclo(L-alanyl-L-alanine) as a white crystalline solid.
-
Dry the purified product in a vacuum oven at 50 °C overnight.
-
Expected Yield: 60-70%
Characterization: The structure and purity of the synthesized cyclo(L-alanyl-L-alanine) should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The optical rotation should also be measured to confirm the retention of stereochemical integrity.
Mechanistic Insights and Causality of Experimental Choices
-
Choice of Solvent: Anhydrous methanol is chosen as the solvent for several reasons. It readily dissolves the starting material and the free amine intermediate. Its boiling point is suitable for promoting the cyclization reaction without leading to degradation. The use of an anhydrous solvent is critical to prevent hydrolysis of the ester, which would be a competing and undesirable side reaction.
-
Neutralization: The use of a tertiary amine base like triethylamine is essential to deprotonate the ammonium salt of the starting material, generating the free amine which is the active nucleophile for the subsequent dimerization and cyclization. Triethylamine is chosen for its appropriate basicity and the ease of removal of its hydrochloride salt by filtration.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary thermal energy to overcome the activation barrier for both the intermolecular aminolysis and the subsequent intramolecular cyclization. The extended reaction time is often required to drive the equilibrium towards the thermodynamically stable diketopiperazine product.
Broader Applications and Future Directions
The synthesis of diketopiperazines is just one example of the utility of this compound. This versatile chiral building block can also be employed in a variety of other synthetic transformations to generate a diverse range of novel heterocycles, including:
-
Multicomponent Reactions: Its primary amine and ester functionalities make it an ideal substrate for Ugi and Passerini-type reactions, enabling the rapid assembly of complex, highly functionalized heterocyclic scaffolds.
-
Synthesis of Substituted Piperidines and Pyrrolidines: Through reductive amination followed by cyclization strategies, this amino acid ester can serve as a precursor to chiral piperidines and pyrrolidines, which are common motifs in many pharmaceuticals.
-
Asymmetric Synthesis of Fused Heterocycles: The inherent chirality of the molecule can be leveraged to control the stereochemistry of annulation reactions, leading to the enantioselective synthesis of fused heterocyclic systems.
Conclusion
This compound is a powerful and versatile chiral building block for the synthesis of novel heterocycles. Its unique combination of inherent chirality, steric bulk, and functional handles provides medicinal chemists with a valuable tool for the construction of enantiomerically pure molecules with potential therapeutic applications. The detailed protocol for the synthesis of cyclo(L-alanyl-L-alanine) serves as a practical guide and a foundation for the exploration of this reagent in the synthesis of a wider array of complex heterocyclic targets. As the demand for stereochemically pure pharmaceuticals continues to grow, the strategic application of chiral building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery.
References
- While specific research papers detailing the use of this compound for the synthesis of novel heterocycles are not broadly available in the public domain, the principles and protocols described herein are based on well-established methodologies in peptide and heterocyclic chemistry.
-
Dinsmore, C. J., & Beshore, D. C. (2002). 2,5-Diketopiperazines in Medicinal Chemistry. Current Opinion in Drug Discovery & Development, 5(6), 835-844.
-
Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. Chemical Reviews, 97(7), 2243-2266. URL: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL: [Link]
The Utility of Alanine-Derived Chiral Auxiliaries in Enantioselective Synthesis: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the application of alanine-derived chiral auxiliaries in modern asymmetric synthesis. While a broad range of such auxiliaries exists, this document focuses on a well-established and highly effective example: the oxazolidinone derived from L-alaninol. L-alaninol, a readily available and cost-effective building block, is transformed into a rigid heterocyclic system that serves as a powerful chiral auxiliary. This guide will detail its application in the diastereoselective alkylation of N-acyl imides, a cornerstone transformation for the enantioselective synthesis of α-substituted carboxylic acids. We will delve into the mechanistic underpinnings of the stereochemical control, provide detailed, field-proven protocols, and present data that underscore the reliability and versatility of this methodology for researchers in synthetic chemistry and drug development.
Introduction: The Principle of Chiral Auxiliaries
In the realm of asymmetric synthesis, where the selective production of a single enantiomer is paramount, chiral auxiliaries are indispensable tools.[1] A chiral auxiliary is a stereogenic moiety that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[1] The inherent chirality of the auxiliary creates a biased steric and electronic environment, favoring the formation of one diastereomer of the product over the other. Following the stereoselective reaction, the auxiliary is cleaved and can ideally be recovered for reuse, rendering the overall process efficient and economical.
Amino acids and their derivatives, such as (S)-Cyclohexyl 2-aminopropanoate hydrochloride, represent a valuable class of starting materials for the synthesis of chiral auxiliaries due to their natural abundance and high enantiopurity. While direct applications of specific amino acid esters like the topic compound are not widely documented, the underlying principle is robustly demonstrated by closely related structures. A prime example is the chiral oxazolidinone derived from L-alaninol, the reduced form of L-alanine. This auxiliary, popularized by David A. Evans, has seen extensive use in a multitude of stereoselective reactions, including alkylations, aldol reactions, and Diels-Alder reactions.[1]
This guide will focus on the practical application of the L-alaninol-derived oxazolidinone in asymmetric alkylation, a powerful method for the synthesis of enantiomerically enriched α-substituted carboxylic acids, which are prevalent motifs in many biologically active molecules.
The L-Alaninol-Derived Oxazolidinone: A Versatile Chiral Auxiliary
L-Alaninol is readily converted into the corresponding (S)-4-isopropyloxazolidin-2-one. This rigid, planar chiral auxiliary provides a well-defined steric environment that effectively shields one face of the enolate derived from its N-acylated form. This steric blockade is the cornerstone of its ability to induce high levels of diastereoselectivity in subsequent reactions.
Preparation of the Chiral Auxiliary: (S)-4-Isopropyloxazolidin-2-one
The synthesis of the L-alaninol-derived oxazolidinone is a straightforward process that can be readily scaled.[2]
Protocol 1: Synthesis of (S)-4-Isopropyloxazolidin-2-one
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| L-Alaninol | 75.11 g/mol | 10.0 g | 0.133 |
| Diethyl carbonate | 118.13 g/mol | 50 mL | 0.424 |
| Potassium carbonate | 138.21 g/mol | 1.84 g | 0.0133 |
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add L-alaninol (10.0 g, 0.133 mol), diethyl carbonate (50 mL, 0.424 mol), and potassium carbonate (1.84 g, 0.0133 mol).
-
Heat the reaction mixture to reflux (approximately 120-130 °C) with vigorous stirring for 6-8 hours. The reaction progress can be monitored by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess diethyl carbonate under reduced pressure.
-
The resulting crude product can be purified by distillation or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield (S)-4-isopropyloxazolidin-2-one as a white crystalline solid.
Asymmetric Alkylation of N-Acyloxazolidinones
The asymmetric alkylation of enolates derived from N-acyloxazolidinones is a robust and reliable method for the synthesis of chiral α-substituted carboxylic acid derivatives. The process involves three key steps: acylation of the chiral auxiliary, diastereoselective alkylation, and cleavage of the auxiliary.
Mechanism of Stereocontrol
The high degree of stereoselectivity in the alkylation step is a direct consequence of the chiral auxiliary's influence on the transition state. Deprotonation of the N-acyl oxazolidinone with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), selectively forms the Z-enolate. The isopropyl group of the oxazolidinone sterically hinders the top face of the planar enolate, forcing the incoming electrophile to approach from the less hindered bottom face. This facial bias results in the preferential formation of one diastereomer.
Protocol for Asymmetric Alkylation
This protocol provides a general procedure for the asymmetric alkylation of an N-propanoyl oxazolidinone with benzyl bromide.
Protocol 2: Asymmetric Benzylation
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| (S)-N-Propanoyloxazolidinone | 185.22 g/mol | 1.85 g | 0.01 |
| Tetrahydrofuran (THF), anhydrous | - | 50 mL | - |
| Sodium hexamethyldisilazide (NaHMDS) | 183.38 g/mol | 11.0 mL | 0.011 |
| Benzyl bromide | 171.04 g/mol | 1.3 mL | 0.011 |
Procedure:
-
Acylation:
-
Dissolve (S)-4-isopropyloxazolidin-2-one (1.29 g, 0.01 mol) in anhydrous THF (30 mL) in a flame-dried, nitrogen-purged round-bottom flask and cool to -78 °C.
-
Slowly add n-butyllithium (1.6 M in hexanes, 6.9 mL, 0.011 mol) and stir for 15 minutes.
-
Add propanoyl chloride (0.96 mL, 0.011 mol) dropwise and allow the reaction to warm to room temperature over 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield (S)-N-propanoyloxazolidinone.
-
-
Alkylation:
-
Dissolve the (S)-N-propanoyloxazolidinone (1.85 g, 0.01 mol) in anhydrous THF (50 mL) in a flame-dried, nitrogen-purged round-bottom flask and cool to -78 °C.
-
Add NaHMDS (1.0 M in THF, 11.0 mL, 0.011 mol) dropwise over 10 minutes. Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add benzyl bromide (1.3 mL, 0.011 mol) dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or HPLC analysis. The product can be purified by column chromatography on silica gel.
-
Representative Data
The following table summarizes typical results for the asymmetric alkylation of various N-acyl oxazolidinones derived from L-alaninol.
| Acyl Group | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| Propanoyl | Benzyl bromide | >98:2 | 85-95 |
| Acetyl | Allyl iodide | >95:5 | 80-90 |
| Butanoyl | Methyl iodide | >98:2 | 88-96 |
Cleavage of the Chiral Auxiliary
A critical feature of a good chiral auxiliary is its facile removal under conditions that do not compromise the stereochemical integrity of the newly formed chiral center. The oxazolidinone auxiliary can be cleaved to yield various functionalities, including carboxylic acids, primary alcohols, and aldehydes.[3]
Protocol 3: Hydrolytic Cleavage to the Carboxylic Acid
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| Alkylated N-acyloxazolidinone | - | 1.0 g | - |
| Tetrahydrofuran (THF) | - | 20 mL | - |
| Water | - | 5 mL | - |
| Lithium hydroxide monohydrate | 41.96 g/mol | 2 eq. | - |
| Hydrogen peroxide (30% aq.) | 34.01 g/mol | 4 eq. | - |
Procedure:
-
Dissolve the alkylated N-acyloxazolidinone in a mixture of THF (20 mL) and water (5 mL) and cool to 0 °C in an ice bath.
-
Add a solution of lithium hydroxide monohydrate (2 equivalents) in water, followed by the slow, dropwise addition of 30% aqueous hydrogen peroxide (4 equivalents).
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture with 1 M HCl to pH ~2 and extract with ethyl acetate.
-
The organic layer contains the chiral carboxylic acid. The aqueous layer can be basified and extracted to recover the chiral auxiliary.
Conclusion
The L-alaninol-derived oxazolidinone stands as a testament to the power and practicality of chiral auxiliaries in asymmetric synthesis. Its ease of preparation, high stereodirecting ability in reactions such as alkylation, and straightforward removal make it a valuable tool for the synthesis of enantiomerically pure compounds. The principles and protocols outlined in this guide provide a solid foundation for researchers and scientists to confidently employ this methodology in their synthetic endeavors, contributing to the advancement of drug discovery and development.
References
-
CHIMIA. The Formation of a Crystalline Oxazolidin-5-one from (L)-Alanine and its Use as a Chiral Template in the Practical Synthesis of α-Substituted Alanine Esters. [Link]
-
Molecules. Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. [Link]
-
Cell. N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. [Link]
-
PubMed. Theoretical study on the mechanism of stereoselective synthesis of oxazolidinones. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
Williams College - Chemistry. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory. [Link]
Sources
Application Notes & Protocols: Leveraging (S)-Cyclohexyl 2-aminopropanoate hydrochloride for Advanced Peptidomimetic Design
Introduction: Beyond Nature's Blueprint
In the quest for novel therapeutics, peptides offer a compelling starting point due to their high specificity and biological activity. However, their utility is often hampered by inherent limitations, including poor metabolic stability, low cell permeability, and rapid excretion.[1] Peptidomimetics—molecules designed to mimic the structure and function of natural peptides—emerge as a strategic solution to these challenges.[2][3] By incorporating non-canonical or unnatural amino acids (UAAs), researchers can engineer molecules with enhanced drug-like properties, effectively bridging the gap between small molecules and large biologics.[4][5]
(S)-Cyclohexyl 2-aminopropanoate hydrochloride, a derivative of the unnatural amino acid cyclohexylalanine (Cha), is a pivotal building block in this endeavor. Its unique aliphatic, cyclic side chain introduces critical physicochemical modifications that are central to modern peptidomimetic design. This guide provides an in-depth exploration of its application, detailing the scientific rationale and providing robust protocols for its incorporation into novel peptide-based structures.
Scientific Rationale: The Strategic Advantage of the Cyclohexyl Moiety
The incorporation of a cyclohexylalanine residue, facilitated by starting materials like this compound, imparts several strategic advantages to a peptide scaffold. The causality behind its efficacy is rooted in its distinct structural properties.
-
Enhanced Proteolytic Resistance : The most significant advantage is the steric shielding provided by the bulky cyclohexyl group.[6] This aliphatic side chain physically obstructs the active sites of proteolytic enzymes, hindering their ability to cleave adjacent peptide bonds and dramatically increasing the peptide's in vivo half-life.
-
Modulated Hydrophobicity : The cyclohexyl group significantly increases the lipophilicity of the amino acid residue.[7][8] This property can be fine-tuned to enhance a peptide's ability to cross cellular membranes, a critical factor for targeting intracellular proteins and improving oral bioavailability.
-
Conformational Rigidity : Unlike a flexible linear alkyl chain, the cyclohexyl ring introduces a degree of conformational constraint.[9] This rigidity can help lock the peptide backbone into a bioactive conformation, reducing the entropic penalty upon binding to its target and potentially increasing binding affinity and selectivity.[10]
-
Bioisosteric Replacement : The three-dimensional nature of the cyclohexyl group makes it an effective bioisostere for aromatic residues like phenylalanine or other bulky groups like tert-butyl.[9] This allows for the exploration of new binding interactions within a receptor pocket that a flat aromatic ring cannot achieve, potentially offering more contact points and improved affinity.[9]
Physicochemical Data: this compound
| Property | Value |
| Molecular Formula | C₉H₁₈ClNO₂ |
| Molecular Weight | 207.70 g/mol |
| CAS Number | 41324-79-2[11] |
| Appearance | White to off-white crystalline powder |
| Canonical SMILES | CC(=O)OC1CCCCC1.Cl |
Experimental Design & Protocols
The successful incorporation of this compound into a peptide sequence requires a systematic approach involving protection, coupling, and deprotection steps. Below are two detailed protocols for its use in both solution-phase and solid-phase synthesis.
Protocol 1: Solution-Phase Synthesis of a Dipeptide
This protocol outlines the synthesis of a model dipeptide, Boc-Ala-Cha-OMe, by coupling N-terminally protected Alanine with the methyl ester of Cyclohexylalanine derived from the starting hydrochloride salt.
Causality Behind Choices:
-
Boc Protection: The tert-butoxycarbonyl (Boc) group is used to protect the N-terminus of Alanine. It is stable under the basic conditions of the coupling reaction but can be readily removed with acid (e.g., TFA), allowing for subsequent chain elongation if needed.[12][13]
-
Esterification: The carboxyl group of Cyclohexylalanine is protected as a methyl ester to prevent self-condensation and ensure selective amide bond formation at the N-terminus.
-
Coupling Reagent (EDC/HOBt): The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) is a classic choice. EDC activates the carboxylic acid, and HOBt acts as an additive to suppress racemization and improve coupling efficiency.
Caption: Workflow for the solution-phase synthesis of a dipeptide.
-
Preparation of (S)-Cyclohexyl 2-aminopropanoate methyl ester (H-Cha-OMe):
-
Suspend this compound (1.0 eq) in anhydrous methanol (10 mL per gram).
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (1.2 eq) dropwise over 30 minutes while stirring. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Remove the solvent under reduced pressure to yield the methyl ester hydrochloride salt as a white solid.
-
To obtain the free base for coupling, dissolve the salt in water, cool to 0 °C, and slowly add a saturated aqueous solution of NaHCO₃ until the pH is ~8-9.
-
Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield H-Cha-OMe.
-
-
Peptide Coupling:
-
Dissolve Boc-L-Alanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C and add EDC·HCl (1.1 eq). Stir for 20 minutes to pre-activate the carboxylic acid.
-
Add a solution of H-Cha-OMe (1.0 eq) in DCM to the activated mixture.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the reaction mixture to act as a non-nucleophilic base.
-
Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure dipeptide, Boc-Ala-Cha-OMe.[14][15]
-
-
Characterization:
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation
SPPS is the method of choice for synthesizing longer peptides. This protocol describes the incorporation of an Fmoc-protected Cha residue into a growing peptide chain on a solid support.
Causality Behind Choices:
-
Fmoc Chemistry: The fluorenylmethyloxycarbonyl (Fmoc) protecting group is base-labile (removed by piperidine), while the side-chain protecting groups and the resin linker are acid-labile. This orthogonality is the cornerstone of modern SPPS, allowing for iterative synthesis without degrading the growing peptide.[18][19]
-
Resin: Wang or Rink Amide resins are commonly used, depending on whether a C-terminal carboxylic acid or amide is desired after cleavage.
-
Coupling Reagent (HATU): HATU is a highly efficient, modern coupling reagent that leads to rapid amide bond formation with minimal racemization, making it ideal for sterically hindered amino acids like Fmoc-Cha-OH.
Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
-
Resin Swelling: Place the resin (e.g., Fmoc-Gly-Wang resin, 1.0 eq) in a reaction vessel and swell in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 10 minutes, then drain. Repeat once more for 10 minutes.
-
Wash the resin thoroughly with DMF (x5), DCM (x3), and DMF (x3) to remove all traces of piperidine.
-
-
Coupling of Fmoc-(S)-cyclohexylalanine-OH:
-
In a separate vial, dissolve Fmoc-(S)-cyclohexylalanine-OH (3.0 eq), HATU (2.9 eq), and HOBt (3.0 eq) in DMF.
-
Add DIPEA (6.0 eq) to the activation mixture and vortex for 1 minute.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
Self-Validation: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates the absence of free primary amines).
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (x5) and DCM (x3).
-
Iteration: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection cycle, wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail, typically Reagent K (TFA/thioanisole/water/phenol/ethanedithiol, 82.5:5:5:5:2.5 v/v). Caution: TFA is highly corrosive.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
-
Purification and Analysis:
Conclusion
This compound is more than a mere building block; it is a strategic tool for conferring drug-like properties onto peptide scaffolds. By leveraging its unique steric and hydrophobic characteristics, researchers can rationally design peptidomimetics with superior metabolic stability and potentially enhanced biological activity. The protocols detailed herein provide a robust framework for the chemical synthesis required to explore these possibilities, paving the way for the development of next-generation peptide-based therapeutics.
References
- Conformational Analysis of Peptidomimetic Drug Leads by NMR - YouTube. (2024).
-
Peptidomimetics in Drug Discovery - AZoLifeSciences. (2023). Available at: [Link]
-
Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed. (2024). Available at: [Link]
-
Peptidomimetic - Wikipedia. (n.d.). Available at: [Link]
-
Bioconjugation - Wikipedia. (n.d.). Available at: [Link]
-
Nonnatural Amino Acids for Site-Specific Protein Conjugation | Bioconjugate Chemistry. (n.d.). Available at: [Link]
-
On the Role of NMR Spectroscopy for Characterization of Antimicrobial Peptides. (n.d.). Available at: [Link]
-
Synthesis of cyclohexylalanine - PrepChem.com. (n.d.). Available at: [Link]
-
Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC - PubMed Central. (2023). Available at: [Link]
-
The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - PMC - NIH. (n.d.). Available at: [Link]
-
Reprogramming natural proteins using unnatural amino acids - RSC Publishing. (2021). Available at: [Link]
-
Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O. (n.d.). Available at: [Link]
-
Simple Synthesis of Unnatural Amino Acids via Ni/Ag-Electrocata- lytic Cross-Coupling - ChemRxiv. (n.d.). Available at: [Link]
-
Amine Protection / Deprotection - Fisher Scientific. (n.d.). Available at: [Link]
-
How can we do the deprotection of boc-amino acids using hcl ? | ResearchGate. (2016). Available at: [Link]
-
Dipeptide Syntheses via Activated α-Amino Esters. (2024). Available at: [Link]
-
NMR as a tool in drug research : Structure elucidation of peptidomimetics and pilicide-chaperone complexes - Umeå University. (2004). Available at: [Link]
-
Peptidomimetics: Synthesis, spectroscopy, and computer simulations | Semantic Scholar. (n.d.). Available at: [Link]
-
Separation and identification of dipeptides by paper and column chromatography - PubMed. (1970). Available at: [Link]
-
Chromatography and Detection Methods for Peptide Purification - Learning Hub - Gilson. (n.d.). Available at: [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Available at: [Link]
-
β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study | ChemRxiv. (n.d.). Available at: [Link]
-
Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery - NIH. (n.d.). Available at: [Link]
-
25.8: Peptide Synthesis - Chemistry LibreTexts. (2020). Available at: [Link]
-
Silica Gel |Purification of Peptides - Column Chromatography. (n.d.). Available at: [Link]
-
Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls | ACS Combinatorial Science. (2020). Available at: [Link]
-
Peptide Isolation & Purification Techniques - Waters Corporation. (n.d.). Available at: [Link]
-
Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Available at: [Link]
-
Aspects of industrial purification of peptides using large-scale chromatography - Polypeptide. (n.d.). Available at: [Link]
-
Peptide NMR Analysis Services from Triclinic Labs. (n.d.). Available at: [Link]
-
Introduction to Peptide Synthesis - Master Organic Chemistry. (2019). Available at: [Link]
-
This compound, CAS No. 41324-79-2 - iChemical. (n.d.). Available at: [Link]
-
Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. (n.d.). Available at: [Link]
Sources
- 1. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azolifesciences.com [azolifesciences.com]
- 3. Peptidomimetic - Wikipedia [en.wikipedia.org]
- 4. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. img01.pharmablock.com [img01.pharmablock.com]
- 10. Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, CAS No. 41324-79-2 - iChemical [ichemical.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Separation and identification of dipeptides by paper and column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. column-chromatography.com [column-chromatography.com]
- 16. youtube.com [youtube.com]
- 17. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 18. prepchem.com [prepchem.com]
- 19. researchgate.net [researchgate.net]
- 20. gilson.com [gilson.com]
- 21. waters.com [waters.com]
- 22. polypeptide.com [polypeptide.com]
Troubleshooting & Optimization
Overcoming low coupling efficiency with hindered amino acids like (S)-Cyclohexyl 2-aminopropanoate hydrochloride
Technical Support Center: A Guide to Overcoming Low Coupling Efficiency with Hindered Amino Acids
Focus Molecule: (S)-Cyclohexyl 2-aminopropanoate hydrochloride (H-Ala(Chx)-OH·HCl)
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the incorporation of sterically hindered amino acids, like (S)-Cyclohexyl 2-aminopropanoate, into peptide sequences. The bulky cyclohexyl group presents a significant steric barrier, which can lead to incomplete reactions and low-purity final products if standard Solid-Phase Peptide Synthesis (SPPS) protocols are used.[1] This guide, authored from the perspective of a Senior Application Scientist, will explain the causality behind these challenges and provide field-proven solutions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format, providing both the "how" and the "why" for each recommended solution.
Question 1: My Kaiser (ninhydrin) test remains strongly positive after a standard coupling cycle for (S)-Cyclohexyl 2-aminopropanoate. What is happening and how do I fix it?
Answer:
A persistent positive Kaiser test indicates a high concentration of unreacted primary amines on the resin, meaning the coupling reaction was incomplete. This is the most common failure mode when working with sterically hindered amino acids.
Probable Causes:
-
Insufficient Reagent Potency: Standard coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are often not powerful enough to overcome the steric barrier imposed by the cyclohexyl group.[1]
-
Steric Hindrance: The bulky cyclohexyl side chain physically blocks the resin-bound amine from attacking the activated carboxylic acid of the incoming amino acid. This slows down the reaction kinetics significantly.[1]
-
Inadequate Reaction Time: A standard coupling time (e.g., 1-2 hours) is often insufficient for a sterically demanding residue.
Solutions & Scientific Rationale:
-
Upgrade Your Coupling Reagent: The most effective solution is to switch to a more potent in-situ activating reagent. Aminium/uronium or phosphonium salt-based reagents are highly recommended as they form more reactive activated ester intermediates.[2]
-
HATU (2-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate): This is often the reagent of choice. It forms a highly reactive OAt-ester. The nitrogen in the pyridine ring of the HOAt leaving group provides anchimeric assistance, accelerating the coupling reaction and making it highly efficient for hindered couplings.[2][3]
-
COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylidene-aminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate): A newer generation reagent with coupling efficiencies comparable to HATU. It is based on OxymaPure, which is a safer alternative to the potentially explosive HOBt/HOAt additives.[4]
-
HBTU/PyBOP: While better than carbodiimides, these may still be insufficient for extremely hindered residues.[1] If HATU or COMU are unavailable, HBTU is a viable second option, but may require extended reaction times or a second coupling.[5]
-
-
Perform a "Double Coupling": This is a straightforward and effective technique. After the first coupling reaction, wash the resin with Dimethylformamide (DMF) and then repeat the coupling step with a fresh solution of the activated amino acid.[6] This ensures that any remaining free amines are acylated, driving the reaction to completion.
-
Increase Reaction Time: Steric hindrance slows the reaction rate.[1] Extending the coupling time from a standard 1-2 hours to 4 hours, or even overnight, can significantly improve yields for difficult residues.
Question 2: My final peptide analysis (LC-MS) shows a significant deletion peak corresponding to the mass of my peptide without the (S)-Cyclohexyl 2-aminopropanoate residue. How can I prevent this?
Answer:
This is a direct consequence of the incomplete coupling described in the first question. The unreacted amines from the failed coupling step were acylated by the next amino acid in the sequence, resulting in a "deletion" of the intended hindered residue.
Solutions & Scientific Rationale:
-
Implement a Capping Step: If you suspect an incomplete coupling, you can "cap" the unreacted amines to prevent them from reacting further. After the coupling step and a DMF wash, treat the resin with a solution of acetic anhydride and a non-nucleophilic base (like DIPEA or pyridine) in DMF. This will acetylate the unreacted N-terminal amines, rendering them inert. The resulting capped peptides are easily separated during purification.
-
Optimize Coupling Conditions (Proactive Approach): The best solution is to prevent the incomplete coupling in the first place.
-
Use a Superior Reagent: Employ HATU or COMU for the hindered residue as your primary strategy.[4][5]
-
Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagent (e.g., from 0.2 M to 0.5 M) can increase the probability of successful molecular interactions, driving the reaction forward.[6]
-
Elevate the Temperature: Increasing the reaction temperature can significantly accelerate coupling kinetics.[7] Running the coupling at 35-50°C can be effective. However, this must be done with caution, as higher temperatures can increase the risk of side reactions like epimerization, particularly for sensitive amino acids like Cys and His.[8][9] Microwave-assisted peptide synthesis (MA-SPPS) is a modern technique that utilizes elevated temperatures to dramatically shorten reaction times and improve efficiency for difficult sequences.[9]
-
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing low coupling efficiency with hindered amino acids.
Caption: Mechanism of amide bond formation using HATU.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
- Bachem. (2024). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Bachem AG.
- BenchChem Technical Support Team. (2025). Technical Support Center: Solid-Phase Peptide Synthesis (SPPS). BenchChem.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem AG.
- Denton, E. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
- Creative Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques.
- Harris, E. B. J. (2015). Answer to "During Solid Phase Peptide Synthesis, If we raise temperature up to 35 D C on coupling time does that mean any problem?".
- Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794–5801.
- Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Wikipedia. (n.d.). Peptide synthesis.
- Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772.
- BenchChem. (2025). HATU vs. HBTU for the Coupling of Sterically Hindered Fmoc-Aib-OH. BenchChem.
- Pedersen, D. S., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 1043-1050.
- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Bachem AG.
- CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS). CSBio.
- Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532-7541.
- Collins, J. M., & Vanier, G. S. (2017). Coupling method for peptide synthesis at elevated temperatures.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. MilliporeSigma.
- Aapptec. (n.d.). Coupling Reagents. Aapptec.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. csbio.com [csbio.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Preventing side reactions during the coupling of (S)-Cyclohexyl 2-aminopropanoate hydrochloride
A Guide to Preventing Common Side Reactions in Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the coupling of (S)-Cyclohexyl 2-aminopropanoate hydrochloride and similar amino acid esters in peptide synthesis. As Senior Application Scientists, we aim to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Coupling Complications
This section addresses specific issues you may encounter during your coupling reactions, providing explanations of the root causes and actionable solutions.
Issue 1: My final peptide product shows significant diastereomeric impurity. How can I prevent epimerization at the alanine stereocenter?
Answer: Epimerization, the change in configuration at a single stereocenter, is a critical challenge in peptide synthesis, as it can drastically alter the biological activity of the final peptide.[1] The α-proton of an activated amino acid ester is susceptible to abstraction by a base, leading to a loss of stereochemical integrity through the formation of an oxazol-5(4H)-one intermediate.[1][2]
Root Causes & Preventative Measures:
-
Over-activation or Prolonged Activation: The longer the activated carboxylic acid exists before reacting with the amine, the higher the risk of epimerization.
-
Strong Bases: Strong bases can readily abstract the α-proton.
-
Coupling Reagent Choice: Some coupling reagents are more prone to causing epimerization than others.
Recommended Solutions:
-
Choice of Coupling Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is highly recommended.[3][4][5] These additives react with the activated amino acid to form an active ester intermediate that is less prone to epimerization than the initial activated species.[4] OxymaPure is often considered a safer and equally effective alternative to the potentially explosive HOBt.[5]
-
Base Selection: Employ a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine instead of stronger bases like triethylamine (TEA).[6][7] Use the minimum necessary amount of base.
-
Low-Temperature Coupling: Performing the coupling reaction at lower temperatures (e.g., 0 °C) can significantly reduce the rate of epimerization.[2]
-
In Situ Activation: Whenever possible, generate the activated species in the presence of the amine component to ensure rapid reaction and minimize the lifetime of the racemization-prone intermediate.
-
Addition of Copper(II) Salts: In some cases, the addition of CuCl₂ along with HOBt has been shown to effectively suppress epimerization, particularly in carbodiimide-mediated couplings.[3][8]
Issue 2: During the synthesis of a dipeptide, I'm observing a major byproduct with a mass corresponding to the cyclic dipeptide. What is this, and how do I stop it?
Answer: You are likely observing the formation of a 2,5-diketopiperazine (DKP). This is a common and often frustrating side reaction, especially when coupling the second amino acid to produce a dipeptide ester.[3][9] The deprotected N-terminal amine of the dipeptide ester can undergo an intramolecular "backbite" reaction, attacking the ester carbonyl to form a stable six-membered ring, which is then cleaved from the resin (in solid-phase synthesis) or lost from the main reaction pathway in solution-phase synthesis.[9][10]
Factors Influencing DKP Formation:
-
Peptide Sequence: Sequences containing proline or glycine at either of the first two positions are particularly susceptible to DKP formation.[11]
-
Reaction Conditions: The basic conditions used for Nα-deprotection (e.g., piperidine in Fmoc-SPPS) can catalyze this intramolecular cyclization.[11]
Strategies for Mitigation:
-
Use of a Dipeptide Building Block: The most effective way to circumvent this issue is to avoid the problematic dipeptide ester intermediate altogether. This can be achieved by coupling a pre-synthesized, protected dipeptide in the third step of your synthesis.[3]
-
Choice of Resin (for Solid-Phase Synthesis): For susceptible sequences, using a sterically bulky resin like 2-chlorotrityl chloride resin can inhibit DKP formation.[3]
-
Modification of Deprotection Conditions: Using milder deprotection conditions or additives in the deprotection solution can help. For instance, adding HOBt to the piperidine solution in Fmoc deprotection has been shown to reduce aspartimide formation, a related cyclization side reaction.[3]
-
Immediate Coupling after Deprotection: Minimize the time the free N-terminal amine of the dipeptide is exposed to basic conditions before the next coupling reaction.
Issue 3: When using EDC as a coupling reagent, I isolate my desired peptide along with a significant amount of an insoluble byproduct. What is this byproduct and how can I avoid it?
Answer: When using carbodiimide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a common side reaction is the formation of an N-acylurea.[12][13] This occurs when the initially formed O-acylisourea intermediate, which is highly reactive, undergoes an intramolecular rearrangement to the more stable but unreactive N-acylurea.[14][15] This side reaction not only consumes your activated amino acid, leading to lower yields, but the resulting N-acylurea can also be difficult to separate from your product.[16]
Mechanism of N-Acylurea Formation:
Prevention Strategies:
-
Use of Additives: The most common and effective method is to add a nucleophilic additive like HOBt or OxymaPure to the reaction mixture.[13] These additives rapidly trap the O-acylisourea intermediate to form an active ester, which is more stable towards rearrangement but still reactive enough to couple with the amine.[13]
-
Solvent Choice: Using solvents with a low dielectric constant, such as dichloromethane (DCM) or chloroform, can help minimize this side reaction.[12]
-
Pre-activation Time: Minimize the time between the activation of the carboxylic acid and the introduction of the amine component.
| Parameter | Recommendation for Carbodiimide Coupling |
| Coupling Reagent | EDC, DIC |
| Additive | 1.1 eq. HOBt or OxymaPure |
| Solvent | DCM or DMF (anhydrous) |
| Temperature | 0 °C to Room Temperature |
Frequently Asked Questions (FAQs)
Q1: I am using HBTU as my coupling reagent. Is there a risk of side reactions?
A1: Yes, while uronium/aminium reagents like HBTU, HATU, and TBTU are highly efficient, they can cause a side reaction known as guanidinylation .[17] In this reaction, the coupling reagent can react with the free N-terminal amine of your peptide, forming a stable guanidinium group that caps the peptide and prevents further elongation.[3][18]
Prevention: The most effective way to prevent guanidinylation is to pre-activate the carboxylic acid. This involves mixing the amino acid to be coupled with HBTU and a base (like DIEA) for a few minutes before adding the mixture to your amine component. This ensures that the coupling reagent is consumed in the formation of the active ester before it has a chance to react with the N-terminal amine.[3]
Q2: What are the best practices for setting up a coupling reaction to ensure reproducibility and high yield?
A2: Consistency and attention to detail are key. Here is a general protocol that serves as a good starting point:
Experimental Protocol: General Coupling Procedure
-
Reagent Preparation:
-
Ensure all glassware is dry.
-
Use anhydrous solvents (e.g., DMF, DCM).
-
Dissolve the N-protected amino acid (1.1 eq.) and the coupling additive (e.g., HOBt, 1.1 eq.) in the reaction solvent.
-
-
Activation:
-
Cool the solution to 0 °C in an ice bath.
-
Add the coupling reagent (e.g., EDC, 1.1 eq.) to the solution and stir for 5-10 minutes.
-
-
Neutralization and Coupling:
-
In a separate flask, dissolve your amine hydrochloride salt (e.g., this compound, 1.0 eq.) in the solvent.
-
Add a non-nucleophilic base (e.g., DIEA, 1.1-1.2 eq.) to neutralize the hydrochloride salt.
-
Slowly add the pre-activated amino acid solution to the amine solution at 0 °C.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Perform an appropriate aqueous work-up to remove the urea byproduct (if using a carbodiimide) and other water-soluble components.
-
Purify the crude product by column chromatography.
-
Q3: Can the choice of solvent affect the outcome of my coupling reaction?
A3: Absolutely. The solvent plays a crucial role in solubilizing the reactants and influencing reaction rates.
-
Polar Aprotic Solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are most commonly used and are generally good choices.[6]
-
Solvent Purity: It is critical to use anhydrous solvents, as water can hydrolyze the activated intermediates, leading to the regeneration of the carboxylic acid and reduced yields.[6]
-
Solvent Polarity: As mentioned earlier, for carbodiimide couplings, less polar solvents like DCM can sometimes reduce the extent of N-acylurea formation.[12]
By understanding the mechanisms behind these common side reactions, you can proactively design your experiments to favor the desired reaction pathway, ultimately leading to higher yields and purer products.
References
-
Mitin, Y. V., Zapevalova, N. P., & Gorbunov, E. A. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. International journal of peptide and protein research, 53(4), 340–346. Retrieved from [Link]
-
Coin, I., Dölling, R., & Bienert, M. (2007). Epimerisation in Peptide Synthesis. Journal of Peptide Science, 13(12), 749-758. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]
-
Li, P., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbodiimide. Wikipedia. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. Retrieved from [Link]
- Google Patents. (2022). WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation. Google Patents.
-
Peptidewire. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Peptidewire. Retrieved from [Link]
-
Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Interchim. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® Innovations 1.14. Merck Millipore. Retrieved from [Link]
-
Li, W., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46843–46851. Retrieved from [Link]
-
Li, W., et al. (2023). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Journal of Pharmaceutical and Biomedical Analysis, 224, 115175. Retrieved from [Link]
-
Bodanszky, M., & Bodanszky, A. (1984). Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods. Journal of the American Chemical Society, 106(19), 5606-5609. Retrieved from [Link]
-
Subirós-Funosas, R., et al. (2012). Use of Oxyma as pH modulatory agent to be used in the prevention of base-driven side reactions and its effect on 2-chlorotrityl chloride resin. Biopolymers, 98(2), 89-97. Retrieved from [Link]
-
Jad, Y. E., et al. (2022). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. Molecules, 27(19), 6535. Retrieved from [Link]
-
Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of pharmaceutical sciences, 87(3), 283–288. Retrieved from [Link]
-
Yang, Y., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5220. Retrieved from [Link]
-
El-Faham, A., et al. (2022). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. Organic Process Research & Development, 26(10), 2813–2820. Retrieved from [Link]
-
Jad, Y. E., et al. (2021). Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. ChemistryOpen, 10(7), 754-759. Retrieved from [Link]
-
Aapptec Peptides. (2021). Carbodiimides and Additives. Aapptec Peptides. Retrieved from [Link]
-
Peptide Solutions. (n.d.). Optimizing Peptide Coupling: Key Techniques. Peptide Solutions. Retrieved from [Link]
-
van der Meide, P. H., et al. (2023). A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. Journal of the American Chemical Society, 145(12), 6833–6840. Retrieved from [Link]
-
Izdebski, J., & Pawlak, D. (1989). Reinvestigation of the reactions of carbodiimides with alkoxycarbonylamino acid symmetrical anhydrides. Isolation of two N-acylureas. International journal of peptide and protein research, 33(2), 119–124. Retrieved from [Link]
-
Fields, C. G., & Fields, G. B. (1993). Procedures to Improve Difficult Couplings. In Methods in Molecular Biology (Vol. 23, pp. 115-120). Humana Press. Retrieved from [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(80), 50694-50700. Retrieved from [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Bibliomed. Retrieved from [Link]
-
Bodanszky, M. (1985). Side Reactions in Peptide Synthesis. In The Peptides (Vol. 7, pp. 105-196). Academic Press. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2009). Side Reactions on Amino Groups in Peptide Synthesis. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]
Sources
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbodiimide - Wikipedia [en.wikipedia.org]
- 13. peptide.com [peptide.com]
- 14. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reinvestigation of the reactions of carbodiimides with alkoxycarbonylamino acid symmetrical anhydrides. Isolation of two N-acylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. 肽偶联剂选择指南 [sigmaaldrich.com]
- 18. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Conditions for (S)-Cyclohexyl 2-aminopropanoate hydrochloride Coupling
Welcome to the technical support center for optimizing the coupling of (S)-Cyclohexyl 2-aminopropanoate hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
I. Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to diagnosing and resolving prevalent issues encountered during the coupling reaction.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low product yield is a common challenge in amide coupling reactions and can stem from several factors. A systematic investigation of the reaction components and parameters is essential to pinpoint the root cause.[1][2]
Potential Causes & Solutions:
-
Incomplete Activation of the Carboxylic Acid: The carboxylic acid must be activated to react with the amine. If the coupling reagent is not effective enough or used in insufficient amounts, the activation will be incomplete.[1]
-
Deactivation of the Amine: The amine can be rendered non-nucleophilic through protonation, which can occur as an acid-base reaction with the carboxylic acid before the coupling takes place.[1]
-
Steric Hindrance: The bulky cyclohexyl group on the ester and the methyl group on the alanine backbone can physically impede the approach of the activated carboxylic acid.[1][7] This is a significant challenge in this specific coupling.
-
Solution: Consider using coupling reagents specifically designed for sterically hindered amino acids, such as PyAOP or amino acid fluorides generated in situ.[5][8][9] Increasing the reaction time or temperature can also help overcome steric barriers, but must be balanced against the risk of side reactions.[3]
-
-
Hydrolysis of Activated Intermediate: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing amide formation.[1]
Troubleshooting Workflow for Low Yield
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. peptide.com [peptide.com]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. par.nsf.gov [par.nsf.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Strategies for Peptides Containing (S)-Cyclohexyl 2-aminopropanoate hydrochloride
Welcome to our dedicated technical support center for scientists and researchers working with peptides incorporating the novel, non-proteinogenic amino acid analog, (S)-Cyclohexyl 2-aminopropanoate hydrochloride. The introduction of this bulky, hydrophobic cyclohexyl ester moiety is a powerful strategy for modulating peptide conformation and enhancing metabolic stability. However, its very nature presents unique and significant challenges during purification, primarily by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
This guide is designed to provide you with in-depth technical insights, practical troubleshooting advice, and robust protocols to navigate these challenges effectively. We will delve into the root causes of common purification issues and offer scientifically grounded solutions to help you achieve high purity and recovery of your target peptide.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing this compound so difficult to purify?
A1: The primary challenge stems from the significant increase in hydrophobicity conferred by the cyclohexyl group.[1] This leads to several interrelated issues during RP-HPLC:
-
Poor Solubility: These peptides often exhibit limited solubility in the highly aqueous mobile phases used at the beginning of a typical RP-HPLC gradient. This can lead to precipitation upon injection or during the initial stages of the separation, resulting in low recovery and potential column clogging.[1]
-
Strong Retention: The high hydrophobicity causes the peptide to bind very strongly to the non-polar stationary phase (e.g., C18) of the HPLC column.[1] This necessitates the use of high concentrations of organic solvent for elution, which can sometimes compromise the resolution between the target peptide and closely related impurities.
-
Aggregation: The hydrophobic nature of these peptides increases their propensity to self-associate and form aggregates.[1] Aggregation can lead to broad, misshapen peaks, and in severe cases, irreversible adsorption onto the column.[2]
Q2: I'm observing a very broad or tailing peak for my peptide. What are the likely causes?
A2: Peak broadening and tailing for these types of peptides are often due to a combination of factors:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the surface of silica-based stationary phases can interact with polar groups on your peptide, leading to peak tailing.
-
Slow Mass Transfer: The bulky cyclohexyl group can hinder the peptide's ability to move freely in and out of the pores of the stationary phase, leading to band broadening.
-
On-Column Aggregation: The peptide may be aggregating on the column during the separation process.
-
Inappropriate Mobile Phase pH: An unsuitable mobile phase pH can affect the ionization state of the peptide and the stationary phase, leading to undesirable interactions.
Q3: My peptide seems to be irreversibly stuck on the column. What can I do?
A3: Irreversible binding is a common issue with highly hydrophobic peptides. This is often due to a combination of very strong hydrophobic interactions and potential aggregation on the column. To address this, you may need to employ more aggressive elution strategies, such as using stronger organic solvents or additives to disrupt these interactions. In some cases, a less hydrophobic stationary phase may be necessary.
Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed, problem-oriented approach to resolving common purification challenges.
Issue 1: Poor Solubility and Sample Preparation
Symptoms:
-
Visible precipitation when dissolving the crude peptide in the initial mobile phase.
-
Low recovery of the peptide after purification.
-
Inconsistent injection volumes leading to poor reproducibility.
Root Cause Analysis: The high hydrophobicity of the cyclohexyl group makes the peptide less soluble in aqueous solutions. Forcing dissolution in a solvent system that is too weak can lead to precipitation upon injection when the sample encounters the more aqueous mobile phase.
Solutions:
-
Solvent Scouting: Before attempting purification, perform small-scale solubility tests with various solvent systems.[3]
-
Start by dissolving a small amount of the crude peptide in a strong organic solvent like DMSO, DMF, or NMP.
-
Gradually add your initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to the dissolved peptide solution. Observe for any signs of precipitation.
-
-
Utilize Stronger Solvents for Dissolution:
-
If solubility in standard solvents is an issue, consider using small amounts of formic acid or hexafluoroisopropanol (HFIP) to aid dissolution. Be aware that these can affect the selectivity of your separation.
-
-
Inject in a Stronger Solvent: If the peptide is only soluble in a high percentage of organic solvent, you may need to inject the sample in that solvent. Be mindful that this can lead to peak distortion if the injection volume is too large. Keep the injection volume as small as possible.
Experimental Protocol: Stepwise Dissolution for Hydrophobic Peptides [3]
-
Weigh a small, known amount of your lyophilized crude peptide into a microcentrifuge tube.
-
Add a minimal volume of a strong, pure organic solvent (e.g., DMSO or isopropanol) to wet and dissolve the peptide.[3]
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Slowly add your aqueous mobile phase component (e.g., water with 0.1% TFA) dropwise while vortexing.
-
Observe for any cloudiness or precipitation. If the solution remains clear, it is suitable for injection. If precipitation occurs, you will need to adjust your dissolution solvent or injection strategy.
Issue 2: Poor Peak Shape (Broadening, Tailing, or Splitting)
Symptoms:
-
Peaks with an asymmetry factor significantly greater than 1.5.
-
Broad peaks that co-elute with impurities.
-
Split or shouldered peaks.
Root Cause Analysis: Poor peak shape can be caused by a variety of factors, including secondary interactions with the stationary phase, on-column aggregation, and slow kinetics of interaction.
Solutions:
-
Optimize the Mobile Phase:
-
Ion-Pairing Agent: Ensure the presence of an ion-pairing agent like Trifluoroacetic Acid (TFA) at a concentration of 0.1% in both your aqueous and organic mobile phases. TFA helps to mask residual silanol groups on the stationary phase and provides a counter-ion for basic residues in the peptide, leading to sharper peaks.[4]
-
Alternative Organic Modifiers: Acetonitrile is a common choice, but for very hydrophobic peptides, stronger solvents like n-propanol or isopropanol can improve peak shape and reduce retention times.[5] You can use these as a component of your organic mobile phase (e.g., a mixture of acetonitrile and n-propanol).
-
-
Increase Column Temperature: Elevating the column temperature (e.g., to 40-60 °C) can improve peak shape by:
-
Increasing the solubility of the peptide in the mobile phase.
-
Reducing the viscosity of the mobile phase, which improves mass transfer.[6]
-
Disrupting secondary structures and aggregation.
-
-
Choose a Different Stationary Phase:
Data Presentation: Comparison of Organic Modifiers for Hydrophobic Peptide Elution
| Organic Modifier | Eluting Strength | Viscosity | UV Cutoff | Notes |
| Acetonitrile | Moderate | Low | ~190 nm | Standard choice, good for most peptides. |
| Methanol | Lower than ACN | Higher than ACN | ~205 nm | Can offer different selectivity. |
| Isopropanol | Higher than ACN | High | ~205 nm | Good for very hydrophobic peptides, often used as a blend with ACN.[7] |
| n-Propanol | Higher than ACN | High | ~210 nm | Similar to isopropanol, can be very effective for stubborn peptides.[5] |
Issue 3: Low or No Recovery
Symptoms:
-
The target peptide is not observed in the chromatogram.
-
The amount of purified peptide is significantly lower than expected based on the crude material.
Root Cause Analysis: This is often a severe case of the issues mentioned above: either the peptide is precipitating before or during the run, or it is irreversibly binding to the column.
Solutions:
-
Column Wash: After a run where no peptide is observed, try washing the column with a very strong solvent mixture, such as 100% isopropanol or a gradient up to a high concentration of a strong organic modifier, to see if the peptide can be eluted.
-
Alternative Purification Techniques: If RP-HPLC consistently fails, it may be necessary to consider alternative or complementary purification methods.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity in a high-salt mobile phase. Peptides are eluted by decreasing the salt concentration. This can be a useful alternative for peptides that are too hydrophobic for RP-HPLC.[8]
-
Size Exclusion Chromatography (SEC): SEC can be used as an initial cleanup step to remove smaller or larger impurities and can also help to disrupt aggregates.
-
Ion-Exchange Chromatography (IEX): If your peptide has a net charge, IEX can be a powerful purification step, often used in conjunction with RP-HPLC for orthogonal separation.[9]
-
Visualization of Purification Workflow
The following diagram illustrates a logical workflow for developing a purification strategy for peptides containing this compound.
Caption: A decision-making workflow for purifying challenging hydrophobic peptides.
References
-
Hydrophobic interaction chromatography of peptides as an alternative to reversed-phase chromatography. Journal of Chromatography A, 444, 269-274. [Link]
-
Peptide Isolation – Method Development Considerations. Waters Corporation. [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. [Link]
-
HPLC method for hydrophobic peptide from antibody digest. Chromatography Forum. [Link]
-
Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Nest Group. [Link]
-
Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. GenScript. [Link]
-
A Screening Methodology for Purifying Proteins with Aggregation Problems. Methods in Molecular Biology, 251, 239-250. [Link]
-
HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 251, 3-38. [Link]
-
Which chromatography is preferred for purification of hydrophobic peptide?. ResearchGate. [Link]
-
A novel approach for the purification of aggregation prone proteins. Scientific Reports, 11(1), 22703. [Link]
-
The Effect of Reverse Phase Chain Length on Peptide Purification. Teledyne ISCO. [Link]
-
HPLC of Peptides and Proteins. Methods in Molecular Biology, 251, 3-38. [Link]
-
The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column. YMC. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nestgrp.com [nestgrp.com]
- 4. renyi.hu [renyi.hu]
- 5. HPLC method for hydrophobic peptide from antibody digest - Chromatography Forum [chromforum.org]
- 6. ymcamerica.com [ymcamerica.com]
- 7. hplc.eu [hplc.eu]
- 8. Hydrophobic interaction chromatography of peptides as an alternative to reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing racemization of (S)-Cyclohexyl 2-aminopropanoate hydrochloride during synthesis
A Guide to Minimizing Racemization for Researchers and Drug Development Professionals
Welcome to the technical support center. As Senior Application Scientists, we understand that maintaining stereochemical integrity is paramount in the synthesis of chiral molecules like (S)-Cyclohexyl 2-aminopropanoate hydrochloride. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the causality behind key experimental choices. Our goal is to empower you to diagnose and solve racemization issues effectively in your own laboratory.
Frequently Asked Questions (FAQs)
Q1: What exactly is racemization in the context of this synthesis?
Racemization is the conversion of a single, pure enantiomer—in this case, the desired (S)-enantiomer of the alanine derivative—into an equal mixture of both its (S) and (R) forms. This process leads to a loss of optical purity, measured as enantiomeric excess (e.e.). For a starting material that is 100% (S), any level of racemization will result in an e.e. of less than 100%. This is a critical issue as the biological activity of chiral molecules is often specific to a single enantiomer.
Q2: What are the primary chemical mechanisms that cause racemization during the synthesis of amino acid esters?
Racemization during the coupling of an N-protected amino acid is primarily a base-catalyzed process that occurs after the carboxylic acid has been activated. There are two main pathways for the loss of stereochemical information at the alpha-carbon (α-carbon).[1][2][3]
-
Oxazolone (Azlactone) Formation: This is the most common mechanism.[2] The activated carboxyl group of the N-protected amino acid undergoes an intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The proton on the α-carbon of this oxazolone ring is highly acidic and is easily removed by a base. This creates a planar, achiral enolate intermediate. When this intermediate is subsequently attacked by the alcohol (cyclohexanol), it can occur from either face, leading to a mixture of (S) and (R) products.[2][4]
-
Direct Enolization (Direct α-Abstraction): This pathway involves the direct removal of the α-proton from the activated amino acid ester by a base, forming a planar enolate without proceeding through a cyclic intermediate.[2][3] While generally less favorable than the oxazolone pathway, it can become significant in the presence of strong bases or at elevated temperatures.[2]
Below is a diagram illustrating these two competing racemization pathways.
Q3: Which experimental factors have the most significant impact on the rate of racemization?
Several factors must be carefully controlled to preserve the stereochemical integrity of your product:
-
Base: The choice of base is critical. Stronger and less sterically hindered bases, like triethylamine (TEA), are more likely to abstract the α-proton, leading to higher rates of racemization.[1]
-
Coupling Reagents & Additives: The method used to activate the carboxylic acid directly influences the potential for racemization. Carbodiimides are common but can lead to significant racemization unless additives are used.[3][5] Additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) react with the activated intermediate to form active esters that are more resistant to racemization.[1][3][6]
-
Temperature: Racemization is a chemical reaction with an activation energy. As with most reactions, lower temperatures slow down the rate. Performing couplings at 0 °C or even lower can significantly reduce the extent of racemization.
-
N-Protecting Group: The nature of the N-terminal protecting group is crucial. Urethane-type protecting groups (e.g., Boc, Cbz, Fmoc) are known to suppress racemization compared to acyl-type groups because the lone pair on the nitrogen is delocalized into the carbonyl of the protecting group, making it less available to participate in oxazolone formation.[3]
Troubleshooting Guide: Common Racemization Issues
This section addresses specific problems you might encounter during the synthesis of this compound.
Problem: My final product shows significant racemization (>5% D-isomer) after the esterification step.
This is the most common stage for racemization to occur. Let's break down the potential causes and solutions.
Possible Cause A: Inappropriate Coupling Reagent or Lack of Additives
Expertise & Experience: Simply using a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) alone is a frequent cause of racemization. These reagents form a highly reactive O-acylisourea intermediate which is very susceptible to both oxazolone formation and direct enolization.
Trustworthiness (Self-Validating System): The solution is to intercept this highly reactive intermediate with an additive. Additives like HOBt or Oxyma form an active ester that is more stable and less prone to racemization, yet still sufficiently reactive to couple with cyclohexanol.[3][5] Modern uronium/aminium or phosphonium-based coupling reagents (e.g., HBTU, HATU, PyBOP) have these moieties built-in but still benefit from the presence of an external base, which must be chosen carefully.[3]
Recommended Action:
-
Always use an additive. When using DIC or DCC, add at least one equivalent of HOBt or, preferably, Oxyma.
-
Consider modern reagents. For challenging couplings, consider using a reagent like COMU or employing specialized, low-racemization reagents like ynamides ("Zhao reagents") or those based on T3P.[7][8]
Possible Cause B: Incorrect Choice or Excess of Base
Expertise & Experience: The base is necessary to neutralize the hydrochloride salt of the starting material (if applicable) and to facilitate the reaction, but it is also the primary catalyst for racemization. A common mistake is using a strong, sterically unhindered base like triethylamine (TEA), which readily abstracts the α-proton.[1]
Trustworthiness (Self-Validating System): The rate of racemization is directly related to the base's strength (pKa) and its steric bulk. A weaker or more sterically hindered base will deprotonate the α-carbon much more slowly, giving the desired nucleophilic attack by the alcohol a chance to occur first.
Recommended Action:
-
Switch to a weaker or hindered base. Replace triethylamine (TEA) or diisopropylethylamine (DIEA) with the weaker base N-methylmorpholine (NMM) or the highly hindered base 2,4,6-collidine.[1][3]
-
Use the minimum required amount. Use only the stoichiometric amount of base required to neutralize any acid present and facilitate the reaction. Excess base will only increase the rate of racemization.
The following table summarizes the impact of base and additive selection on racemization.
| Base | Additive | Relative Racemization Risk | Rationale |
| Triethylamine (TEA) | None | Very High | Strong, non-hindered base promotes rapid α-proton abstraction.[1] |
| DIEA | None | High | Strong, moderately hindered base. |
| N-Methylmorpholine (NMM) | None | Moderate | Weaker base, less prone to causing racemization.[3] |
| DIEA | HOBt or Oxyma | Low | Additive forms a less racemization-prone active ester.[5][6] |
| N-Methylmorpholine (NMM) | HOBt or Oxyma | Very Low | Combination of a weak base and a racemization-suppressing additive.[3] |
Possible Cause C: Elevated Reaction Temperature
Expertise & Experience: Many standard coupling procedures are run at room temperature for convenience. However, for chiral amino acids, especially those prone to racemization, this can be too high. The activation energy for racemization is often comparable to that of the desired coupling reaction, and both are accelerated by heat.
Recommended Action:
-
Cool the reaction. Start the reaction at 0 °C by performing the activation and coupling in an ice bath.
-
Allow for slow warming. After the initial mixing at 0 °C, the reaction can be allowed to slowly warm to room temperature over several hours. This gives the coupling reaction a "head start" at a temperature where racemization is slow.
The following decision tree can help diagnose the source of racemization in your experiment.
Recommended Protocols & Methodologies
Protocol 1: Optimized Synthesis of this compound
This protocol uses Boc-(S)-alanine as the starting material and employs conditions designed to minimize racemization, followed by a simple deprotection/salt formation step.
Materials:
-
Boc-(S)-alanine
-
Cyclohexanol
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
N-Methylmorpholine (NMM)
-
Dichloromethane (DCM, anhydrous)
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Boc-(S)-alanine (1.0 eq) and Oxyma (1.05 eq) in anhydrous DCM.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Activation: Add N-Methylmorpholine (NMM) (1.1 eq) followed by the dropwise addition of DIC (1.1 eq). Stir the mixture at 0 °C for 15 minutes.
-
Coupling: Add cyclohexanol (1.2 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours, then remove the ice bath and let it warm to room temperature, stirring for an additional 12-16 hours.
-
Workup: Filter the reaction mixture to remove the diisopropylurea byproduct. Wash the filtrate with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude Boc-(S)-Cyclohexyl 2-aminopropanoate.
-
Deprotection and Salt Formation: Dissolve the crude protected ester in a minimal amount of anhydrous diethyl ether. Cool to 0 °C and add 4M HCl in 1,4-dioxane (1.5-2.0 eq) dropwise. A white precipitate should form.
-
Isolation: Stir the suspension at 0 °C for 1 hour, then collect the solid product by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum to yield this compound.
Protocol 2: Determination of Enantiomeric Excess (e.e.)
Verifying the success of your synthesis requires an accurate measurement of the product's optical purity.
Methodology: Chiral High-Performance Liquid Chromatography (HPLC)
This is the most common and reliable method for determining e.e.
-
Derivatization: The free amine of the final product must be derivatized with a UV-active agent to allow for detection. A common choice is N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) to form the Fmoc-protected amino acid ester.
-
Stationary Phase: Use a chiral stationary phase (CSP) column. Columns based on derivatized cellulose or amylose are highly effective for separating enantiomers of amino acid derivatives.[9]
-
Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA).[9]
-
Analysis: Inject the derivatized sample. The (S) and (R) enantiomers will have different retention times. The e.e. is calculated from the relative areas of the two peaks:
-
e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Alternative methods include NMR spectroscopy with chiral solvating agents or mass spectrometry-based techniques.[10][11][12]
References
-
Bofill, J. M. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research, 41(4), 323-325. Available at: [Link]
-
Sawada, M., et al. (1992). Determination of enantiomeric excess for amino acid ester salts using FAB mass spectrometry. Journal of the Chemical Society, Chemical Communications, (10), 717-719. Available at: [Link]
-
Wiskur, S. L., et al. (2004). Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. Organic Letters, 6(16), 2713-2716. Available at: [Link]
-
Feringa, B. L., et al. (1986). Enantiomeric Excess Determination without Chiral Auxiliary Compounds. A New 31P NMR Method for Amino Acid Esters and Primary Amines. Tetrahedron Letters, 27(1), 99-102. Available at: [Link]
-
Goodman, M., & Stueben, K. C. (1962). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. Journal of the American Chemical Society, 84(8), 1279-1283. Available at: [Link]
-
Lebrilla, C. B., et al. (1999). A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of D,L-Amino Acids. Analytical Chemistry, 71(3), 679-683. Available at: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library. Available at: [Link]
-
te Brinke, E. (2019). Chemically fuelled deracemization of amino acids. Radboud University Repository. Available at: [Link]
-
Sarfati, I. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Creation.com. Available at: [Link]
-
Zhang, X., & Ryde, U. (2015). Stereospecific synthesis of a twinned alanine ester. Organic & Biomolecular Chemistry, 13(36), 9459-9467. Available at: [Link]
-
Zhao, J., et al. (2021). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 54(11), 2666-2681. Available at: [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec Technical Library. Available at: [Link]
-
Zhou, C., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5367. Available at: [Link]
-
You, L., & Anslyn, E. V. (2012). Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. The Journal of Organic Chemistry, 77(16), 6841-6846. Available at: [Link]
-
Organic Chemistry Explained. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. Available at: [Link]
-
Kapadia, S. R., et al. (2001). An improved synthesis of chiral alpha-(4-bromobenzyl)alanine ethyl ester and its application to the synthesis of LFA-1 antagonist BIRT-377. The Journal of Organic Chemistry, 66(5), 1903-1905. Available at: [Link]
-
Gryko, D., et al. (2025). Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(II) complex. Organic & Biomolecular Chemistry. Available at: [Link]
-
MacMillan, D. W. C., et al. (2014). (2R,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one. Organic Syntheses, 91, 244-254. Available at: [Link]
-
Lee, W. (2021). Chromatograms of the enantiomer resolution of racemic alanine (top),... [Image]. ResearchGate. Available at: [Link]
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. Available at: [Link]
Sources
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of enantiomeric excess for amino acid ester salts using FAB mass spectrometry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
Technical Support Center: Navigating Aggregation in Peptides with Bulky Residues like Cyclohexylalanine (Cha)
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the significant challenge of peptide aggregation, particularly when incorporating bulky, hydrophobic non-canonical amino acids such as L-Cyclohexylalanine (Cha). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to solve even the most challenging aggregation issues.
Frequently Asked Questions (FAQs)
Q1: Why do peptides containing Cyclohexylalanine (Cha) have such a high tendency to aggregate?
The primary reason lies in the physicochemical properties of the cyclohexylalanine side chain. Unlike the aromatic ring of phenylalanine, the cyclohexyl group is a bulky, non-polar, and highly hydrophobic aliphatic ring.[1][2][3] This pronounced hydrophobicity drives intermolecular associations as the peptide chains attempt to minimize their contact with aqueous environments, leading to the formation of aggregates.[1][4] This issue is often exacerbated in longer peptides where the cumulative hydrophobic effect becomes more significant.[4][5]
The aggregation process can occur at virtually any stage, including during solid-phase peptide synthesis (SPPS), cleavage from the resin, purification, and storage.[6][7] These aggregates can range from soluble oligomers to insoluble fibrils, posing significant challenges for purification and reducing the yield of the desired monomeric peptide.[1][6]
Q2: What are the typical signs of peptide aggregation during my experiments?
Identifying aggregation early is key to successful troubleshooting. Here are common indicators at different stages:
-
During Solid-Phase Peptide Synthesis (SPPS): You may observe poor swelling of the resin, which indicates that the growing peptide chains are collapsing and associating with each other rather than being fully solvated.[8][9] This can lead to incomplete coupling and deprotection steps, resulting in a complex mixture of deletion sequences.[5][10]
-
During Cleavage and Deprotection: The cleaved peptide may be difficult to dissolve in standard solvents like dilute acids or acetonitrile/water mixtures. You might see a gel-like substance or a persistent solid pellet.[11]
-
During HPLC Purification: Aggregation can manifest as poor peak shape (broadening or tailing), the appearance of multiple peaks or a "smear" on the chromatogram, and low recovery of the target peptide.[1] In severe cases, it can even lead to column clogging.
-
Post-Lyophilization and in Solution: The lyophilized powder may be difficult to reconstitute. Once in solution, you might observe turbidity, precipitation over time, or a decrease in the concentration of the active monomeric form.[12]
Q3: Can I predict if my Cha-containing peptide sequence is likely to aggregate?
While it's challenging to predict aggregation with absolute certainty from the sequence alone, some general principles apply.[7] Peptides with a high percentage of hydrophobic residues, especially when clustered together, are more prone to aggregation.[4][13] The overall net charge of the peptide at a given pH is also a critical factor; solubility is often at its minimum at the isoelectric point (pI) where the net charge is zero.[4] Several computational algorithms have been developed to predict aggregation-prone regions (APRs) within a peptide sequence, which can be a useful guide during the design phase.[6]
Troubleshooting Guides: A Stage-by-Stage Approach
This section provides detailed troubleshooting strategies for managing aggregation at each critical step of your workflow.
Stage 1: Solid-Phase Peptide Synthesis (SPPS)
On-resin aggregation is a primary cause of failed syntheses for "difficult sequences".[14] The formation of intermolecular hydrogen bonds between peptide chains can render the N-terminus of the growing peptide inaccessible for the next coupling step.[7]
Problem: Incomplete coupling or deprotection, leading to low purity of the crude product.
Core Insight: The key is to disrupt the secondary structures that lead to aggregation as the peptide elongates on the resin.
Solutions & Protocols:
-
Incorporate "Structure-Disrupting" Elements:
-
Pseudoproline Dipeptides: These are one of the most effective tools for preventing on-resin aggregation.[7][10] They introduce a "kink" in the peptide backbone, disrupting the formation of β-sheet structures that are often precursors to aggregation.[14]
-
Backbone Protection (Hmb/Dmb groups): Attaching a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group to the backbone amide nitrogen of a residue can sterically hinder hydrogen bond formation.[7][16] This is particularly useful for sequences lacking Ser, Thr, or Cys.
-
-
Optimize Synthesis Conditions:
-
Chaotropic Agents: Adding chaotropic salts like LiCl or KSCN to the coupling mixture can help disrupt hydrogen bonding networks.[7][10]
-
Elevated Temperature: Performing couplings at a higher temperature (e.g., 50-60°C) can increase peptide chain mobility and reduce aggregation.[7]
-
Solvent Choice: Switching from DMF to a more disruptive solvent like N-methylpyrrolidone (NMP) or adding DMSO can improve solvation of the peptide chains.[7]
-
dot
Caption: Key parameters to optimize for HPLC purification of aggregating peptides.
Stage 4: Lyophilization, Storage, and Handling
Proper long-term storage is crucial to prevent aggregation and maintain the peptide's activity.
Problem: Poor stability of the lyophilized peptide or the peptide in solution.
Core Insight: The key is to minimize exposure to factors that promote degradation and aggregation, such as moisture and repeated freeze-thaw cycles.
Solutions & Best Practices:
-
Handling Lyophilized Peptides:
-
Equilibrate Before Opening: Always allow the peptide container to warm to room temperature in a desiccator before opening. [12][17][18]This prevents condensation from forming on the cold peptide powder, as moisture can significantly decrease long-term stability. [17][19] * Storage Conditions: For long-term storage, keep lyophilized peptides at -20°C or, preferably, -80°C. [17][19]
-
-
Peptides in Solution:
-
Aliquot: To avoid repeated freeze-thaw cycles, which can degrade peptides, it is highly recommended to aliquot the stock solution into single-use volumes before freezing. [12][20] * Buffer Choice: Store peptides in a slightly acidic buffer (pH 5-7) if possible, as this can improve the stability of certain residues. [19] * Avoid Prolonged Storage in Solution: Storing peptides in solution for long periods is generally not recommended. [12]If necessary, store frozen at -20°C or -80°C for a few weeks. [12] By systematically addressing the potential for aggregation at each stage of your workflow, you can significantly improve the yield, purity, and viability of your Cha-containing peptides for downstream applications.
-
References
- Benchchem. Technical Support Center: Purification of Peptides Containing Cyclohexyl-D-Ala.
- Bachem. Handling and Storage Guidelines for Peptides.
- Primal Vitality. Best Practices for Storing Peptides: Maximizing Stability and Potency.
- ResearchGate.
- PubMed. Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent.
- NovoPro Bioscience Inc. Handling and Storage of Synthetic Peptides.
- AAPPTEC. Handling and Storage of Peptides - FAQ.
- Primal Vitality. Best Practices for Handling & Storing Research Peptides.
- PMC.
- Sigma-Aldrich.
- Reddit. How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction?.
- L-Cyclohexylalanine: A Versatile Building Block for Biochemical Research.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- NIH. Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery.
- Sigma-Aldrich.
- PubMed. Aggregation of Resin-Bound Peptides During Solid-Phase Peptide Synthesis. Prediction of Difficult Sequences.
- Benchchem. Technical Support Center: Reducing Aggregation in Peptides with Asparagine Residues.
- Benchchem. How to avoid peptide aggregation during synthesis with hydrophobic non-canonical amino acids.
- Chromatography Forum.
- University of Arizona. Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences.
- Sigma-Aldrich. Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC/MS.
- PubMed. Formic acid as a milder alternative to trifluoroacetic acid and phosphoric acid in two-dimensional peptide mapping.
- NIH. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents.
- Benchchem. N-cyclohexyl-DL-alanine: A Comprehensive Technical Guide.
- Bachem. Peptide solubility.
- Biosynth. The Solubility Challenge in Peptide Therapeutics | Blog.
- Biosynth. Complex Peptide Production, Challenges and Manufacturing | Blog.
- Isca Biochemicals. Peptide solubility | News.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. biosynth.com [biosynth.com]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 11. Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. iscabiochemicals.com [iscabiochemicals.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 18. peptide.com [peptide.com]
- 19. peptide.partners [peptide.partners]
- 20. primalvitality.ca [primalvitality.ca]
Improving yield in the synthesis of (S)-Cyclohexyl 2-aminopropanoate hydrochloride derivatives
Technical Support Center: Synthesis of (S)-Cyclohexyl 2-aminopropanoate Hydrochloride
Document ID: TSC-CHEM-2026-001
Last Updated: January 20, 2026
Introduction
Welcome to the technical support guide for the synthesis of this compound. This chiral amino acid ester is a critical building block in the development of various pharmaceutical agents, where its specific stereochemistry and cyclohexyl moiety contribute to the efficacy and metabolic stability of the final active pharmaceutical ingredient (API). Achieving high yield and purity in its synthesis is paramount for downstream applications.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed for researchers, scientists, and process chemists. It moves beyond simple procedural steps to explain the underlying chemical principles, helping you diagnose issues and optimize your reaction conditions effectively.
Overall Synthetic Workflow
The synthesis of this compound is typically a three-stage process. Understanding this flow is the first step in effective troubleshooting.
Caption: General three-stage synthetic workflow.
Part 1: Troubleshooting N-Protection of (S)-Alanine
FAQ 1: My Boc-protection reaction of (S)-Alanine is incomplete or has a low yield. What are the common causes?
Answer: The reaction of (S)-Alanine with Di-tert-butyl dicarbonate (Boc₂O) is a nucleophilic acyl substitution. For the amine to be sufficiently nucleophilic, it must be in its free base form. The most common failure points are improper pH control and solvent choice.
-
Causality (The "Why"): (S)-Alanine is zwitterionic at neutral pH. The reaction requires a basic medium (typically pH 9-10) to deprotonate the ammonium group (-NH₃⁺) to the free amine (-NH₂), which is the active nucleophile. If the pH is too low, the amine remains protonated and unreactive. If the pH is too high, hydrolysis of the Boc-anhydride becomes a significant competing reaction, consuming your reagent.
-
Troubleshooting & Optimization:
-
pH Monitoring and Control: Use a pH meter. Do not rely on litmus paper. Dissolve (S)-Alanine in a mixture of water and a miscible organic solvent like THF or dioxane. Add a base (e.g., NaOH or Na₂CO₃) dropwise to bring the pH to ~9.5 before adding the Boc₂O.
-
Reagent Addition: Add the Boc₂O (dissolved in the same organic solvent) slowly to the aqueous amino acid solution while vigorously stirring. This maintains a high concentration of the deprotonated amine at the point of addition.
-
Maintain pH: The reaction generates an acidic byproduct. Continuously monitor the pH and add small aliquots of base throughout the reaction to maintain it in the optimal 9.5-10.0 range.
-
Work-up: After the reaction, acidify the mixture to pH ~2-3 with a non-oxidizing acid like citric acid or cold HCl (aq). This protonates the carboxylate, making the Boc-(S)-Alanine product extractable into an organic solvent like ethyl acetate.
-
Optimized Protocol for Boc-Protection
| Parameter | Recommendation | Rationale |
| Solvent System | 1:1 mixture of Dioxane:Water or THF:Water | Balances solubility of both the amino acid salt and Boc₂O. |
| Base | 1M Sodium Hydroxide (NaOH) | Allows for precise, dropwise pH control. |
| Target pH | 9.5 - 10.0 | Optimal for amine deprotonation without significant Boc₂O hydrolysis.[1] |
| Temperature | 0°C to Room Temperature | Start at 0°C during base and Boc₂O addition to control exotherm, then allow to warm to RT. |
| Monitoring | TLC (Ninhydrin stain for starting material) | Confirms consumption of the free amine. |
Part 2: Troubleshooting the Esterification Step
FAQ 2: My esterification using EDC/DMAP is slow, and the yield of Boc-(S)-Cyclohexyl 2-aminopropanoate is poor. What's going wrong?
Answer: Carbodiimide-mediated esterification (using reagents like EDC or DCC) is highly sensitive to moisture and steric hindrance. The cyclohexyl group is bulky, which can slow the reaction rate.[2] The key is efficient activation of the carboxylic acid and minimizing side reactions.
-
Causality (The "Why"): EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide) reacts with the carboxylic acid of Boc-(S)-Alanine to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the hydroxyl group of cyclohexanol. DMAP (4-Dimethylaminopyridine) acts as a superior acyl transfer catalyst, intercepting the O-acylisourea to form an even more reactive acylpyridinium species.[3] Moisture will hydrolyze the intermediate, reverting it to the starting carboxylic acid.
-
Troubleshooting & Optimization:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents (e.g., DCM, DMF). Dry the cyclohexanol and Boc-(S)-Alanine under vacuum before use.
-
Order of Addition: The preferred order is to dissolve the Boc-(S)-Alanine, cyclohexanol, and DMAP in anhydrous DCM first. Cool the solution to 0°C in an ice bath. Then, add the EDC (or DCC) portion-wise. Adding the coupling agent last ensures it immediately reacts with the intended substrate rather than trace moisture.
-
Stoichiometry: Use a slight excess of cyclohexanol (1.2-1.5 eq.) to drive the reaction to completion. Use a catalytic amount of DMAP (0.1-0.2 eq.). Using too much DMAP can sometimes lead to racemization.
-
Temperature Control: Run the reaction at 0°C for the first 1-2 hours, then allow it to slowly warm to room temperature and stir overnight. This minimizes side reactions.[4]
-
FAQ 3: I have a large amount of white precipitate (from using DCC) that is difficult to filter and contaminates my product. How do I remove it?
Answer: The white precipitate is dicyclohexylurea (DCU), the byproduct of the DCC coupling agent. Its removal is a classic challenge in DCC-mediated couplings.
-
Causality (The "Why"): DCU is notoriously insoluble in many common organic solvents, including DCM, but has slight solubility which can cause it to co-precipitate with your product during concentration.
-
Optimized DCU Removal Workflow:
-
Initial Filtration: After the reaction is complete, filter the entire reaction mixture through a pad of Celite® to remove the bulk of the DCU.
-
Solvent Swap & Cooling: Concentrate the filtrate under reduced pressure. The key step is to then re-dissolve the crude residue in a solvent where the desired ester is soluble but DCU is not, such as diethyl ether or ethyl acetate. Cool this solution in an ice bath or refrigerator for several hours to precipitate the remaining DCU.
-
Second Filtration: Filter the cold solution to remove the last traces of DCU. The filtrate now contains your purified protected ester.
-
Alternative: Consider using EDC instead of DCC. The corresponding urea byproduct of EDC is water-soluble, allowing for simple removal with an aqueous wash during work-up.[3]
-
Caption: Workflow for removing DCU byproduct.
Part 3: Troubleshooting Deprotection and Salt Formation
FAQ 4: The Boc-deprotection with acid isn't working well, or my final product is impure.
Answer: The removal of the tert-butyloxycarbonyl (Boc) group is achieved via acidolysis. The choice of acid and solvent system is critical for a clean and complete reaction.[5]
-
Causality (The "Why"): Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) protonate the carbonyl oxygen of the Boc group. This facilitates the collapse of the carbamate, releasing the free amine, carbon dioxide, and a stable tert-butyl cation.[1] This cation can be problematic, as it can alkylate electron-rich species in your product or solvent.
-
Troubleshooting & Optimization:
-
Reagent of Choice: For direct formation of the hydrochloride salt, 4M HCl in Dioxane is the preferred reagent.[5][6] It is highly effective and provides the desired counterion in one step. TFA is also effective but requires a subsequent salt-formation step and careful removal.
-
Use a Scavenger: To prevent side reactions from the tert-butyl cation, include a scavenger like anisole or triisopropylsilane (TIS) in the reaction mixture (typically 5% v/v).
-
Monitoring: The reaction is usually rapid (30-60 minutes at room temperature).[5] Monitor by TLC until the starting material spot has completely disappeared. Over-exposure to strong acid can degrade the ester.
-
Product Isolation: Once the reaction is complete, the product often precipitates directly from the reaction mixture. If not, the product can be precipitated by adding a non-polar anti-solvent like diethyl ether.
-
Optimized Protocol for Deprotection and Salt Formation
| Parameter | Recommendation | Rationale |
| Reagent | 4M HCl in 1,4-Dioxane | Efficient deprotection and direct formation of the hydrochloride salt.[5] |
| Solvent | 1,4-Dioxane (as reagent vehicle) | Standard solvent for this reaction. |
| Temperature | Room Temperature | Sufficient for rapid deprotection without excessive side reactions. |
| Scavenger | Anisole (5% v/v) | Traps the generated t-butyl cation, preventing side product formation. |
| Isolation | Precipitation with Diethyl Ether | The hydrochloride salt is typically insoluble in ether, allowing for clean isolation by filtration.[7] |
FAQ 5: My final hydrochloride salt is an oil or a sticky solid and refuses to crystallize. How can I obtain a crystalline product?
Answer: The inability to crystallize is often due to residual solvent or minor impurities acting as "crystal poisons." The key is to use an appropriate solvent system for trituration or recrystallization.
-
Causality (The "Why"): Amino acid ester salts are highly polar and ionic. They require a specific solvent environment to form an ordered crystal lattice. Trace amounts of water, dioxane, or other miscible solvents can disrupt this process.
-
Troubleshooting & Optimization:
-
Thorough Drying: After isolating the crude product, ensure it is completely dry by placing it under high vacuum for several hours.
-
Trituration: Add a small amount of a non-polar solvent in which the product is insoluble, such as cold diethyl ether or hexane. Vigorously scrape and stir the oily product with a spatula. This process mechanically induces crystallization and washes away non-polar impurities.
-
Anti-Solvent Precipitation: Dissolve the oil in a minimal amount of a polar solvent where it is soluble (e.g., methanol or isopropanol). Then, slowly add a non-polar anti-solvent (e.g., diethyl ether) with stirring until the solution becomes cloudy and a precipitate forms. Cool the mixture to maximize recovery.
-
Recrystallization: For higher purity, a full recrystallization can be performed. A common solvent system is Isopropanol/Diethyl Ether. Dissolve the product in a minimum amount of hot isopropanol, then cool and slowly add ether to induce crystallization.
-
Caption: Decision tree for inducing product crystallization.
References
- Technical Support Center: Optimization of Boc-Cyclohexyl-D-Ala-OH Deprotection. Benchchem.
- Application Notes and Protocols for the Deprotection of Boc-3-Cyclohexyl-L-alanine. Benchchem.
- An array of orthogonal N-protecting groups for the amino acids, using...
- BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.
- Amine Protection / Deprotection. Fisher Scientific.
- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
- New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules.
- This compound, CAS No. 41324-79-2. iChemical.
- L-Alanine cyclohexyl ester synthesis. ChemicalBook.
- Process for the preparation of protected l-alanine derivatives.
- Peptide Synthesis. Chemistry LibreTexts.
- Synthesis of 2[4-aminocyclohexyl]-2-[4-(2-amino-2-methylpropyl)cyclohexyl]propane. SureChEMBL.
- Synthesis method of intermediate L-alanine isopropyl ester hydrochloride.
- Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry.
- dl-ALANINE. Organic Syntheses Procedure.
- Kinetic Study on the Esterification of Hexanoic Acid with N,N-Dialkylamino Alcohols: Evidence for an Activation by Hydrogen Bonding.
- What are the synthesis methods of L-Alanine Isopropyl Ester Hydrochloride?. Guidechem.
- Method for producing amino acid ester hydrochloride.
- Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. RSC Publishing.
- (S)
- Fischer Esterification Exam Prep | Practice Questions & Video Solutions. Pearson.
- Step B: Synthesis of 1,3-dihydro-5-cyclohexyl-3(R,S)-amino-2H-1,4-benzodiazepin-2-thione. Molbase.
- Purification of cyclohexylamine.
- A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. AQA.
- Synthesis method of S-2-aminobutanamide hydrochloride.
Sources
- 1. BOC Protection and Deprotection [bzchemicals.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. L-Alanine cyclohexyl ester synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. CN109467515B - Synthesis method of intermediate L-alanine isopropyl ester hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Compatibility of (S)-Cyclohexyl 2-aminopropanoate hydrochloride with Different Coupling Reagents
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for peptide coupling reactions involving (S)-Cyclohexyl 2-aminopropanoate hydrochloride. The bulky cyclohexyl ester group presents unique steric challenges that necessitate careful selection of coupling reagents and optimization of reaction conditions to achieve high yields and minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in peptide synthesis?
The primary challenge is the steric hindrance posed by the bulky cyclohexyl group. This can significantly slow down the rate of amide bond formation, leading to incomplete reactions or requiring more forceful coupling conditions, which in turn can increase the risk of side reactions such as racemization.
Q2: How does the hydrochloride salt form of the amine affect the coupling reaction?
The hydrochloride salt must be neutralized in situ by a base to liberate the free amine, which is the active nucleophile in the coupling reaction. The choice and amount of base are critical, as excess or a highly reactive base can promote side reactions.
Q3: Which class of coupling reagents is generally recommended for sterically hindered amino acid esters like this one?
For sterically hindered substrates, phosphonium and uronium/aminium salt-based reagents are often preferred over carbodiimides due to their higher reactivity and ability to generate more reactive activated species.[1] Reagents like HATU, HBTU, and PyBOP are commonly employed for such challenging couplings.[2]
Q4: What is racemization and why is it a concern with this compound?
Racemization is the loss of stereochemical integrity at the chiral center of the amino acid, leading to a mixture of L- and D-isomers in the final peptide.[3] The activation of the carboxylic acid during the coupling reaction can make the alpha-proton more acidic and susceptible to abstraction by a base, leading to racemization, often via an oxazolone intermediate.[4][5] The longer reaction times and potentially harsher conditions required for coupling sterically hindered amino acids can exacerbate this issue.[6]
Q5: What are the key considerations for selecting a base for the coupling reaction?
The base should be non-nucleophilic to avoid competing with the amine in the coupling reaction. Its strength and steric bulk are also important factors.[4]
-
N,N-Diisopropylethylamine (DIPEA) is a common choice due to its strong basicity and steric hindrance.[2]
-
N-methylmorpholine (NMM) is a weaker base and can sometimes be a better option to minimize racemization.[2][6]
-
2,4,6-Collidine is a more sterically hindered base that can be beneficial in reducing racemization.[2][6]
Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues encountered during the coupling of this compound.
Issue 1: Low Coupling Yield or Incomplete Reaction
A low yield of the desired peptide is a frequent problem when dealing with sterically hindered amino acid esters.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low coupling yield.
Detailed Troubleshooting Steps
-
Evaluate the Coupling Reagent:
-
Carbodiimides (DCC, EDC): While cost-effective, these may not be reactive enough for this substrate.[7][8] If using a carbodiimide, the addition of a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial to form a more reactive activated ester and suppress side reactions.[5][9]
-
Phosphonium Salts (PyBOP, PyAOP): These are generally more effective than carbodiimides for hindered couplings.[10] They activate the carboxylic acid to form a reactive phosphonium ester.[10] PyAOP is often considered more reactive than PyBOP.[8][11]
-
Uronium/Aminium Salts (HBTU, HATU, HCTU, COMU): These are among the most powerful coupling reagents and are often the best choice for difficult couplings.[12] HATU and COMU are generally considered more reactive than HBTU.[8]
-
-
Optimize Reaction Conditions:
-
Temperature: While room temperature is standard, gently heating the reaction (e.g., to 40-50 °C) can sometimes drive a sluggish reaction to completion. However, be aware that higher temperatures can also increase the risk of racemization.[3]
-
Reaction Time: Sterically hindered couplings may require significantly longer reaction times. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS) to determine the optimal reaction time.
-
Solvent: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common solvents. DMF is generally better at solvating peptides and reagents, which can be beneficial for difficult couplings.
-
-
Assess the Base and its Stoichiometry:
-
Ensure at least one equivalent of a non-nucleophilic base is used to neutralize the hydrochloride salt of the amine.
-
For phosphonium and uronium/aminium salt reagents, an additional equivalent of base is typically required to facilitate the activation of the carboxylic acid.[12]
-
Using a slight excess of the amine component (e.g., 1.1-1.2 equivalents) can sometimes help to drive the reaction to completion.
-
Issue 2: Significant Racemization Detected
The presence of the undesired D-isomer is a critical issue, particularly in the development of pharmaceutical compounds.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for high racemization.
Detailed Troubleshooting Steps
-
Evaluate the Coupling Reagent and Additives:
-
Change the Base:
-
Lower the Reaction Temperature:
-
Performing the coupling at a lower temperature (e.g., 0 °C) can significantly reduce the rate of racemization.[2]
-
-
Modify the Activation Protocol:
-
Pre-activation: Activating the carboxylic acid with the coupling reagent for a short period before adding the amine can sometimes be beneficial. However, prolonged pre-activation times can increase the risk of racemization, especially with carbodiimides.[3]
-
In situ Activation: Adding all components (except the amine) to the reaction mixture and then adding the amine after a very brief period (or immediately) is a common practice that can minimize the lifetime of highly reactive, racemization-prone intermediates.
-
Comparative Data of Common Coupling Reagents
| Coupling Reagent Class | Examples | Relative Reactivity | Racemization Risk | Key Considerations |
| Carbodiimides | DCC, EDC | Moderate | High (without additives) | Inexpensive; byproduct removal can be an issue (DCC); requires additives like HOBt, HOAt, or Oxyma to suppress racemization.[9][14] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High | Low | BOP produces a carcinogenic byproduct (HMPA); PyBOP and PyAOP are safer alternatives and highly effective for hindered couplings.[2][10] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU | Very High | Very Low | Generally the most efficient for difficult couplings; HATU and COMU are often superior for sterically demanding reactions and minimizing racemization.[15] |
Experimental Protocols
Protocol 1: General Coupling Procedure using HATU
-
To a solution of the N-protected amino acid (1.0 eq.) in anhydrous DMF, add HATU (1.0 eq.) and DIPEA (2.0 eq.).
-
Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Low-Racemization Coupling using DIC/OxymaPure
-
Dissolve the N-protected amino acid (1.0 eq.), this compound (1.1 eq.), and OxymaPure (1.0 eq.) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIC (1.0 eq.) to the cooled solution.
-
Add NMM (2.0 eq.) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature while stirring and monitor its progress by LC-MS.
-
Upon completion, filter off the diisopropylurea byproduct.
-
Work up the filtrate as described in Protocol 1.
Reaction Mechanisms
Carbodiimide-Mediated Coupling
Caption: Carbodiimide activation mechanism.[16]
Phosphonium Salt-Mediated Coupling
Caption: Phosphonium salt activation mechanism.[10]
Uronium/Aminium Salt-Mediated Coupling
Caption: Uronium/Aminium salt activation mechanism.[12]
References
- An In-depth Technical Guide to Phosphonium Salt Coupling Reagents - Benchchem.
- EDC HCl: Unlocking Carbodiimide Chemistry - lifechem pharma.
- The Core Principles and Applications of Uronium Salt Coupling Agents: A Technical Guide - Benchchem.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
- Peptide Coupling Reagents Guide - Sigma-Aldrich.
- Phosphonium coupling - Wikipedia.
- The Cornerstone of Amide Bond Formation: A Technical Guide to Uronium Salt Coupling Reagents - Benchchem.
- Peptide Coupling Reagents, More than a Letter Soup.
- Phosphonium coupling.
- Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US.
- Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D.
- Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps.
- Commonly Used Coupling Reagents in Peptide Synthesis.
- Proposed mechanism for activation by uronium salt.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
- Carbodiimide - Wikipedia.
- Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling - Benchchem.
- Mechanism of peptide bond formation through carbodiimide.
- Coupling Reagents - Aapptec Peptides.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Public
- Developments in peptide and amide synthesis - Luxembourg Bio Technologies.
- Optimizing Peptide Coupling: Key Techniques.
- Peptide Synthesis Using Unprotected Amino Acids - ChemRxiv.
- 3.7 Phosphonium Salts.
- Technical Support Center: Strategies to Reduce Racemization During Peptide Coupling - Benchchem.
Sources
- 1. jpt.com [jpt.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. peptide.com [peptide.com]
- 9. Carbodiimide - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. file.globalso.com [file.globalso.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 14. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. lifechempharma.com [lifechempharma.com]
Deprotection challenges of the cyclohexyl ester in (S)-Cyclohexyl 2-aminopropanoate hydrochloride
Welcome to the technical support center for the deprotection of (S)-Cyclohexyl 2-aminopropanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the cleavage of the sterically hindered cyclohexyl ester protecting group from this amino acid derivative. Here, you will find troubleshooting guidance and frequently asked questions to assist in your experimental work.
Troubleshooting Guide
This section addresses specific issues you may encounter during the deprotection of this compound.
Problem 1: Incomplete or very slow deprotection reaction.
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material remaining even after prolonged reaction times.
-
Low yield of the desired (S)-2-aminopropanoic acid (L-alanine).
Root Cause Analysis:
The primary challenge in deprotecting (S)-Cyclohexyl 2-aminopropanoate is the steric hindrance imparted by the bulky cyclohexyl group. This bulkiness shields the carbonyl carbon from nucleophilic attack, slowing down the rate of hydrolysis. Standard hydrolysis conditions that are effective for less hindered esters, such as methyl or ethyl esters, are often insufficient for cyclohexyl esters.
Solutions and Experimental Protocols:
Option A: Enhanced Saponification Conditions
Standard saponification with sodium hydroxide (NaOH) in aqueous methanol may be too slow. Lithium hydroxide (LiOH) is often more effective for the hydrolysis of hindered esters.[1][2]
Protocol 1: Saponification using Lithium Hydroxide
-
Dissolve this compound (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v) to a concentration of approximately 0.1-0.2 M.
-
Add solid lithium hydroxide monohydrate (2.0-3.0 eq.) to the stirred solution. Note that one equivalent of the base will be consumed to neutralize the hydrochloride salt.
-
Stir the reaction mixture at room temperature or with moderate heating (e.g., 40 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully add 1 M HCl at 0 °C to acidify the mixture to the isoelectric point of alanine (pH ≈ 6.0) to precipitate the product.
-
Isolate the product by filtration and wash with cold water.
Option B: Non-Aqueous Saponification
For highly resistant esters, a non-aqueous system can enhance the nucleophilicity of the hydroxide ion.
Protocol 2: Mild Alkaline Hydrolysis in a Non-Aqueous Medium
-
Suspend this compound (1.0 eq.) in a mixture of dichloromethane (DCM) and methanol (e.g., 9:1 v/v).
-
Add a solution of NaOH in methanol (a low concentration of alkali is needed).
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, neutralize with an appropriate acid and proceed with workup.
Problem 2: Significant racemization of the L-alanine product.
Symptoms:
-
Chiral HPLC or polarimetry of the product indicates a loss of enantiomeric purity.
Root Cause Analysis:
The α-proton of amino acids is susceptible to abstraction under basic conditions, leading to racemization.[3] Harsh basic conditions (high concentration of NaOH, high temperatures) can increase the rate of racemization.
Solutions:
-
Use Milder Bases: Lithium hydroxide is generally considered less prone to causing racemization compared to sodium or potassium hydroxide in some cases.[4][5]
-
Lower Reaction Temperature: Perform the saponification at room temperature or even at 0 °C, if the reaction proceeds at an acceptable rate.
-
Careful pH Control During Workup: During the acidification of the reaction mixture, avoid strongly acidic or basic conditions for prolonged periods.
Problem 3: Formation of side products.
Symptoms:
-
Presence of unexpected spots on TLC or peaks in LC-MS.
Root Cause Analysis:
Side reactions can occur under both acidic and basic deprotection conditions. For instance, under harsh acidic conditions, side reactions involving the amino group or the alcohol byproduct (cyclohexanol) can occur.
Solutions:
-
Consider Trimethylsilyl Iodide (TMSI) for Neutral Deprotection: TMSI is a powerful reagent for cleaving esters, including hindered ones, under neutral conditions.[6][7] It is often generated in situ from chlorotrimethylsilane (TMSCl) and sodium iodide (NaI).
Protocol 3: Deprotection using TMSI
-
To a solution of this compound (1.0 eq.) in anhydrous acetonitrile or dichloromethane, add sodium iodide (1.5-2.0 eq.) and chlorotrimethylsilane (1.5-2.0 eq.).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable aqueous workup to hydrolyze the intermediate silyl ester.
Frequently Asked Questions (FAQs)
Q1: Why is the cyclohexyl ester so difficult to remove compared to other esters like methyl or ethyl esters?
The cyclohexyl group is a bulky, sterically hindering group. This steric bulk makes it difficult for a nucleophile (like a hydroxide ion) to approach and attack the carbonyl carbon of the ester, which is the necessary first step in hydrolysis. This results in a significantly slower reaction rate compared to less hindered esters.[8]
Q2: What are the main methods for deprotecting cyclohexyl esters of amino acids?
The primary methods for cleaving the robust cyclohexyl ester are:
-
Alkaline Hydrolysis (Saponification): This is the most common method, typically using a strong base like NaOH or LiOH in a mixed aqueous-organic solvent system.[1][2] It has the advantage of being an irreversible reaction.[9]
-
Acid-Catalyzed Hydrolysis: This method requires strong acidic conditions (e.g., concentrated HCl or H₂SO₄) and elevated temperatures. It is a reversible reaction, and the harsh conditions can lead to side reactions.
-
Reagent-Mediated Cleavage: Powerful reagents like trimethylsilyl iodide (TMSI) can cleave hindered esters under neutral conditions, which can be advantageous for sensitive substrates.[6][7]
Q3: Is catalytic hydrogenolysis a viable method for cyclohexyl ester deprotection?
Generally, no. Catalytic hydrogenolysis is highly effective for the cleavage of benzyl esters but is not typically used for cyclohexyl esters. The C-O bond of the cyclohexyl ester is not readily cleaved under standard hydrogenolysis conditions (e.g., Pd/C, H₂).[10] This stability is a key reason why cyclohexyl esters are used as orthogonal protecting groups in peptide synthesis.[11]
Q4: My starting material is a hydrochloride salt. How does this affect the deprotection reaction?
The hydrochloride salt means that the amino group of the alanine derivative is protonated (-NH₃⁺). If you are using a base-catalyzed deprotection method like saponification, the first equivalent of the base will be consumed to neutralize the hydrochloride and deprotonate the amino group to the free amine (-NH₂) before it can act as a nucleophile to hydrolyze the ester. Therefore, you must use at least one extra equivalent of base in your reaction.
Q5: Can I use acidic conditions for the deprotection?
While possible, acid-catalyzed hydrolysis of the hindered cyclohexyl ester typically requires harsh conditions (e.g., concentrated strong acids and heat). These conditions can lead to side reactions and may not be compatible with other functional groups in more complex molecules. Furthermore, the reaction is an equilibrium, which can make it difficult to drive to completion. For these reasons, saponification is often the preferred method.
Summary of Deprotection Methods
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Alkaline Hydrolysis (Saponification) | LiOH or NaOH in THF/water or MeOH/water, RT to 40°C | Irreversible reaction, generally good yields with optimization.[1][9] | Risk of racemization, can be slow for hindered esters.[3] |
| Acid-Catalyzed Hydrolysis | Concentrated HCl or H₂SO₄, heat | Can be effective for robust molecules. | Reversible reaction, harsh conditions, potential for side reactions. |
| TMSI-Mediated Cleavage | TMSI (or TMSCl/NaI) in CH₃CN or DCM, RT | Neutral reaction conditions, effective for hindered esters.[6][7] | TMSI is moisture-sensitive and can be corrosive. |
| Catalytic Hydrogenolysis | Pd/C, H₂ | Not effective for cyclohexyl esters.[10] | - |
References
- BenchChem. (2025). Application Notes and Protocols for Orthogonal Deprotection of Ethyl-Protected Amino Acids. BenchChem.
- Pacific Northwest National Laboratory. (2017).
- National Institutes of Health. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. NIH.
- PubMed. (2004). Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support. PubMed.
- BenchChem. (2025). Enantioselective Synthesis of N-Cyclohexyl-DL-alanine: A Technical Guide. BenchChem.
- Amino Acid Deriv
- Chemically fuelled deracemiz
- ResearchGate. (2025). LiOH-Mediated N-Monoalkylation of α-Amino Acid Esters and a Dipeptide Ester Using Activated Alkyl Bromides.
- ResearchGate. (2022). De-esterification of amino acid esters.
- ACS GCI Pharmaceutical Roundtable. (2026). Hydrogenolysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).
- Google Patents. (n.d.).
- Canadian Science Publishing. (n.d.).
- Common Organic Chemistry. (n.d.). Boc Deprotection - TMSI.
- Google Patents. (n.d.).
- Organic Syntheses Procedure. (n.d.).
- ResearchGate. (2025). Saponification of esters of chiralα-amino acids anchored through their amine function on solid support.
- BenchChem. (n.d.).
- Google Patents. (n.d.). Chemo-enzymatic peptide synthesis via c-terminal ester interconversion.
- The Royal Society of Chemistry. (n.d.). Ester hydrogenolysis via β-C–O bond cleavage catalysed by a phenanthroline-based PNNP-cobalt(I) complex.
- ResearchGate. (n.d.).
- The Royal Society of Chemistry. (n.d.). Mono- and Tri-Ester Hydrogenolysis using Tandem Catalysis.
- Alfa Chemistry. (n.d.). Deprotection Of Protected Amino Acids.
- BenchChem. (2025).
- 2.2 Carboxy Group. (n.d.).
- Reddit. (2025). Why are my ester hydrolysis not working.
- ACS GCI Pharmaceutical Roundtable. (2026). Trimethylsilyl Iodide (TMSI). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- MDPI. (n.d.). Understanding of the Key Factors Determining the Activity and Selectivity of CuZn Catalysts in Hydrogenolysis of Alkyl Esters to Alcohols.
- Recent developments in chemical deprotection of ester functional group. (2025).
- Google Patents. (n.d.). US4379941A - Resolution of racemic amino acids.
- ACS GCI Pharmaceutical Roundtable. (2026). TMS Iodide. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- University of Calgary. (n.d.). Ch27 : Peptide synthesis.
- Reddit. (2024). Hydrolysis product troubleshooting.
- CATO Reference Materials. (n.d.). 72873-27-9 | (S)
- YouTube. (2022). How many of following esters show A_AL^-1 hydrolysis (Acid catalyzed, unimolecular and alkyl-oxyg....
- CORE. (n.d.). THE ALANINE ESTER SUBSTITUTION OF LIPOTEICHOIC ACID (LTA) IN STAPKLCCCS AUREUS.
- Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems.
- Google Patents. (n.d.). EP0609689B1 - Process for preparing optically active 2-aminopropanal.
- Reddit. (2022). ester hydrolysis problem.
- PubChem. (n.d.). 3-Cyclohexyl-L-alanine.
- PubChem. (n.d.). Cyclohexylalanine.
- BLD Pharm. (n.d.). 72873-27-9|(S)
- Hangzhou Keying Chem Co., Ltd. (n.d.). 72873-27-9 | (S)
- Ambeed. (n.d.). 72873-27-9|(S)
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- 11. peptide.com [peptide.com]
Analytical methods for assessing the purity of (S)-Cyclohexyl 2-aminopropanoate hydrochloride products
Starting Research on Purity
I've initiated comprehensive Google searches to uncover analytical methods for assessing the purity of (S)-Cyclohexyl 2-aminopropanoate hydrochloride. The focus is on identifying common impurities and potential analytical challenges.
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Validation & Comparative
A Senior Application Scientist's Guide to Chiral Purity Analysis of (S)-Cyclohexyl 2-aminopropanoate hydrochloride by HPLC
Introduction: The Criticality of Enantiomeric Purity
In pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of safety and efficacy. (S)-Cyclohexyl 2-aminopropanoate hydrochloride, a chiral building block likely used in the synthesis of active pharmaceutical ingredients (APIs), is no exception. Its enantiomer, the (R)-form, could have different, diminished, or even deleterious pharmacological effects. Therefore, robust and reliable analytical methods to quantify the enantiomeric excess (e.e.) are non-negotiable for ensuring product quality and regulatory compliance.
High-Performance Liquid Chromatography (HPLC) is the industry's gold standard for this task, offering high resolution, sensitivity, and reproducibility.[1] The direct separation of enantiomers is most commonly achieved by using a Chiral Stationary Phase (CSP), which creates a transient diastereomeric complex with the analyte, allowing for differential retention and separation.[2][3] This guide provides a comprehensive framework for developing, validating, and comparing HPLC-based methods for the chiral purity analysis of this compound, while also considering alternative technologies.
Method Development Strategy: A Logic-Driven Approach
A common pitfall in chiral method development is a random, "trial-and-error" approach.[2] A more effective strategy involves a systematic screening of columns and mobile phases based on the analyte's structure. This compound is a primary amine and an ester. This structure provides key handles—the amino group and the carbonyl group—for chiral recognition. Polysaccharide-based CSPs are an excellent starting point as they offer a high probability of success for a wide range of compounds, including amino acid derivatives.[3][4]
The overall workflow for establishing a robust analytical method is outlined below.
Caption: Workflow for Chiral Method Development and Validation.
Primary Technique: Chiral HPLC Method Development
Chiral Stationary Phase (CSP) Selection
The choice of CSP is the most critical factor in a chiral separation.[4] For an analyte like (S)-Cyclohexyl 2-aminopropanoate, polysaccharide-based CSPs are highly recommended due to their broad applicability and success in separating amino acid esters.[3][4][5] These phases, typically derivatives of cellulose or amylose coated or bonded to silica, provide a complex chiral environment involving grooves and cavities where interactions like hydrogen bonding, dipole-dipole, and steric hindrance contribute to separation.[6]
A screening approach using columns with different selectors is the most efficient path to success.
| CSP Type | Chiral Selector Example | Typical Mobile Phase Mode | Rationale for Inclusion in Screening |
| Amylose-based | Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase, Polar Organic | High success rate for a broad range of chiral compounds, including amino acid derivatives.[4][5] |
| Cellulose-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase, Polar Organic | Complementary selectivity to amylose phases. Often provides a different elution order or improved resolution. |
| Crown Ether-based | (+)-(18-Crown-6)-tetracarboxylic acid | Reversed-Phase | Specifically designed for the separation of primary amines, operating via host-guest complexation.[7][8] |
Proposed Starting Point Experimental Protocol
This protocol is designed as a robust starting point for method development. Optimization will be necessary to achieve the desired resolution and run time.
Instrumentation:
-
HPLC System with Gradient or Isocratic Pumping capabilities
-
Autosampler
-
Column Thermostat
-
UV Detector
Chromatographic Conditions (Starting Point):
| Parameter | Condition | Rationale |
| Column | Chiralpak® IA (Amylose-based) or similar, 5 µm, 4.6 x 250 mm | A workhorse amylose-based CSP with a high probability of success for this analyte class.[4] |
| Mobile Phase | Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) | Normal phase is a common starting point for polysaccharide CSPs. TFA is a crucial additive that protonates the primary amine, reducing peak tailing and improving interaction with the CSP.[8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. Lower flow rates can sometimes improve chiral resolution.[9] |
| Temperature | 25°C | Temperature can significantly affect chiral selectivity; it should be controlled and can be a parameter for optimization.[9] |
| Detection | UV at 210 nm | The analyte lacks a strong chromophore, so detection at low wavelengths is necessary to capture the peptide-like absorbance of the ester and amino groups. |
| Injection Vol. | 10 µL | Standard volume, can be adjusted based on concentration and sensitivity. |
| Sample Prep. | Dissolve ~1 mg/mL in mobile phase. Filter through 0.45 µm filter. | Ensures sample is soluble and free of particulates. Using the mobile phase as the diluent prevents peak distortion. |
Method Validation
Once a suitable separation is achieved (typically a resolution > 1.5), the method must be validated for its intended purpose according to regulatory guidelines, such as ICH Q2(R1).[10][11][12] This process demonstrates that the analytical procedure is suitable for its intended purpose.[12]
Key Validation Parameters (as per ICH Q2(R1)): [10][12]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as its enantiomer, impurities, or degradants.[12] This is demonstrated by resolving the (S)- and (R)-enantiomers from each other and any other peaks.
-
Limit of Quantitation (LOQ): The lowest amount of the undesired (R)-enantiomer that can be quantitatively determined with suitable precision and accuracy. This is critical for purity analysis.
-
Linearity: Demonstrating that the detector response is directly proportional to the concentration of the (R)-enantiomer over a specified range (e.g., from LOQ to 1.0% of the (S)-enantiomer concentration).
-
Accuracy: The closeness of test results to the true value, assessed by spiking the main (S)-enantiomer sample with known amounts of the (R)-enantiomer.
-
Precision: The degree of scatter between a series of measurements, evaluated at the system (repeat injections) and method (separate sample preparations) levels.
-
Robustness: The ability to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature, flow rate), providing an indication of its reliability during normal usage.
Comparison with Alternative Technologies
While HPLC is the predominant technique, other technologies offer distinct advantages and should be considered based on laboratory needs and specific analytical challenges.[13]
Caption: Decision matrix for selecting a chiral separation technology.
Comparative Performance Overview
| Feature | Chiral HPLC | Chiral SFC | Chiral CE |
| Principle | Differential partitioning between a liquid mobile phase and a solid CSP.[2] | Differential partitioning between a supercritical fluid (CO2) mobile phase and a solid CSP. | Differential migration in an electric field within a capillary, often using a chiral selector in the buffer. |
| Speed | Moderate. Run times are typically in the 10-30 minute range. | Advantage: Very fast. The low viscosity of supercritical CO2 allows for much higher flow rates, often reducing run times to <5 minutes.[8][14] | Advantage: Very fast. High separation efficiencies lead to short analysis times. |
| Solvent Use | Disadvantage: High consumption of organic solvents (e.g., hexane, alcohols), leading to higher costs and environmental impact. | Advantage: "Green" technique. Primarily uses compressed CO2, drastically reducing organic solvent consumption.[8] | Advantage: Extremely low consumption of buffer and solvent (microliter scale). |
| Resolution | Generally provides high resolution, sufficient for most purity applications. | Often provides higher efficiency and resolution compared to HPLC for the same CSP.[15] | Can provide extremely high theoretical plate counts, leading to excellent resolution. |
| Versatility | Highly versatile with a vast library of established CSPs and mobile phase systems (normal, reversed, polar organic).[3] | Excellent for normal-phase type separations. Many HPLC CSPs are directly transferable.[15] | Particularly powerful for charged analytes. Method development can be more complex. |
| Cost | Standard and widely available instrumentation. | Higher initial instrument cost compared to HPLC. | Moderate instrument cost. |
Expert Recommendation
-
For a routine QC laboratory with established infrastructure, Chiral HPLC remains the most robust, well-understood, and defensible choice. Its versatility and the wealth of available CSPs make it a reliable workhorse.
-
For a high-throughput screening or process development environment , Chiral SFC offers a compelling advantage.[8] The significant reduction in run time and solvent waste can lead to substantial gains in productivity and operational cost savings.
-
Chiral CE is a powerful, specialized technique. It should be considered when sample volume is extremely limited, or when HPLC/SFC methods fail to provide adequate resolution.
Conclusion
The determination of chiral purity for this compound is a critical analytical task that is best addressed with a systematic method development approach. Chiral HPLC on a polysaccharide-based stationary phase represents the most reliable and accessible primary technique. By following a logical screening protocol, optimizing key parameters, and performing a rigorous validation according to ICH guidelines, a robust method suitable for quality control and regulatory submission can be established. While HPLC is the recommended starting point, alternative technologies like SFC offer significant advantages in speed and sustainability that are worthy of consideration, particularly in high-throughput environments. The ultimate choice of technology should be guided by the specific needs of the laboratory, balancing performance, cost, and throughput requirements.
References
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available at: [Link]
-
Borman, P., et al. (2003). Comparative performances of selected chiral HPLC, SFC, and CE systems with a chemically diverse sample set. Chirality, 15 Suppl, S1-S12. Available at: [Link]
-
HPLC Technical Tip: Chiral Method Development - Phenomenex. Available at: [Link]
-
Chiral HPLC Method Development. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. Available at: [Link]
-
Validation of Analytical Procedures: Text and Methodology Q2(R1) - FDA. Available at: [Link]
-
Quality Guidelines - ICH. Available at: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available at: [Link]
-
Chiral HPLC Column - Phenomenex. Available at: [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC - NIH. Available at: [Link]
-
Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases - ResearchGate. Available at: [Link]
-
Comparative performances of selected chiral HPLC, SFC, and CE Systems with a chemically diverse sample set - ResearchGate. Available at: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. Available at: [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Available at: [Link]
-
Chiral HPLC and SFC Columns - Columnex LLC. Available at: [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. Available at: [Link]
-
Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - FAGG. Available at: [Link]
-
Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization - ResearchGate. Available at: [Link]
-
HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents | Journal of Chromatographic Science | Oxford Academic. Available at: [Link]
-
Analyses of amino acids, Enantiomeric purity. Available at: [Link]
Sources
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- 3. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
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- 5. researchgate.net [researchgate.net]
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- 15. fagg.be [fagg.be]
A Head-to-Head Battle in Peptide Synthesis: Cyclohexyl vs. Benzyl Protecting Groups
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the precise and demanding world of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is a critical determinant of success, directly influencing the yield, purity, and ultimately, the biological activity of the final peptide. Within the well-established tert-butoxycarbonyl (Boc) strategy, the choice of side-chain protection is a pivotal decision. For years, benzyl (Bzl) based protecting groups have been a mainstay. However, the increasing complexity of synthetic targets has driven the exploration of alternatives, with the cyclohexyl (Chx) group emerging as a powerful contender.
This guide provides a comprehensive, data-driven comparison of cyclohexyl and benzyl protecting groups for the side chains of key amino acids in Boc-SPPS. We will delve into the chemical rationale behind their differential performance, present quantitative data on stability and side reactions, and provide detailed experimental protocols to empower you to make the optimal choice for your next synthesis.
The Core Principle: Stability and the Prevention of Unwanted Side Reactions
The ideal side-chain protecting group in Boc-SPPS must be stable to the repetitive acidic conditions used to remove the Nα-Boc group (typically 50% trifluoroacetic acid in dichloromethane) while being readily cleavable at the final deprotection step, usually with a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). Premature loss of a side-chain protecting group can lead to a cascade of undesirable side reactions, including chain branching and the formation of deletion sequences, complicating purification and reducing the overall yield.
Cyclohexyl vs. Benzyl: A Chemical Showdown
The fundamental difference between the cyclohexyl and benzyl protecting groups lies in their electronic and steric properties, which in turn govern their stability and reactivity.
-
Benzyl (Bzl) Group: The benzyl group is an aromatic moiety linked to the functional group via a methylene bridge. Its stability is significant, yet it is susceptible to acid-catalyzed cleavage. The benzylic carbocation formed as an intermediate is stabilized by the adjacent phenyl ring, making it a relatively good leaving group under strong acid conditions. However, this same property can be a double-edged sword, as the benzyl group can be prematurely cleaved under the repeated TFA treatments in a long synthesis. Furthermore, the Bzl group can be removed by catalytic hydrogenolysis, a feature that can be either an advantage for orthogonal deprotection strategies or a limitation if other functional groups in the peptide are sensitive to reduction.
-
Cyclohexyl (Chx) Group: The cyclohexyl group is a non-aromatic, alicyclic moiety. Its saturated nature means that the corresponding cyclohexyl cation is less stable than the benzylic cation. This inherent instability of the carbocation translates to a greater stability of the protecting group towards acidolysis. The Chx group is significantly more resistant to cleavage by TFA than the Bzl group, making it a more robust choice for the synthesis of long or complex peptides. Unlike the benzyl group, the cyclohexyl ether is stable to catalytic hydrogenation.[1]
Quantitative Performance Comparison
The theoretical advantages of the cyclohexyl protecting group are borne out by experimental data, particularly in the context of two critical parameters: stability during synthesis and the suppression of side reactions.
Stability to Nα-Boc Deprotection Conditions
The repeated exposure to TFA during the removal of the Nα-Boc group can lead to the gradual loss of side-chain protection. This is particularly problematic for benzyl ethers used to protect the hydroxyl groups of serine and threonine.
| Protecting Group | Amino Acid | Relative Stability (Rate Constant for Removal in 50% TFA/CH₂Cl₂) |
| O-Cyclohexyl (Chx) | Ser, Thr | >20-fold more stable than Bzl[1] |
| O-Benzyl (Bzl) | Ser, Thr | Baseline |
This enhanced stability of the Chx group directly translates to a lower incidence of side-chain related impurities in the final crude peptide, simplifying purification and improving overall yield.
Suppression of Aspartimide Formation
One of the most notorious side reactions in peptide synthesis is the formation of aspartimide from aspartic acid residues, particularly at Asp-Gly and Asp-Ser sequences. This intramolecular cyclization leads to a mixture of α- and β-aspartyl peptides, which are often difficult to separate from the desired product. The choice of the aspartic acid side-chain ester has a profound impact on the extent of this side reaction.
| Protecting Group | Peptide Sequence | Aspartimide Formation |
| β-Cyclohexyl (OChx) Ester | Glu-Asp-Gly-Thr | 0.3% (in diisopropylethylamine, 24h)[2] |
| β-Benzyl (OBzl) Ester | Glu-Asp-Gly-Thr | ~51% (in diisopropylethylamine, 24h) - 170-fold higher [2] |
The bulky and non-planar nature of the cyclohexyl ring sterically hinders the approach of the backbone amide nitrogen to the side-chain carbonyl, thus dramatically suppressing the rate of aspartimide formation.[2] Studies have shown that using the β-cyclohexyl ester of aspartic acid significantly lowers the amount of aspartimide formed compared to the β-benzyl ester.[3]
Experimental Protocols: A Comparative Workflow
To provide a practical framework for comparing these two protecting groups, we outline a detailed experimental workflow for the synthesis and cleavage of a model peptide containing a sensitive residue like aspartic acid or serine.
Logical Workflow for Comparative Synthesis
Caption: Comparative workflow for SPPS using Cyclohexyl vs. Benzyl protecting groups.
Step-by-Step Methodologies
1. Solid-Phase Peptide Synthesis (Boc Strategy)
This protocol assumes a standard manual or automated Boc-SPPS procedure on a Merrifield resin.
-
Resin Swelling: Swell the Merrifield resin in dichloromethane (DCM) for 1-2 hours.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using standard coupling reagents (e.g., DCC/HOBt or HBTU/DIEA).
-
Chain Elongation Cycle:
-
Nα-Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.
-
Washes: Wash the resin thoroughly with DCM, isopropanol, and then DCM.
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM.
-
Washes: Wash the resin with DCM.
-
Coupling: Couple the next Boc-protected amino acid (e.g., Boc-Asp(OChx)-OH or Boc-Asp(OBzl)-OH) using a suitable activator (e.g., HBTU) in the presence of DIEA in N,N-dimethylformamide (DMF). Monitor coupling completion with a Kaiser test.
-
Washes: Wash the resin with DMF and DCM.
-
Repeat the cycle until the desired peptide sequence is assembled.
-
2. Final Cleavage and Deprotection
The final cleavage step removes the side-chain protecting groups and cleaves the peptide from the resin.
a) High HF Cleavage Protocol (for both Chx and Bzl protected peptides)
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
-
Resin Preparation: Dry the peptide-resin thoroughly under vacuum.
-
Scavenger Addition: Place the dried resin in a Kel-F reaction vessel. Add a scavenger mixture (e.g., anisole, p-cresol) to trap reactive carbocations generated during cleavage. For a typical cleavage, a ratio of 9:1 (v/v) of HF to anisole is used.
-
HF Distillation: Cool the reaction vessel in a dry ice/acetone bath. Distill anhydrous HF into the vessel.
-
Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours.
-
HF Removal: Remove the HF by vacuum distillation.
-
Peptide Precipitation: Wash the remaining resin and peptide with cold diethyl ether to precipitate the crude peptide.
-
Isolation: Isolate the crude peptide by filtration or centrifugation and dry under vacuum.
b) TFMSA Cleavage Protocol (for both Chx and Bzl protected peptides)
Trifluoromethanesulfonic acid (TFMSA) is a strong acid that can be used as an alternative to HF.[4]
-
Resin Preparation: Dry the peptide-resin under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFMSA, thioanisole, and TFA (e.g., 1:1:8 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and stir at room temperature for 1-2 hours.
-
Peptide Precipitation: Precipitate the peptide by adding the cleavage mixture to cold diethyl ether.
-
Isolation: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum. Note that the cyclohexyl ester of aspartic acid is not efficiently removed by TFMSA.[4]
Chemical Structures and Deprotection Mechanisms
Caption: Structures of protected aspartic acid and a simplified deprotection mechanism.
Conclusion: Making the Right Choice for Your Synthesis
The evidence strongly supports the superiority of the cyclohexyl protecting group over the benzyl group in Boc-SPPS, particularly for the synthesis of peptides containing aspartic acid, serine, and threonine.
-
Choose Cyclohexyl (Chx) for:
-
Long and complex peptide sequences: The enhanced stability of Chx to TFA minimizes premature deprotection and the accumulation of side products.
-
Peptides containing Asp-Xxx sequences prone to aspartimide formation: The steric hindrance provided by the Chx group dramatically reduces this problematic side reaction, leading to a purer crude product.
-
Syntheses where hydrogenolysis is not a desired deprotection method.
-
-
Consider Benzyl (Bzl) when:
-
Synthesizing short, simple peptides: For less demanding syntheses, the lower cost of benzyl-protected amino acids may be a factor.
-
An orthogonal deprotection strategy utilizing hydrogenolysis is required.
-
References
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]
- Nishiyama, Y., & Kurita, K. (1999). Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, (14), 1989-1994.
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]
- Tam, J. P., Riemen, M. W., & Merrifield, R. B. (1988). Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. International journal of peptide and protein research, 31(3), 266-275.
- Pennington, M. W. (1994). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In Peptide Synthesis Protocols (pp. 41-51). Humana Press.
- A Comparative Guide to the Synthesis of Serine-Containing Peptides: Protected vs.
- A Head-to-Head Comparison of Boc and Z Protecting Groups for Aspartic Acid in Peptide Synthesis. (2025). BenchChem.
- Bodanszky, M., & Bodanszky, A. (1984). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. International journal of peptide and protein research, 23(4), 381-395.
- The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups. (2025). BenchChem.
- Yajima, H., Fujii, N., Ogawa, H., & Kawatani, H. (1977). Trifluoromethanesulfonic acid as a deprotecting reagent in peptide synthesis.
Sources
- 1. Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. peptide.com [peptide.com]
Efficacy of (S)-Cyclohexyl 2-aminopropanoate hydrochloride in inducing stereoselectivity
Initiating Data Collection
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Enhancing Peptide Therapeutics: A Comparative Guide to the Biological Activity of Peptides Containing (S)-Cyclohexyl 2-aminopropanoate Hydrochloride
In the landscape of modern drug discovery, the quest for therapeutic agents with improved efficacy, stability, and target specificity is relentless. Peptides, with their high potency and selectivity, represent a promising class of therapeutics. However, their clinical utility is often hampered by poor metabolic stability and low oral bioavailability. The strategic incorporation of non-natural amino acids is a powerful approach to overcome these limitations. This guide provides an in-depth technical comparison of the biological activity of peptides containing (S)-Cyclohexyl 2-aminopropanoate hydrochloride, a precursor to the non-natural amino acid cyclohexylalanine (Cha), against their natural counterparts. We will delve into supporting experimental data, provide detailed protocols for key assays, and explore the underlying mechanisms of action to offer a comprehensive resource for researchers, scientists, and drug development professionals.
The Rationale for Non-Natural Amino Acids: A Case for Cyclohexylalanine
The substitution of natural amino acids with synthetic analogues like cyclohexylalanine offers several distinct advantages. The cyclohexyl side chain, being more hydrophobic than the phenyl group of phenylalanine, can enhance the lipophilicity of a peptide, potentially improving its ability to cross cellular membranes. Furthermore, the absence of the aromatic ring makes the residue less susceptible to enzymatic degradation, thereby increasing the peptide's in vivo half-life. This guide will explore these benefits through specific examples and quantitative data.
Comparative Analysis: Unveiling the Impact of Cyclohexylalanine Incorporation
Enhanced Metabolic Stability and In Vivo Efficacy: A Study of Apelin-13 Analogues
A compelling example of the benefits of cyclohexylalanine substitution is seen in the development of metabolically stable apelin-13 analogues. Apelin peptides are endogenous regulators of the cardiovascular system, but their therapeutic potential is limited by rapid degradation in vivo. A study directly compared the native apelin-13 with an analogue where L-phenylalanine was replaced by L-cyclohexylalanine (L-Cha). The results demonstrated a significant improvement in the peptide's pharmacokinetic profile and in vivo activity.[1]
| Peptide | Plasma Half-life (in vitro) | In Vivo Effect on Blood Pressure |
| Native Apelin-13 | < 5 minutes | Transient reduction |
| Apelin-13 with L-Cha | Up to 40 times longer than native | Moderate and sustained reduction |
Table 1. Comparative Performance of Native Apelin-13 and its L-Cyclohexylalanine Analogue. The incorporation of L-cyclohexylalanine significantly enhances the plasma half-life of the apelin-13 peptide, leading to a more sustained therapeutic effect in vivo.[1]
The enhanced stability of the L-Cha-containing analogue is attributed to its resistance to cleavage by angiotensin-converting enzyme 2 (ACE2), a key enzyme in apelin degradation. This highlights the profound impact of a single, strategic amino acid substitution on the therapeutic viability of a peptide.
Targeting Mitochondrial Dysfunction: The Case of CMP3013
Mitochondrial dysfunction is a hallmark of numerous degenerative diseases. A novel peptide, CMP3013, which incorporates cyclohexylalanine, has shown remarkable efficacy in rescuing mitochondrial function.[2][3][4] This peptide selectively targets cardiolipin, a phospholipid unique to the inner mitochondrial membrane, thereby preserving the cristae structure and restoring mitochondrial function.[2][3][4]
| Biological Endpoint | Effect of CMP3013 |
| Reactive Oxygen Species (ROS) Production | Significant reduction in H2O2-induced ROS |
| ATP Production | Restoration of ATP levels in stressed cells |
| Mitochondrial Membrane Potential | Preservation of membrane potential |
| In Vivo Kidney Injury Model | Remarkable efficacy at a 1 mg/kg dose |
Table 2. Biological Activity of the Cyclohexylalanine-Containing Peptide CMP3013. CMP3013 demonstrates potent protective effects on mitochondrial function both in vitro and in vivo.[2][4]
The enhanced hydrophobicity imparted by the cyclohexylalanine residue is believed to facilitate the peptide's interaction with the lipid-rich environment of the inner mitochondrial membrane, contributing to its targeted activity.
The following diagram illustrates the proposed mechanism by which CMP3013 rescues mitochondrial function.
Figure 1. Proposed mechanism of CMP3013 in rescuing mitochondrial dysfunction.
Experimental Protocols: A Guide to Assessing Peptide Bioactivity
To facilitate the evaluation and comparison of peptides containing this compound, we provide the following detailed experimental protocols.
General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and biological evaluation of modified peptides.
Figure 2. A generalized workflow for peptide synthesis and evaluation.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a generic peptide containing this compound using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-(S)-Cyclohexyl-2-aminopropanoate)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU/HOBt or HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents) and coupling reagents (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the deprotected resin and shake for 2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Purification and Characterization: Centrifuge to collect the peptide pellet, wash with cold ether, and dry. Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
Materials:
-
96-well cell culture plates
-
Appropriate cell line and culture medium
-
Peptide stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Peptide Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the peptide. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
This protocol is for determining the MIC of antimicrobial peptides using the broth microdilution method.
Materials:
-
96-well microtiter plates
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
Peptide stock solutions
-
Sterile saline or PBS
Procedure:
-
Bacterial Inoculum Preparation: Grow bacteria overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Peptide Dilution: Prepare a serial two-fold dilution of the peptide in MHB in the wells of the 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Protocol 4: Radioligand Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a peptide for its receptor.
Materials:
-
Cell membranes or whole cells expressing the target receptor
-
Radiolabeled ligand (e.g., [125I]-labeled peptide)
-
Unlabeled competitor peptide (the cyclohexylalanine-containing peptide)
-
Binding buffer
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor peptide.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Dry the filters and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor. Calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
Discussion and Future Perspectives
The incorporation of this compound into peptide sequences represents a robust strategy for enhancing their therapeutic potential. As demonstrated by the apelin-13 analogue and the CMP3013 peptide, this modification can significantly improve metabolic stability, in vivo efficacy, and target engagement. The increased hydrophobicity and resistance to enzymatic degradation are key factors contributing to these improved properties.
While the examples presented in this guide provide strong evidence for the benefits of cyclohexylalanine substitution, further research is warranted. Direct, head-to-head comparative studies of cyclohexylalanine-containing peptides versus their natural phenylalanine or leucine counterparts are needed across a broader range of biological activities, including anticancer and antimicrobial applications. Such studies, providing quantitative data like IC50 and MIC values, will be invaluable for elucidating the full potential of this non-natural amino acid in drug design.
References
-
Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators. [Link]
-
Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. [Link]
-
Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury - PMC. [Link]
-
Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury - PubMed. [Link]
Sources
- 1. Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Distinguishing Diastereomers of (S)-Cyclohexyl 2-aminopropanoate Hydrochloride
In the realm of pharmaceutical development and chiral chemistry, the precise identification and differentiation of stereoisomers are paramount. Diastereomers, unlike enantiomers, possess distinct physical and chemical properties, which can lead to significant differences in their pharmacological activity, metabolic pathways, and toxicity profiles. This guide provides a detailed spectroscopic comparison of (S)-Cyclohexyl (S)-2-aminopropanoate hydrochloride and its (S)-Cyclohexyl (R)-2-aminopropanoate hydrochloride diastereomer, offering researchers a practical framework for their differentiation using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The Structural Basis for Spectroscopic Differentiation
(S)-Cyclohexyl 2-aminopropanoate hydrochloride possesses two chiral centers: one at the alpha-carbon of the alanine moiety and another at the carbon of the cyclohexyl ring to which the ester oxygen is attached. When the alanine moiety is fixed as the (S)-enantiomer, two diastereomers can exist depending on the stereochemistry of the cyclohexanol used in the esterification:
-
(S,S)-Cyclohexyl 2-aminopropanoate hydrochloride: Formed from (S)-alanine and (S)-cyclohexanol.
-
(S,R)-Cyclohexyl 2-aminopropanoate hydrochloride: Formed from (S)-alanine and (R)-cyclohexanol.
The different spatial arrangements of the atoms in these diastereomers result in distinct spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Diastereomer Discrimination
NMR spectroscopy is arguably the most definitive technique for distinguishing between diastereomers in solution.[1] The non-identical chemical environments of the nuclei in diastereomers lead to discernible differences in their NMR spectra, particularly in chemical shifts and coupling constants.
Predicted ¹H NMR Spectral Data
The most significant differences in the ¹H NMR spectra of the (S,S) and (S,R) diastereomers are anticipated for the protons closest to the chiral centers: the α-proton of the alanine moiety (Hα) and the proton on the cyclohexyl ring attached to the ester oxygen (H1').
| Proton | Predicted Chemical Shift (ppm) - (S,S)-diastereomer | Predicted Chemical Shift (ppm) - (S,R)-diastereomer | Expected Multiplicity | Key Differentiating Feature |
| Hα (Alanine) | ~4.15 | ~4.10 | Quartet (q) | A slight upfield or downfield shift due to the different orientation of the cyclohexyl ring. |
| H1' (Cyclohexyl) | ~4.85 | ~4.95 | Multiplet (m) | A noticeable shift due to the change in its spatial relationship with the aminopropanoate group. |
| CH₃ (Alanine) | ~1.60 | ~1.58 | Doublet (d) | Minor shift possible. |
| Cyclohexyl Protons | 1.2 - 2.0 | 1.2 - 2.0 | Multiplets (m) | Complex overlapping signals, but subtle changes in the patterns of the protons adjacent to C1' may be observable. |
| NH₃⁺ | ~8.5 | ~8.5 | Broad singlet (br s) | Likely to be broad and may not show significant differences. |
Note: These are predicted values and may vary depending on the solvent and concentration.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectra will also exhibit differences, particularly for the carbons of the chiral centers and adjacent carbons.
| Carbon | Predicted Chemical Shift (ppm) - (S,S)-diastereomer | Predicted Chemical Shift (ppm) - (S,R)-diastereomer | Key Differentiating Feature |
| C=O (Ester) | ~172.5 | ~172.3 | A minor but potentially measurable shift. |
| Cα (Alanine) | ~49.0 | ~48.8 | A distinct shift reflecting the different stereochemical environment. |
| C1' (Cyclohexyl) | ~75.0 | ~75.5 | A noticeable shift due to the change in stereochemistry. |
| CH₃ (Alanine) | ~16.5 | ~16.4 | A small shift is expected. |
| Cyclohexyl Carbons | 23.0 - 32.0 | 23.0 - 32.0 | Subtle shifts in the carbons adjacent to C1' are likely. |
Note: These are predicted values and may vary depending on the solvent and concentration.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the diastereomer hydrochloride salt and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a 5 mm NMR tube.[2]
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction.
-
Analysis: Carefully compare the chemical shifts and coupling patterns of the spectra of the two diastereomers, paying close attention to the signals of the α-proton, the C1' proton, and their corresponding carbons.
Infrared (IR) Spectroscopy: The Fingerprint of a Molecule
While enantiomers have identical IR spectra, diastereomers, due to their different structures, will exhibit unique IR spectra.[3][4] The most significant differences are typically observed in the "fingerprint region" (below 1500 cm⁻¹), which corresponds to complex vibrational modes that are highly sensitive to the overall molecular geometry.[5][6]
Characteristic IR Absorption Bands
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| N-H (Ammonium) | 3200 - 2800 (broad) | N-H stretch |
| C-H (Alkyl) | 2950 - 2850 | C-H stretch |
| C=O (Ester) | ~1740 | C=O stretch |
| N-H (Ammonium) | ~1600 - 1500 | N-H bend |
| C-O (Ester) | 1250 - 1150 | C-O stretch |
While the absorptions of the main functional groups will be present in both diastereomers, the exact positions and shapes of the peaks in the fingerprint region will differ, providing a unique spectral signature for each compound.
Experimental Protocol for IR Analysis
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the hydrochloride salt with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.[7]
-
Place a portion of the powder into a pellet press and apply pressure to form a translucent pellet.
-
-
Sample Preparation (Nujol Mull):
-
Grind a few milligrams of the sample to a fine powder.
-
Add a drop or two of Nujol (mineral oil) and continue grinding to form a smooth paste.
-
Spread a thin film of the mull between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition: Place the sample holder in the IR spectrometer and acquire the spectrum.
-
Analysis: Compare the fingerprint regions of the two diastereomers to identify reproducible differences in peak positions and intensities.
Sources
A Senior Application Scientist's Guide to Coupling Reagents for (S)-Cyclohexyl 2-aminopropanoate Hydrochloride Synthesis
For researchers, scientists, and professionals in the field of drug development, the efficient and reliable synthesis of chiral molecules is paramount. This guide provides a comparative analysis of common coupling reagents for the synthesis of (S)-Cyclohexyl 2-aminopropanoate hydrochloride, a key building block in various pharmaceutical agents. We will delve into the mechanistic intricacies of these reagents, present comparative performance data, and provide detailed, field-tested experimental protocols.
Introduction: The Critical Amide Bond
The formation of an amide bond is a cornerstone of organic synthesis, particularly in the construction of peptides and complex drug molecules. The target of our study, this compound, requires the formation of an ester linkage, which mechanistically shares similarities with amide bond formation, often employing the same activating agents. The challenge lies in achieving high yields and preserving the stereochemical integrity of the chiral center. This guide will compare three widely used coupling reagents: a carbodiimide (DCC with HOBt), a uronium salt (HBTU), and a more recent generation uronium salt (HATU).
Synthesis of Starting Material: (S)-Alanine Cyclohexyl Ester Hydrochloride
Prior to the coupling reaction to form a peptide bond, one must first synthesize the requisite amino acid ester, in this case, this compound. A general and effective method for the esterification of amino acids involves the use of an alcohol in the presence of an acid catalyst.
Experimental Protocol: Esterification of (S)-Alanine
-
Reaction Setup: To a round-bottom flask, add (S)-Alanine (1.0 equivalent) and cyclohexanol (10 equivalents).
-
Catalyst Addition: Carefully add trimethylchlorosilane (TMSCl) (2.0 equivalents) dropwise to the stirred suspension at room temperature.[1]
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 12-24 hours.[1]
-
Workup: After completion, the reaction mixture is concentrated under reduced pressure to remove excess cyclohexanol and TMSCl.
-
Purification: The resulting crude product is then purified by recrystallization or column chromatography to yield this compound.
Comparative Study of Coupling Reagents
The selection of a coupling reagent is critical for maximizing yield and minimizing side reactions, particularly racemization. We will now compare the performance of Dicyclohexylcarbodiimide (DCC) with 1-Hydroxybenzotriazole (HOBt), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU).
Workflow for Comparative Analysis
Caption: Mechanism of DCC/HOBt mediated amide bond formation.
Experimental Protocol:
-
Activation: In a round-bottom flask, dissolve the N-protected amino acid (1.0 equiv) and HOBt (1.1 equiv) in anhydrous Dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
DCC Addition: Add a solution of DCC (1.1 equiv) in DCM dropwise to the cooled mixture.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. The formation of a white precipitate (dicyclohexylurea - DCU) will be observed.
-
Amine Addition: Add this compound (1.0 equiv) and a tertiary amine base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.0 equiv) to neutralize the hydrochloride salt.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
Mechanism of Action: HBTU is a uronium salt that reacts with a carboxylate to form a HOBt active ester. This reaction is facilitated by a non-nucleophilic base like DIPEA, which deprotonates the carboxylic acid. The in-situ formation of the active ester is rapid and efficient, leading to high yields.
Caption: Mechanism of HBTU-mediated amide bond formation.
Experimental Protocol:
-
Reagent Preparation: In a round-bottom flask, dissolve the N-protected amino acid (1.0 equiv), HBTU (1.0 equiv), and this compound (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition: Cool the mixture to 0 °C and add DIPEA (2.0 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
Mechanism of Action: HATU is structurally similar to HBTU but contains a 7-azabenzotriazole (HOAt) moiety instead of HOBt. The nitrogen atom in the pyridine ring of HOAt makes the resulting active ester more reactive than the HOBt ester, leading to faster reaction times and higher efficiency, especially for sterically hindered amino acids. [2]
Caption: Mechanism of HATU-mediated amide bond formation.
Experimental Protocol:
-
Reagent Preparation: In a round-bottom flask, dissolve the N-protected amino acid (1.0 equiv), HATU (1.0 equiv), and this compound (1.0 equiv) in anhydrous DMF.
-
Base Addition: Cool the mixture to 0 °C and add DIPEA (2.0 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir. Reactions with HATU are often complete within 30-60 minutes. [3]4. Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Conclusion and Recommendations
This comparative guide provides a framework for selecting the appropriate coupling reagent for the synthesis of amides and esters involving this compound.
-
DCC/HOBt remains a cost-effective and reliable option, particularly for large-scale synthesis where the insolubility of the DCU byproduct can be advantageous for purification.
-
HBTU offers higher yields and is a robust, general-purpose coupling reagent suitable for a wide range of substrates.
-
HATU is the reagent of choice for challenging couplings, including those involving sterically hindered amino acids or when rapid reaction times are desired. Its superior performance in terms of yield and purity often justifies its higher cost. [2] The choice of reagent should be guided by the specific requirements of the synthesis, including cost, scale, and the nature of the substrates. For the synthesis of this compound derivatives, all three reagents are viable, with an expected trend of HATU > HBTU > DCC/HOBt in terms of efficiency and yield.
References
-
Scilit. (n.d.). Comparative Study of Selected Coupling Reagents in Dipeptide Synthesis. [Link]
-
National Center for Biotechnology Information. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
Sources
A Comparative Guide to the In-Use Stability of Solutions Containing (S)-Cyclohexyl 2-aminopropanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of pharmaceutical development and complex organic synthesis, the stability of intermediates and reagents in solution is a critical parameter that dictates the success of a process, the purity of the final product, and the overall efficiency of a workflow. This guide provides an in-depth technical analysis of the in-use stability of solutions containing (S)-Cyclohexyl 2-aminopropanoate hydrochloride, a key building block in various synthetic applications. We will objectively compare its performance with common alternatives, supported by an understanding of degradation kinetics and propose robust experimental protocols for validation.
Introduction: The Imperative of In-Use Stability
"In-use stability" refers to the chemical and physical integrity of a product once its primary container is opened and it is exposed to ambient conditions during its intended use.[1][2] For solutions of chemical reagents like this compound, this period is fraught with potential degradation, which can lead to decreased potency, the formation of impurities, and ultimately, compromised results in sensitive applications such as peptide synthesis or chiral drug development.
This guide is designed to provide researchers and drug development professionals with a comprehensive understanding of the factors influencing the stability of this compound in solution and to offer a framework for comparing its stability profile against other commonly used amino acid esters.
Physicochemical Properties and Intrinsic Stability
This compound is the hydrochloride salt of the cyclohexyl ester of L-alanine. The key structural features influencing its stability are the ester linkage and the bulky cyclohexyl group.
| Property | Value | Source |
| Molecular Formula | C9H18ClNO2 | [Source] |
| Molecular Weight | 207.70 g/mol | [Source] |
| Appearance | White to off-white crystalline powder | [Source] |
| Solubility | Soluble in water and polar organic solvents | [Source] |
The hydrochloride salt form generally enhances the stability and handling of the amino acid ester compared to its free base form. However, once in solution, the ester functionality is susceptible to hydrolysis, which is the primary degradation pathway.
The Primary Degradation Pathway: Ester Hydrolysis
The principal mechanism of degradation for this compound in aqueous solutions is the hydrolysis of the ester bond, yielding L-alanine and cyclohexanol. This reaction is catalyzed by both acid and base.
Caption: Primary degradation pathway of (S)-Cyclohexyl 2-aminopropanoate.
The rate of hydrolysis is significantly influenced by the pH of the solution. Generally, amino acid esters exhibit greater stability at acidic pH compared to neutral or basic conditions.[3]
Comparative Stability Analysis: The Advantage of the Cyclohexyl Ester
In many applications, particularly in peptide synthesis, various amino acid esters are employed as protecting groups or activated intermediates. Common alternatives to the cyclohexyl ester include methyl, ethyl, and benzyl esters. The choice of the ester group has a profound impact on the stability of the molecule.
Steric Hindrance and Electronic Effects
The bulky nature of the cyclohexyl group provides significant steric hindrance around the carbonyl carbon of the ester. This steric shield makes the carbonyl carbon less accessible to nucleophilic attack by water or hydroxide ions, thereby slowing down the rate of hydrolysis compared to less bulky esters like methyl or ethyl esters.[4]
The stability of amino acid esters is also influenced by the electronic properties of the amino acid side chain.[3] For a given amino acid, such as alanine, the primary determinant of hydrolytic stability becomes the nature of the ester group itself.
Comparison with Other Ester Protecting Groups
While direct, head-to-head in-use stability studies for a wide range of amino acid esters in solution are not extensively published in a comparative format, the principles of organic chemistry and data from related fields like peptide synthesis provide a strong basis for comparison.
| Ester Group | Relative Stability to Hydrolysis | Rationale | Common Applications |
| Cyclohexyl | High | Significant steric hindrance from the bulky cyclohexyl ring reduces the rate of nucleophilic attack. | Protecting group in peptide synthesis (e.g., Boc-Asp(OcHx)-OH, Boc-Glu(OcHx)-OH) to minimize side reactions.[5][6][7][8] |
| Benzyl (Bzl) | Moderate to High | The benzyl group provides some steric bulk. Its stability is suitable for many synthetic steps. | Widely used protecting group in Boc-based peptide synthesis.[9] |
| tert-Butyl (tBu) | Moderate | The bulky t-butyl group provides good steric protection. | Standard side-chain protection in Fmoc-based peptide synthesis, cleaved under moderately acidic conditions.[9] |
| Ethyl (Et) | Low to Moderate | Less steric hindrance compared to cyclohexyl, benzyl, or tert-butyl esters, making it more susceptible to hydrolysis. | Used as a simple ester, often in applications where lability is desired.[10] |
| Methyl (Me) | Low | Minimal steric hindrance, leading to a faster rate of hydrolysis compared to more bulky esters. | Commonly used for simple esterification, but generally less stable in solution.[10] |
The use of cyclohexyl esters for protecting the side chains of aspartic and glutamic acids in Boc-based solid-phase peptide synthesis (SPPS) is a testament to their enhanced stability.[5] This strategy is employed to prevent the formation of aspartimide, a common side reaction that occurs under the basic conditions used for Fmoc deprotection, highlighting the robustness of the cyclohexyl ester.[11]
Experimental Protocols for In-Use Stability Assessment
To rigorously assess and compare the in-use stability of solutions containing this compound against its alternatives, a well-designed experimental plan is essential. This should include forced degradation studies and a stability-indicating analytical method.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and establish the intrinsic stability of the molecule.[12][13]
Caption: Workflow for forced degradation studies.
Protocol for Forced Degradation:
-
Solution Preparation: Prepare solutions of this compound and its comparators (e.g., methyl, ethyl, and benzyl esters of L-alanine hydrochloride) at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., water or a water/acetonitrile mixture).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the solution with 0.1 M HCl at 60°C.
-
Base Hydrolysis: Treat the solution with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Store the solution at 60°C.
-
Photolytic Degradation: Expose the solution to light according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Development of a Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products, allowing for accurate quantification of stability.[3][14][15]
Proposed HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.
Conclusion: The Superior Stability of Cyclohexyl Esters in Solution
Based on fundamental principles of chemical reactivity and evidence from related applications, solutions of this compound are expected to exhibit superior in-use stability compared to its less sterically hindered counterparts such as methyl and ethyl esters. The bulky cyclohexyl group effectively shields the ester linkage from hydrolytic degradation.
For researchers and drug development professionals, the choice of an amino acid ester should be guided by the required stability profile for a given application. When prolonged stability in solution is paramount, this compound presents a robust and reliable option. The experimental protocols outlined in this guide provide a framework for conducting rigorous in-house stability assessments to validate this choice for your specific process conditions.
References
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Hay, R. W., & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II). Journal of Inorganic Biochemistry, 14(2), 147–154. [Link]
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Alsante, K. M., et al. (2014). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 38(4), 38-47. [Link]
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European Medicines Agency. (2001). Note for guidance on in-use stability testing of human medicinal products. CPMP/QWP/2934/99. [Link]
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AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
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Dutt, V., et al. (2016). Forced Degradation Studies. MedCrave Online, 5(4). [Link]
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Gautam, A., & Mittal, A. (2021). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 4(2), 1-8. [Link]
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Patel, K., et al. (2024). Year 2024 In-Use stability testing FAQ. EDQM. [Link]
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Dandepally, S. R., et al. (2021). Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Glycopyrrolate in Bulk and Pharmaceutical Dosage Forms Using Experimental Design. Analytical and Bioanalytical Chemistry Research, 8(3), 405-415. [Link]
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Jain, A. K., et al. (2010). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Molecular Pharmaceutics, 7(5), 1532-1542. [Link]
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Chemistry LibreTexts. (2022). 11.6: Hydrolysis of Thioesters, Esters, and Amides. [Link]
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Ethiraj, R. U., et al. (2018). Characterization of Methyl and Ethyl Esters of Amino-Acids as Corneal Permeation Enhancers. Journal of Pharmaceutical Research International, 23(6), 1-9. [Link]
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Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 22-33. [Link]
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European Medicines Agency. (2024). In-Use stability testing FAQ. [Link]
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Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]
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AAPPTec. (n.d.). Boc-Glu(OcHx)-OH, CAS 73821-97-3. Retrieved from [Link]
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AAPPTec. (n.d.). Boc-Glu(OcHx)-OH DCHA. Retrieved from [Link]
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AAPPTec. (n.d.). Boc-D-Glu(OcHx)-OH [133464-27-4]. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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European Medicines Agency. (2001). Note for guidance on in-use stability testing of human medicinal products. Retrieved from [Link]
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Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]
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MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Retrieved from [Link]
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GSC Online Press. (2025). Stability and bioequivalence challenges in generic drug formulation: A regulatory perspective. Retrieved from [Link]
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Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Retrieved from [Link]
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International Journal of Scientific & Technology Research. (n.d.). Analytical Method Development And Validation Of Genotoxic Impurity, 2-Chloropropane, In Tramadol Hydrochloride Drug Substance Using Head Space Gas Chromatography. Retrieved from [Link]
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A Senior Application Scientist's Guide to Non-Proteinogenic Amino Acids in Peptide-Based Therapeutics
Introduction: Overcoming the Achilles' Heel of Peptide Therapeutics
Peptides represent a highly attractive class of therapeutics, occupying a unique space between small molecules and large biologics.[1] Their high selectivity and low intrinsic toxicity are compelling advantages in drug development.[2] However, native peptides often suffer from significant pharmacokinetic limitations, primarily low bioavailability and short circulating plasma half-lives, which hinder their clinical utility.[2][3] This vulnerability stems from their susceptibility to rapid degradation by proteases and renal clearance.[4][5]
The strategic incorporation of non-proteinogenic amino acids (npAAs)—amino acids not found within the standard genetic code—has emerged as a powerful and versatile tool to overcome these shortcomings.[2][3] By introducing carefully selected npAAs, we can fundamentally alter the physicochemical properties of a peptide, enhancing its stability, potency, permeability, and overall drug-like characteristics.[2][3][6] This guide provides a comprehensive comparison of npAA-based strategies, supported by experimental frameworks and protocols, to empower researchers in the rational design of next-generation peptide therapeutics.
The npAA Toolkit: A Structural Approach to Enhancing Peptide Performance
The vast chemical diversity of npAAs provides a rich toolkit for peptide optimization.[7] These modifications can be broadly categorized by their impact on the peptide's structure and function. The choice of which npAA to incorporate is a critical design decision driven by the specific limitation one aims to address.
Key Classes of npAAs and Their Primary Applications:
-
D-Amino Acids: The simple inversion of stereochemistry from the natural L-form to the D-form at a single position can dramatically increase proteolytic resistance, as proteases are stereospecific.[8] This is a foundational strategy for stability enhancement.
-
N-Methylated Amino Acids: Adding a methyl group to the backbone amide nitrogen sterically hinders protease access and reduces the hydrogen-bonding potential, which can improve membrane permeability and oral bioavailability.[8][9]
-
Cα-Tetrasubstituted Amino Acids: Amino acids like α-aminoisobutyric acid (Aib) introduce significant conformational constraints.[10] This pre-organizes the peptide into a specific bioactive conformation (e.g., a stable helix), which can enhance receptor binding affinity and provide potent protection against enzymatic degradation.[11]
-
β-Amino Acids and Peptoids: Extending the peptide backbone with an extra carbon (β-amino acids) or moving the side chain to the nitrogen (peptoids) renders the peptide bond unrecognizable to proteases, thereby significantly boosting stability.[8][12]
-
Side-Chain Modifications: This broad category includes everything from simple homologous extensions (e.g., norleucine for methionine) to the attachment of fatty acid chains for albumin binding, which extends circulating half-life.[2]
Decision Workflow for npAA Selection
The rational selection of an npAA requires a clear objective. The following workflow illustrates a logical approach to choosing the appropriate modification.
Caption: Strategic workflow for selecting an appropriate npAA based on the desired therapeutic improvement.
Experimental Guide: Synthesis, Evaluation, and Comparison
A robust comparison of a native peptide with its npAA-modified analogue requires a systematic experimental approach. Here, we detail the core workflows from chemical synthesis to functional evaluation.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
SPPS is the standard method for producing peptides, allowing for the stepwise addition of amino acids to a growing chain anchored on an insoluble resin.[13][14] This simplifies purification, as reagents and by-products are washed away after each step.[13] The Fmoc/tBu strategy is most common due to its milder conditions.[15][16]
Causality in SPPS: The choice of coupling reagents is critical, especially for sterically hindered npAAs like Aib. Standard reagents may fail, necessitating the use of more potent activators (e.g., HATU) or "double coupling" cycles to ensure the reaction proceeds to completion. This foresight prevents the formation of deletion sequences, which are difficult to purify away from the target peptide.
Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS) for incorporating npAAs.
Performance Evaluation: Comparative Assays
To objectively compare the performance of a native peptide with its npAA-modified counterpart, a suite of standardized assays is essential.
This assay directly measures the peptide's resistance to enzymatic degradation.
Protocol: Plasma Stability Assay
-
Preparation: Prepare stock solutions of the native and npAA-modified peptides (e.g., 1 mg/mL in a suitable buffer).
-
Incubation: Dilute the peptide stock to a final concentration (e.g., 10-50 µM) in fresh human plasma or serum. Incubate at 37°C with gentle agitation.[17] A control sample without plasma (in buffer only) should be run in parallel to account for non-enzymatic degradation.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.[18]
-
Quenching: Immediately stop the enzymatic reaction by adding a quenching agent, such as trichloroacetic acid (TCA) to a final concentration of 3% (w/v), which precipitates the plasma proteins.[17] Place on ice for 10 minutes.
-
Sample Processing: Centrifuge the quenched sample at high speed (e.g., 12,000 x g) for 5 minutes to pellet the precipitated proteins.[17]
-
Analysis: Analyze the supernatant, containing the intact peptide, by reverse-phase HPLC (RP-HPLC). The amount of remaining intact peptide is quantified by integrating the area of the corresponding peak.
-
Calculation: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) by fitting the data to a one-phase decay model.
Comparative Data Example:
| Peptide Variant | Modification | Half-life in Human Plasma (t½, min) | Primary Advantage |
| Native Peptide-A | L-Alanine at P2 | 8 | - |
| Modified Peptide-B | D-Alanine at P2 | 155 | Increased Proteolytic Resistance |
| Modified Peptide-C | Aib at P2 | > 1440 (> 24 hours) | Superior Stability & Conformational Lock |
This assay determines how tightly the peptide binds to its biological target. A lower dissociation constant (Kd) indicates higher affinity.[19] Techniques like Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), or competitive ELISAs are commonly used.[20][21]
Protocol: Competitive ELISA Binding Assay
-
Plate Coating: Coat a 96-well high-binding plate with the target receptor protein overnight at 4°C.
-
Washing & Blocking: Wash the plate with a suitable buffer (e.g., PBST) and block non-specific binding sites with a blocking agent (e.g., 3% BSA in PBST) for 1-2 hours at room temperature.
-
Competition Reaction: Add a constant, known concentration of a labeled (e.g., biotinylated) native peptide along with varying concentrations of the unlabeled competitor peptides (the native and npAA-modified peptides) to the wells.
-
Incubation & Washing: Incubate for 1-2 hours to allow competitive binding to reach equilibrium. Wash the plate thoroughly to remove unbound peptides.
-
Detection: Add a labeled secondary detection reagent (e.g., Streptavidin-HRP) and incubate. After another wash, add the substrate (e.g., TMB) and stop the reaction.
-
Analysis: Read the absorbance on a plate reader. The signal is inversely proportional to the binding affinity of the competitor peptide.
-
Calculation: Plot the absorbance against the log concentration of the competitor peptide to determine the IC50 value (the concentration required to inhibit 50% of the labeled peptide's binding).[22] The inhibition constant (Ki) can then be calculated to reflect binding affinity.[19]
Comparative Data Example:
| Peptide Variant | Modification | Receptor Binding Affinity (Ki, nM) | Interpretation |
| Native Peptide-A | L-Tryptophan | 25.3 | Baseline Affinity |
| Modified Peptide-B | D-Tryptophan | 5.8 | 4.4x Higher Affinity (Improved Conformation) |
| Modified Peptide-C | N-Me-Tryptophan | 31.5 | Slightly Reduced Affinity (Steric Hindrance) |
Case Study: Semaglutide - A Triumph of npAA Engineering
Semaglutide, a highly successful therapeutic for type 2 diabetes and obesity, is a prime example of npAA-driven drug design.[11] The native peptide, GLP-1, has a half-life of only a few minutes. To overcome this, two key modifications were made:
-
Aib Substitution: The Alanine at position 8 is replaced with Aib (α-aminoisobutyric acid).[11] This non-proteinogenic amino acid sterically shields the adjacent peptide bond from degradation by the DPP-4 enzyme, a primary clearance pathway for native GLP-1.[11]
-
Fatty Acid Acylation: A C18 fatty di-acid chain is attached to Lysine at position 26 via a linker. This modification promotes binding to serum albumin, dramatically extending the circulating half-life to approximately one week and enabling once-weekly dosing.[11]
Conclusion and Future Outlook
The incorporation of non-proteinogenic amino acids is no longer a niche strategy but a cornerstone of modern peptide drug discovery.[9] By providing rational tools to enhance stability, constrain conformation, and improve pharmacokinetic profiles, npAAs allow scientists to transform transient biological messengers into robust therapeutic agents.[2][3] The continued expansion of the synthetic npAA toolbox, combined with advanced computational modeling and high-throughput screening platforms, will undoubtedly accelerate the development of next-generation peptide drugs with superior efficacy and patient-friendly administration profiles.
References
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Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1197-1213. [Link]
-
Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate. [Link]
-
Ding, Y., et al. (2020). Different strategies of non-proteogenic amino acids incorporation to improve the pharmacokinetic properties of peptide drugs. ResearchGate. [Link]
-
Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed. [Link]
-
Nielsen, D. S., et al. (2022). Overcoming the Shortcomings of Peptide-Based Therapeutics. Taylor & Francis Online. [Link]
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Wikipedia. (n.d.). Non-proteinogenic amino acids. Wikipedia. [Link]
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Grokipedia. (n.d.). Non-proteinogenic amino acids. Grokipedia. [Link]
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Kuhne, L., et al. (2023). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
Kuhne, L., et al. (2023). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications. [Link]
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Taylor & Francis. (n.d.). Non-proteinogenic amino acids – Knowledge and References. Taylor & Francis. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
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Singh, S., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]
-
Biotage. (2023). What is solid phase peptide synthesis?. Biotage. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
-
Hoffmann, T., et al. (2021). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. [Link]
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Gifford Bioscience. (n.d.). About Ligand Binding Assays. Gifford Bioscience. [Link]
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Al-Wahaibi, L. H., et al. (2024). Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues in the GLP-1, GIP, GHRH, CCK, ACTH, and α-MSH Realms. MDPI. [Link]
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de la Cuesta, U., et al. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. JoVE. [Link]
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Surbella, R. G., et al. (2016). Evaluating protocols and analytical methods for peptide adsorption experiments. Biointerphases. [Link]
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MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. MilliporeSigma. [Link]
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Keefe, A. D., et al. (2014). General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity. Analytical Chemistry. [Link]
-
Surbella, R. G., et al. (2016). Evaluating protocols and analytical methods for peptide adsorption experiments. OUCI. [Link]
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Simon, M. D., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters. [Link]
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Rondon, A., et al. (2024). Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides. Frontiers in Molecular Biosciences. [Link]
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Pross, C. L., et al. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. [Link]
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Scribd. (n.d.). Proteolytic Stability Peptides. Scribd. [Link]
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- 20. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
- 21. Frontiers | Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides [frontiersin.org]
- 22. merckmillipore.com [merckmillipore.com]
The Conformational Architect: A Comparative Guide to Peptides Incorporating (S)-Cyclohexyl 2-aminopropanoate hydrochloride
In the intricate world of peptide-based drug development, the precise control of molecular conformation is paramount to achieving desired therapeutic outcomes. The introduction of non-natural amino acids into peptide sequences has emerged as a powerful strategy to modulate their three-dimensional structure, enhance metabolic stability, and ultimately, improve biological activity. Among the diverse arsenal of synthetic building blocks, (S)-Cyclohexyl 2-aminopropanoate hydrochloride, commonly known as Cyclohexylalanine (Cha), has garnered significant attention for its profound influence on peptide architecture. This guide provides an in-depth comparative analysis of the conformational effects of incorporating Cha into peptide backbones, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The Significance of Conformational Control in Peptide Therapeutics
The biological function of a peptide is intrinsically linked to its three-dimensional shape. Specific conformations, such as α-helices, β-sheets, and β-turns, are often prerequisites for high-affinity binding to biological targets like receptors and enzymes. However, native peptides are frequently plagued by conformational flexibility and susceptibility to proteolytic degradation, limiting their therapeutic potential. The strategic incorporation of non-natural amino acids, like Cha, addresses these challenges by imposing steric constraints that favor specific secondary structures and shield the peptide backbone from enzymatic cleavage.[1][2][3]
The bulky and hydrophobic cyclohexyl side chain of Cha plays a crucial role in dictating the local and global conformation of a peptide.[1] Unlike the aromatic side chain of phenylalanine, the saturated cyclohexyl group offers a distinct steric profile that can significantly influence backbone dihedral angles and promote the formation of well-defined secondary structures. Understanding these conformational propensities is fundamental to the rational design of peptidomimetics with enhanced efficacy and pharmacokinetic properties.
Comparative Conformational Analysis: Cyclohexylalanine vs. Other Amino Acids
The decision to incorporate a specific non-natural amino acid is a critical design choice. Here, we compare the conformational impact of Cyclohexylalanine with other commonly employed natural and non-natural amino acids.
Induction of Helical Structures
A primary application of Cha is the stabilization of α-helical conformations. The hydrophobic interactions of the cyclohexyl group can contribute to the stability of the helical fold.[1]
| Amino Acid Substitution | Peptide Sequence | % Helicity (by CD) | Reference |
| Alanine (Ala) | Ac-Tyr-Glu-Ala-Ala-Ala-Lys-Phe-NH2 | 25% | Fictional Data |
| Cyclohexylalanine (Cha) | Ac-Tyr-Glu-Cha-Ala-Ala-Lys-Phe-NH2 | 45% | Fictional Data |
| Phenylalanine (Phe) | Ac-Tyr-Glu-Phe-Ala-Ala-Lys-Phe-NH2 | 30% | Fictional Data |
| tert-Leucine (t-Leu) | Ac-Tyr-Glu-t-Leu-Ala-Ala-Lys-Phe-NH2 | 40% | Fictional Data |
This table presents hypothetical data for illustrative purposes, based on established principles of helix propensity.[4][5]
The data, although illustrative, highlights a general trend observed in various studies: the bulky, non-aromatic side chain of Cha can be more effective at inducing helicity compared to smaller aliphatic residues like Alanine and even the aromatic Phenylalanine. Its efficacy is often comparable to other bulky residues like tert-Leucine.[4][6]
Enhanced Proteolytic Stability
A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body. The incorporation of non-natural amino acids, particularly those with bulky side chains or in the D-configuration, can significantly enhance metabolic stability.[2][7][8]
| Peptide Sequence | Half-life in Human Plasma | Reference |
| Native Peptide (with L-Phe) | 15 minutes | Fictional Data |
| Peptide with L-Cha | 60 minutes | Fictional Data |
| Peptide with D-Phe | 120 minutes | Fictional Data |
| Peptide with D-Cha | > 240 minutes | Fictional Data |
This table presents hypothetical data for illustrative purposes, based on the known principles of increased proteolytic resistance with non-natural amino acid substitution.[2][7][9]
The cyclohexyl group of Cha provides steric hindrance that can impede the approach of proteolytic enzymes. When used in its D-enantiomeric form (D-Cyclohexylalanine), the resistance to degradation is further amplified, as proteases are stereospecific for L-amino acids.[3]
Experimental Protocols for Conformational Analysis
To rigorously assess the conformational landscape of peptides containing Cyclohexylalanine, a combination of spectroscopic and analytical techniques is employed.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides incorporating Cha is readily achieved using standard Fmoc-based solid-phase peptide synthesis protocols.[10][11][12][13]
Workflow for Solid-Phase Peptide Synthesis:
Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Protocol:
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus.
-
Washing: Thoroughly wash the resin with DMF and Dichloromethane (DCM) to remove excess reagents.
-
Amino Acid Coupling: Couple the Fmoc-protected this compound using a suitable activating agent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF. The coupling time is typically 1-2 hours.
-
Washing: Wash the resin again with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[13]
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[14][15][16][17][18] Key NMR experiments include:
-
1D ¹H NMR: Provides initial information on the overall folding and purity of the peptide.
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides distance restraints between protons that are close in space (< 5 Å), which are crucial for structure calculation.
-
Chemical Shift Index (CSI): The deviation of α-proton chemical shifts from random coil values can indicate the presence of secondary structures like α-helices or β-sheets.[16]
Workflow for NMR-based Structure Determination:
Caption: General workflow for determining peptide structure using NMR spectroscopy.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method for assessing the secondary structure content of peptides in solution.[19][20][21][22][23] The characteristic CD spectra of α-helices (negative bands at ~208 and ~222 nm, positive band at ~192 nm) and β-sheets (negative band at ~218 nm, positive band at ~195 nm) allow for the quantification of these structural elements.[22]
Experimental Protocol for CD Spectroscopy:
-
Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer) at a known concentration (typically 10-100 µM).
-
Instrument Setup: Calibrate the CD spectrometer and set the desired parameters (wavelength range, bandwidth, scan speed).
-
Data Acquisition: Record the CD spectrum of the peptide solution.
-
Data Processing: Subtract the spectrum of the buffer blank and convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Secondary Structure Estimation: Use deconvolution algorithms to estimate the percentage of α-helix, β-sheet, and random coil from the CD spectrum.
X-ray Crystallography
For peptides that can be crystallized, X-ray crystallography provides an atomic-resolution structure in the solid state.[24][25][26][27] This technique offers unparalleled detail but can be challenging due to the difficulty in obtaining high-quality crystals of small, flexible peptides.
General Workflow for Peptide Crystallography:
Caption: Key stages in determining a peptide's crystal structure.
Computational Modeling
Molecular dynamics (MD) simulations and other computational methods are invaluable for exploring the conformational landscape of peptides and complementing experimental data.[28][29][30][31][32][33] These in silico approaches can predict favorable conformations, assess the stability of secondary structures, and provide insights into the dynamic behavior of peptides in different environments.
Conclusion and Future Perspectives
The incorporation of this compound is a proven and effective strategy for influencing the conformational properties of peptides. Its bulky, hydrophobic side chain promotes the formation of stable secondary structures, particularly α-helices, and enhances resistance to proteolytic degradation. The comparative analysis presented in this guide, supported by established experimental methodologies, provides a framework for the rational design of novel peptide therapeutics.
As our understanding of peptide structure-function relationships continues to grow, so too will the sophisticated use of non-natural amino acids like Cyclohexylalanine. Future research will likely focus on the synergistic effects of combining Cha with other modifications and the development of novel computational tools to more accurately predict the conformational impact of such substitutions. For researchers and drug developers, a thorough understanding of the principles and techniques outlined in this guide is essential for harnessing the full potential of conformationally constrained peptides in the pursuit of next-generation therapeutics.
References
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How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. Creative Biostructure. Available at: [Link]
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Peptide Structure Determination by NMR. Springer Nature Experiments. Available at: [Link]
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Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. Available at: [Link]
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Role of helicity of α-helical antimicrobial peptides to improve specificity. National Institutes of Health. Available at: [Link]
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Helix Propensities of the Amino Acids Measured in Alanine-Based Peptides Without Helix-Stabilizing Side-Chain Interactions. PubMed. Available at: [Link]
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Helical structure motifs made searchable for functional peptide design. National Institutes of Health. Available at: [Link]
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Extraordinary metabolic stability of peptides containing α-aminoxy acids. PubMed. Available at: [Link]
-
High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. MDPI. Available at: [Link]
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X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. etd@IISc. Available at: [Link]
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Peptide Conformation Analysis Using an Integrated Bayesian Approach. National Institutes of Health. Available at: [Link]
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Molecular Dynamics Simulations of Peptides and Proteins with Amplified Collective Motions. National Institutes of Health. Available at: [Link]
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Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. National Institutes of Health. Available at: [Link]
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Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. MDPI. Available at: [Link]
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Identification of amino acid sequence by X-ray crystallography: a mini review of case stud. Biblioteka Nauki. Available at: [Link]
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Molecular Dynamics Simulation Study of the Self-Assembly of Phenylalanine Peptide Nanotubes. MDPI. Available at: [Link]
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Molecular Dynamics Simulations of Peptides. ResearchGate. Available at: [Link]
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Standard practices for X-ray crystallographic structure determination in the Nowick laboratory (Version 1.0.4). University of California, Irvine. Available at: [Link]
-
Helical structures of unnatural peptides for biological applications. ResearchGate. Available at: [Link]
-
X-ray studies on crystalline complexes involving amino acids and peptides: Part XVIII. Crystal structure of a new form of L-argi. Indian Academy of Sciences. Available at: [Link]
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The Molecular Dynamics Simulation of Peptides on Gold Nanosurfaces. PubMed. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-Cyclohexyl 2-aminopropanoate hydrochloride
This guide provides essential safety and logistical information for the proper disposal of (S)-Cyclohexyl 2-aminopropanoate hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple checklist to offer a deep, procedural framework grounded in established safety protocols and regulatory standards. Our objective is to empower laboratory personnel with the knowledge to manage chemical waste responsibly, ensuring personal safety and environmental protection.
Hazard Profile and Chemical Identity
The primary hazards associated with compounds of this class include:
-
Skin and Eye Irritation: Similar compounds are known to cause skin irritation and serious eye irritation or damage.[1][2][3][4] Direct contact should be avoided through the use of appropriate Personal Protective Equipment (PPE).
-
Respiratory Irritation: Inhalation of dust or mist may cause respiratory system irritation.[1][5]
-
Aquatic Toxicity: Many amine derivatives are harmful to aquatic life, meaning the chemical should not be allowed to enter the environment through drains or improper disposal.
-
Flammability: While the hydrochloride salt form is likely a solid with a higher flashpoint, related amine compounds can be flammable liquids.[3][6] Therefore, it is prudent to keep the substance away from heat, sparks, and open flames.[3][5][6]
Hazard Summary of Structurally Related Compounds
| Hazard Classification | Related Compound Examples | GHS Hazard Statements | Source |
| Skin Corrosion/Irritation | cis-2-Aminocyclohexanol hydrochloride, Cyclohexylamine | H314: Causes severe skin burns and eye damage; H315: Causes skin irritation | [1][3][4] |
| Serious Eye Damage/Irritation | cis-2-Aminocyclohexanol hydrochloride, Cyclohexylamine | H318: Causes serious eye damage; H319: Causes serious eye irritation | [1][4] |
| Acute Toxicity (Oral/Dermal) | Cyclohexylamine | H302 + H312: Harmful if swallowed or in contact with skin | |
| STOT - Single Exposure | cis-2-Aminocyclohexanol hydrochloride | H335: May cause respiratory irritation | [1] |
| Flammable Liquid | Cyclohexylamine | H226: Flammable liquid and vapor | [3] |
| Aquatic Hazard | Cyclohexylamine | H402: Harmful to aquatic life |
This data underscores the necessity of treating this compound as a hazardous substance and managing its disposal accordingly.
Core Principles of Disposal
The disposal of any laboratory chemical is governed by federal and local regulations, including those from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][8] The cardinal rule is to prevent the release of hazardous materials into the environment.
Key Prohibitions:
-
DO NOT dispose of this compound down the drain.[5] Its potential aquatic toxicity makes sewer disposal unacceptable.
-
DO NOT dispose of this chemical in the regular trash.[9] Solid chemical waste must be segregated and handled as hazardous waste.
-
DO NOT attempt to neutralize the chemical without a validated and approved laboratory procedure. Incompatible mixtures can create unforeseen hazards.[10]
The only appropriate disposal route is through a licensed professional waste disposal service, coordinated by your institution's Environmental Health and Safety (EHS) department.[1][6][11][12]
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to safely collect, store, and prepare this compound for final disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing the appropriate PPE to prevent exposure.
-
Eye Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[13]
Step 2: Waste Segregation and Containerization
Proper segregation is critical to prevent dangerous chemical reactions.
-
Designate a Waste Container: Use a dedicated, leak-proof container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle or drum).[14][15] The container must have a secure, screw-top cap.[15]
-
Label the Container: Immediately label the waste container with a "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Irritant," "Harmful")
-
The date accumulation started.
-
-
Collect the Waste:
-
For solid waste, carefully transfer it into the designated container using a scoop or spatula. Avoid creating dust.[1]
-
For solutions containing the chemical, pour the liquid waste carefully into the container.
-
Do not mix this waste with other incompatible waste streams (e.g., strong oxidizing agents, reducers, or strong bases).[5][10]
-
Step 3: On-Site Accumulation and Storage
Laboratory waste must be stored safely in a designated Satellite Accumulation Area (SAA) before collection.[15]
-
Storage Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.[14]
-
Container Management: Keep the waste container tightly closed except when adding waste.[5][10][15]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[10][14]
-
Time and Volume Limits: Adhere to institutional and EPA guidelines for waste accumulation. Containers must be removed from the lab within one year of the start date or sooner if they become full.[8][16]
Step 4: Spill Management
In the event of a small spill, follow these procedures:
-
Alert Personnel: Notify others in the immediate area.
-
Isolate the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Ensure you are wearing the correct PPE before cleanup.
-
Contain and Absorb: For solids, carefully sweep up the material and place it in the hazardous waste container.[1] For liquids, cover the spill with an inert absorbent material (e.g., sand, silica gel, or a universal binder).[5]
-
Collect and Dispose: Scoop the absorbent material into the designated hazardous waste container.[5]
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Step 5: Arranging for Final Disposal
-
Contact EHS: When the waste container is nearly full or the accumulation time limit is approaching, contact your institution's EHS office to schedule a pickup.
-
Provide Information: Be prepared to provide details about the waste, including its chemical composition and volume.
-
Professional Disposal: The EHS department will work with a licensed hazardous waste disposal company to transport and dispose of the material in compliance with all regulations. The most common method for this type of organic waste is high-temperature incineration in a facility equipped with afterburners and scrubbers.
Disposal Decision Workflow
The following diagram illustrates the logical steps for managing the disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
-
Safety Data Sheet - Chemtron. (2015, June 11). Chemtron Supply Corporation. Retrieved from [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved from [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
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Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
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Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025, February 27). U.S. Environmental Protection Agency. Retrieved from [Link]
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Laboratory chemical waste disposal guidelines. (n.d.). University of Otago. Retrieved from [Link]
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Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). (n.d.). Carl ROTH. Retrieved from [Link]
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Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency. Retrieved from [Link]
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Hazardous Waste - Standards. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]
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Hazardous Substance Fact Sheet - Cyclohexylamine. (2010, July). New Jersey Department of Health. Retrieved from [Link]
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OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). A-Lined Handling Systems. Retrieved from [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management. Retrieved from [Link]
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What are the OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). U.S. Chemical Storage. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
